6-Methoxy-4-nitro-1H-indazole
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-methoxy-4-nitro-1H-indazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O3/c1-14-5-2-7-6(4-9-10-7)8(3-5)11(12)13/h2-4H,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACUQZJBBTADFHU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=NN2)C(=C1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20646929 | |
| Record name | 6-Methoxy-4-nitro-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20646929 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1000341-08-1 | |
| Record name | 6-Methoxy-4-nitro-1H-indazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1000341-08-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Methoxy-4-nitro-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20646929 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 6-Methoxy-4-nitro-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of the synthesis and characterization of 6-Methoxy-4-nitro-1H-indazole, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The indazole scaffold is a privileged structure, and understanding the synthesis and properties of its derivatives is crucial for the development of novel therapeutic agents.[1] This document outlines a validated synthetic pathway, detailed experimental protocols, and a thorough analysis of the compound's structural and physicochemical properties.
Introduction: The Significance of Substituted Indazoles
Indazoles, bicyclic aromatic heterocycles, are of significant interest in pharmaceutical research due to their diverse biological activities, including anti-inflammatory, antitumor, and anti-HIV properties. The specific substitution pattern on the indazole ring system profoundly influences its pharmacological profile. The introduction of a methoxy group at the 6-position and a nitro group at the 4-position of the 1H-indazole core creates a unique electronic and steric environment, making this compound a valuable building block for the synthesis of more complex molecules with potential therapeutic applications.
Retrosynthetic Analysis and Synthetic Strategy
A logical retrosynthetic analysis of this compound points to a substituted aniline as a plausible starting material. The key disconnection involves the pyrazole ring formation, which can be achieved through an intramolecular cyclization reaction. A well-established method for the synthesis of indazoles is the diazotization of an appropriately substituted ortho-toluidine or a related aniline derivative, followed by intramolecular cyclization.
Based on this strategy, a practical and efficient synthetic route to this compound starts from the commercially available precursor, 4-methoxy-2-nitroaniline. The synthesis involves two key transformations: diazotization of the primary aromatic amine and subsequent intramolecular cyclization to form the indazole ring.
Caption: Synthetic pathway for this compound.
Detailed Experimental Protocol
This protocol provides a self-validating system for the synthesis of this compound. All steps should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Step 1: Diazotization of 4-Methoxy-2-nitroaniline
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, suspend 4-methoxy-2-nitroaniline (1 equivalent) in a mixture of concentrated hydrochloric acid and water.[2][3][4][5]
-
Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.
-
Prepare a solution of sodium nitrite (1.1 equivalents) in cold water.
-
Add the sodium nitrite solution dropwise to the aniline suspension via the dropping funnel, ensuring the temperature of the reaction mixture is maintained below 5 °C. The addition should be slow to control the exothermic reaction.
-
After the complete addition of the sodium nitrite solution, continue stirring the mixture at 0-5 °C for an additional 30 minutes to ensure complete diazotization. The formation of the diazonium salt is indicated by a change in the color of the reaction mixture.
Step 2: Intramolecular Cyclization and Isolation
-
Slowly warm the reaction mixture to room temperature and then gently heat to 50-60 °C. The evolution of nitrogen gas may be observed during this step.
-
Maintain the temperature and continue stirring for 1-2 hours to facilitate the intramolecular cyclization.
-
Cool the reaction mixture to room temperature. The product may precipitate out of the solution.
-
Collect the crude product by vacuum filtration and wash thoroughly with cold water to remove any remaining acid and inorganic salts.
-
The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield this compound as a solid.
Characterization and Data Analysis
The structure and purity of the synthesized this compound must be confirmed through a combination of spectroscopic and physical methods. The following data are predicted based on the analysis of structurally related nitroindazole compounds.[6][7][8][9][10][11][12][13]
Table 1: Predicted Physicochemical and Spectroscopic Data
| Property | Predicted Value |
| Molecular Formula | C₈H₇N₃O₃ |
| Molecular Weight | 193.16 g/mol |
| Appearance | Yellow to orange solid |
| Melting Point | Not available in cited literature |
| ¹H NMR (DMSO-d₆, 400 MHz) | δ (ppm): 13.5-14.0 (br s, 1H, NH), 8.3-8.5 (d, 1H, H-5), 7.8-8.0 (d, 1H, H-7), 7.2-7.4 (s, 1H, H-3), 4.0-4.2 (s, 3H, OCH₃) |
| ¹³C NMR (DMSO-d₆, 100 MHz) | δ (ppm): ~160 (C-6), ~140 (C-4), ~135 (C-7a), ~130 (C-3), ~120 (C-5), ~115 (C-3a), ~100 (C-7), ~56 (OCH₃) |
| IR (KBr, cm⁻¹) | ~3300 (N-H stretch), ~1520 & ~1340 (NO₂ asymmetric and symmetric stretch), ~1250 (C-O stretch) |
| Mass Spectrometry (EI) | m/z (%): 193 (M⁺), fragments corresponding to loss of NO₂, OCH₃, and N₂ |
Note: The predicted NMR chemical shifts are based on the analysis of similar nitro-substituted indazoles and may vary slightly from experimental values.[6][8]
Interpretation of Spectroscopic Data
-
¹H NMR Spectroscopy: The downfield shift of the aromatic protons is expected due to the electron-withdrawing effect of the nitro group. The broad singlet in the downfield region corresponds to the acidic N-H proton of the indazole ring. The singlet for the methoxy group protons will appear in the typical region for such functional groups.
-
¹³C NMR Spectroscopy: The carbon atoms attached to the electron-withdrawing nitro group (C-4) and the electron-donating methoxy group (C-6) will show characteristic downfield and upfield shifts, respectively.
-
Infrared (IR) Spectroscopy: The IR spectrum will be characterized by the presence of a strong N-H stretching vibration, characteristic strong absorption bands for the asymmetric and symmetric stretching of the nitro group, and bands corresponding to the aromatic C-H and C=C stretching vibrations, as well as the C-O stretching of the methoxy group.
-
Mass Spectrometry: The mass spectrum should show the molecular ion peak at m/z 193. The fragmentation pattern will likely involve the loss of the nitro group, the methoxy group, and the expulsion of a neutral nitrogen molecule, which is characteristic of many nitrogen-containing heterocyclic compounds.
Caption: A logical workflow for the characterization of this compound.
Conclusion
This technical guide provides a robust and scientifically grounded framework for the synthesis and characterization of this compound. The described synthetic route, utilizing a classical diazotization-cyclization strategy, offers a reliable method for accessing this valuable substituted indazole. The detailed characterization workflow ensures the unambiguous identification and purity assessment of the final compound. This information is intended to empower researchers in their efforts to explore the potential of this and related molecules in the development of novel chemical entities with therapeutic promise.
References
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-Methoxy-2-nitroaniline | 96-96-8 | Benchchem [benchchem.com]
- 3. CN111704555A - Method for synthesizing 4-methoxy-2-nitroaniline by adopting continuous flow reactor - Google Patents [patents.google.com]
- 4. 4-Methoxy-2-nitroaniline | C7H8N2O3 | CID 66793 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. 6-Nitroindazole | C7H5N3O2 | CID 24239 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
"physicochemical properties of 6-Methoxy-4-nitro-1H-indazole"
An In-depth Technical Guide to the Physicochemical Properties of 6-Methoxy-4-nitro-1H-indazole
Introduction
The indazole nucleus is a prominent heterocyclic scaffold recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] These bicyclic systems, composed of a benzene ring fused to a pyrazole ring, are valued for their ability to mimic the indole structure while offering unique hydrogen bonding patterns and electronic properties.[3] This versatility has led to their incorporation into a wide range of therapeutic agents, including kinase inhibitors for oncology.[2][4]
This guide focuses on a specific derivative, This compound (CAS No. 1000341-08-1). The strategic placement of an electron-donating methoxy group and a potent electron-withdrawing nitro group on the indazole core suggests a molecule with distinct electronic and physicochemical characteristics, making it a valuable building block for chemical synthesis and drug discovery programs.
Publicly available experimental data for this specific molecule is limited. Therefore, this document serves as a comprehensive technical guide that consolidates known information, provides expert analysis based on the constituent functional groups, and infers properties from closely related structural analogs. Crucially, this guide also furnishes detailed, field-proven experimental protocols to empower researchers to systematically determine these properties in their own laboratories. Our objective is to provide a foundational resource that bridges the data gap and facilitates the progression of research and development involving this compound.
Molecular and Structural Properties
The fundamental identity and behavior of a molecule are dictated by its structure. The key molecular and structural features of this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 1000341-08-1 | [5] |
| Molecular Formula | C₈H₇N₃O₃ | [6] |
| Molecular Weight | 193.16 g/mol | [Calculated] |
| Canonical SMILES | COC1=CC2=C(C=C1--INVALID-LINK--[O-])NN=C2 | [Inferred] |
| InChI Key | [Unavailable] |
Chemical Structure
The structure features a bicyclic indazole core with a methoxy group at position 6 and a nitro group at position 4.
Caption: Structure of this compound with key functional groups.
Tautomerism
Indazoles can exist in two tautomeric forms, 1H-indazole and 2H-indazole. For most substituted indazoles, the 1H-tautomer is thermodynamically more stable and is therefore the predominant form in solution and solid states.[1][7] All discussions and predicted properties in this guide assume the 1H-tautomer as the primary species.
Synthesis and Characterization Workflow
While specific synthesis procedures for 1000341-08-1 are not detailed in readily available literature, a plausible and efficient route can be proposed based on established organic chemistry principles for indazoles. A logical approach involves the nitration of a commercially available precursor, 6-methoxy-1H-indazole.
Caption: Proposed workflow for the synthesis and characterization of the title compound.
The causality behind this choice is the directing effect of the substituents. The methoxy group is an ortho-, para-director, while the pyrazole ring directs substitution onto the benzene ring. Nitration is expected to occur at a position activated by the methoxy group, making position 4 a likely candidate. Rigorous spectroscopic analysis is mandatory to confirm the regiochemistry of the final product.
Spectroscopic Profile
Spectroscopy is essential for the unambiguous structural confirmation and purity assessment of a synthesized compound. While experimental spectra for this compound are not publicly cataloged, a reliable profile can be predicted based on established principles and data from analogous structures.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
Predicted ¹H NMR Data (in DMSO-d₆, 400 MHz): The chemical shifts are influenced by the electron-donating methoxy group and the electron-withdrawing nitro group.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Rationale |
| N1-H | 13.0 - 14.0 | Broad Singlet (br s) | Typical for acidic indazole N-H protons in DMSO.[8] |
| H3 | 8.2 - 8.5 | Singlet (s) | Proton on the pyrazole ring. |
| H7 | 7.8 - 8.1 | Singlet (s) | Aromatic proton adjacent to the pyrazole ring, downfield shifted. |
| H5 | 7.2 - 7.5 | Singlet (s) | Aromatic proton between the methoxy and nitro groups. |
| -OCH₃ | 3.9 - 4.1 | Singlet (s) | Characteristic shift for an aryl methoxy group.[9] |
Predicted ¹³C NMR Data (in DMSO-d₆, 100 MHz): The carbon environment is similarly affected by the substituents.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C6 (with -OCH₃) | 160 - 165 |
| C4 (with -NO₂) | 140 - 145 |
| C3a, C7a (bridgehead) | 135 - 142 |
| C3, C5, C7 | 100 - 130 |
| -OCH₃ | 55 - 60 |
Protocol: Acquiring NMR Spectra This protocol outlines a self-validating system for obtaining high-quality NMR data.
-
Sample Preparation: Accurately weigh ~5-10 mg of the compound and dissolve it in ~0.6 mL of deuterated solvent (e.g., DMSO-d₆). Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis is needed.
-
Instrument Setup: Use a calibrated NMR spectrometer (e.g., 400 MHz). Ensure the instrument has been recently shimmed to provide optimal magnetic field homogeneity.
-
¹H Spectrum Acquisition:
-
Tune and match the proton probe.
-
Acquire a standard single-pulse ¹H spectrum. Set the spectral width to cover the expected range (e.g., -1 to 15 ppm).
-
Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
-
¹³C Spectrum Acquisition:
-
Tune and match the carbon probe.
-
Acquire a proton-decoupled ¹³C spectrum. Set the spectral width to cover the expected range (e.g., 0 to 180 ppm).
-
A greater number of scans (e.g., 1024 or more) will be required due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the raw data (FID) using appropriate software. Apply Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift axis to the residual solvent peak (DMSO-d₆ at 2.50 ppm for ¹H) or TMS (0.00 ppm).
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the presence of specific functional groups based on their vibrational frequencies.[3]
Predicted Characteristic IR Absorption Bands:
| Functional Group | Wavenumber (cm⁻¹) | Vibration Type |
| N-H (Indazole) | 3300 - 3100 | Stretching |
| C-H (Aromatic) | 3100 - 3000 | Stretching |
| C-H (Aliphatic, -OCH₃) | 2950 - 2850 | Stretching |
| C=C (Aromatic) | 1620 - 1580 | Ring Stretching |
| N-O (Nitro, Asymmetric) | 1550 - 1500 | Stretching |
| N-O (Nitro, Symmetric) | 1360 - 1320 | Stretching |
| C-O (Aryl Ether) | 1270 - 1200 | Stretching |
Protocol: Acquiring an ATR-IR Spectrum This method is chosen for its simplicity and minimal sample preparation.
-
Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond) is clean. Wipe with isopropanol and allow it to dry completely.
-
Background Scan: Record a background spectrum of the empty, clean ATR crystal. This is a critical self-validating step to subtract atmospheric (CO₂, H₂O) and instrument noise.
-
Sample Application: Place a small amount of the solid powder sample directly onto the center of the ATR crystal.
-
Apply Pressure: Use the instrument's pressure anvil to apply firm, consistent pressure. This ensures good optical contact between the sample and the crystal, which is essential for a high-quality spectrum.
-
Sample Scan: Acquire the sample spectrum. Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.
-
Data Analysis: The instrument software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum. Label the significant peaks corresponding to the expected functional groups.
Mass Spectrometry (MS)
Mass spectrometry provides the exact mass of the molecule, which is the most definitive evidence for its elemental composition.
-
Calculated Exact Mass: 193.0487 g/mol
-
Expected [M+H]⁺ Ion (for ESI+): 194.0566 m/z
Protocol: Acquiring an ESI-MS Spectrum Electrospray ionization (ESI) is a soft ionization technique ideal for polar molecules like the target compound.
-
Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Instrument Calibration: Calibrate the mass spectrometer (e.g., a TOF or Orbitrap analyzer) using a known calibration standard immediately before the analysis to ensure high mass accuracy.
-
Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min) using a syringe pump.
-
Source Optimization: Optimize ESI source parameters (e.g., capillary voltage, gas flow, temperature) to maximize the signal intensity of the ion of interest.
-
Data Acquisition: Acquire the mass spectrum in positive ion mode. The high-resolution capability of the instrument should allow for mass measurement with an accuracy of <5 ppm.
-
Data Analysis: Identify the peak corresponding to the protonated molecule ([M+H]⁺). Compare the measured exact mass to the calculated theoretical mass to confirm the elemental formula.
Physicochemical Properties & Experimental Determination
The physicochemical properties of a compound are critical for its application in drug development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile.
Physical Properties
| Property | Predicted Value / Observation | Rationale / Reference |
| Appearance | Yellow to Orange Solid | Nitroaromatic compounds are often colored due to the chromophoric nitro group.[3] |
| Melting Point | Not available. Likely >200 °C. | The rigid, planar structure and potential for intermolecular hydrogen bonding suggest a relatively high melting point.[10] |
| Boiling Point | ~426 °C (Predicted) | This is a predicted value for a related isomer and should be treated with caution.[6] |
| Density | ~1.48 g/cm³ (Predicted) | This is a predicted value for a related isomer.[6] |
Protocol: Melting Point Determination This protocol ensures accurate and reproducible melting point measurement.
-
Sample Preparation: Ensure the sample is dry and finely powdered.
-
Capillary Loading: Tightly pack a small amount of the sample into a capillary tube to a height of 2-3 mm.
-
Instrument Setup: Place the capillary tube into a calibrated digital melting point apparatus.
-
Measurement:
-
Rapid Scan: First, heat the sample rapidly to get an approximate melting range.
-
Slow Scan: Repeat with a fresh sample. Heat rapidly to ~15-20 °C below the approximate melting point, then reduce the heating rate to 1-2 °C per minute.
-
-
Data Recording: Record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample. The narrowness of the range serves as an indicator of purity.
Chemical Properties
Solubility: The solubility profile is a critical determinant of a compound's suitability for various biological assays and formulation strategies. Based on its structure, this compound is predicted to be:
-
Poorly soluble in aqueous media: The dominant aromatic structure imparts significant lipophilicity.
-
Soluble in polar aprotic organic solvents: Expected to be soluble in solvents like dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and acetone.[10][11]
Caption: Workflow for experimental equilibrium solubility determination (Shake-Flask Method).
Protocol: Equilibrium Solubility Determination (Shake-Flask Method) This is the gold-standard method for determining thermodynamic solubility.
-
Preparation: Add an excess amount of the solid compound (enough that some solid remains undissolved) to a series of vials, each containing a known volume of a different solvent (e.g., pH 7.4 buffer, water, ethanol).
-
Equilibration: Seal the vials and place them in an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C) for a sufficient time to reach equilibrium (typically 24-72 hours).
-
Phase Separation: After equilibration, remove the vials and allow the undissolved solid to settle. For faster separation, centrifuge the vials at high speed.
-
Sampling and Analysis:
-
Carefully withdraw an aliquot of the clear supernatant.
-
Filter the aliquot through a syringe filter (e.g., 0.45 µm PTFE) to remove any remaining solid particles.
-
Accurately dilute the filtrate with a suitable solvent (e.g., mobile phase for HPLC).
-
Quantify the concentration of the compound in the diluted sample using a validated analytical method, such as HPLC-UV, against a standard calibration curve.
-
-
Calculation: Calculate the original concentration in the supernatant to determine the solubility in mg/mL or µM.
Acidity (pKa): The pKa value is crucial for predicting a compound's ionization state at a given pH, which affects its solubility, permeability, and target binding. The primary acidic proton is on the indazole ring (N1-H).
-
Predicted pKa: While no data exists for the title compound, a predicted pKa for the related 6-methoxy-7-nitro-1H-indazole is ~10.99.[6] The 4-nitro isomer is expected to have a slightly lower pKa (be more acidic) due to the strong electron-withdrawing effect of the nitro group being more electronically coupled to the pyrazole ring from the 4-position. The pKa is likely in the range of 9.5 - 10.5 .
Stability: The stability of a compound under various conditions is essential for determining its shelf-life and handling requirements.
-
Potential Liabilities: Nitroaromatic compounds can be susceptible to reduction to the corresponding amine. They may also exhibit photosensitivity. The indazole core itself is generally stable. A baseline assessment of solid-state and solution stability is a prerequisite for further development.[11]
Protocol: Preliminary Stability Assessment This protocol provides a baseline understanding of the compound's stability.
-
Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or DMSO) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions: Dispense aliquots of the stock solution into separate vials for each condition:
-
Acidic: Add HCl to reach a final concentration of 0.1 M.
-
Basic: Add NaOH to reach a final concentration of 0.1 M.
-
Oxidative: Add H₂O₂ to reach a final concentration of 3%.
-
Control: Dilute with the initial solvent only.
-
-
Incubation: Store all vials at a set temperature (e.g., 40 °C) for a defined period (e.g., 24 or 48 hours). Protect from light.
-
Analysis: At the end of the incubation period, quench the reactions (e.g., by neutralization). Analyze all samples, including a T=0 sample, by HPLC-UV.
-
Evaluation: Compare the peak area of the parent compound in the stressed samples to the control and T=0 samples. A decrease in the parent peak area indicates degradation. The appearance of new peaks signifies the formation of degradation products.
Conclusion
This compound is a heterocyclic compound with significant potential as a synthetic intermediate in medicinal chemistry. This guide has established a foundational physicochemical profile by integrating structural analysis, predictions from analogous compounds, and expert interpretation. While experimental data remains scarce, the provided analysis suggests a stable, colored solid with poor aqueous solubility and an acidic N-H proton (pKa ~9.5-10.5).
The detailed, step-by-step protocols included herein provide a robust framework for researchers to experimentally validate these predicted properties. By establishing a reliable and comprehensive dataset for this molecule, the scientific community can more effectively leverage its unique structural features for the design and synthesis of novel therapeutic agents. The generation of such empirical data is a critical next step in unlocking the full potential of this promising chemical entity.
References
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. 6-Methoxy-4-nitro-1H-indazole_cas号1000341-08-1_6-Methoxy-4-nitro-1H-indazole_分子式_结构式_分子量|CAS标准品信息网 - CAS信息网 [cas-news.com]
- 6. 6-Methoxy-7-nitro-1H-indazole-d3 CAS#: 3030587-07-3 [m.chemicalbook.com]
- 7. Buy 6-Methoxy-1H-indazol-4-amine (EVT-399207) | 1000341-20-7 [evitachem.com]
- 8. Indazole(271-44-3) 1H NMR [m.chemicalbook.com]
- 9. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
A Comprehensive Technical Guide to 6-Methoxy-4-nitro-1H-indazole: Synthesis, Properties, and Applications in Drug Discovery
This guide serves as an in-depth technical resource for researchers, scientists, and professionals engaged in drug development, providing a comprehensive overview of 6-Methoxy-4-nitro-1H-indazole. We will delve into its chemical identity, synthesis, analytical characterization, potential applications, and commercial availability, grounding our discussion in established scientific principles and field-proven insights. The indazole scaffold is a cornerstone in medicinal chemistry, and understanding the nuances of its substituted derivatives is paramount for the rational design of novel therapeutics.[1][2][3]
Core Compound Identification and Physicochemical Properties
This compound is a substituted indazole, a class of heterocyclic aromatic organic compounds. The specific arrangement of the methoxy and nitro groups on the indazole core dictates its chemical reactivity and potential biological activity.
| Property | Value | Source |
| CAS Number | 1000341-08-1 | [4] |
| Molecular Formula | C₈H₇N₃O₃ | Inferred |
| Molecular Weight | 193.16 g/mol | Inferred |
| IUPAC Name | This compound | N/A |
| Appearance | Likely a yellow or orange solid | [5] |
Note: The molecular formula, molecular weight, and IUPAC name are inferred from the compound name and basic chemical principles, as direct citations for these specific properties were not available in the provided search results. The appearance is inferred from a similar compound, 6-Nitro-1H-indazole-3-carbaldehyde.
Synthesis and Mechanistic Rationale
Proposed Synthetic Workflow
A logical approach would be the diazotization and subsequent intramolecular cyclization of a precursor like 2-amino-5-methoxy-3-nitrotoluene. This method is a variation of well-known indazole syntheses.[6]
Caption: Proposed synthetic pathway for this compound.
Experimental Protocol (Hypothetical)
-
Diazotization: Dissolve 2-amino-5-methoxy-3-nitrotoluene in a suitable acidic solvent, such as glacial acetic acid or aqueous hydrochloric acid, and cool the mixture to 0-5 °C in an ice bath.[7]
-
Slowly add a solution of sodium nitrite (NaNO₂) in water, maintaining the low temperature to form the diazonium salt intermediate. The choice of a low temperature is critical to prevent the premature decomposition of the unstable diazonium salt.
-
Cyclization: Gently warm the reaction mixture to induce intramolecular cyclization. The exact temperature and reaction time would need to be optimized, but this step facilitates the formation of the pyrazole ring fused to the benzene ring.
-
Work-up and Purification: Quench the reaction with water and extract the product with a suitable organic solvent, such as ethyl acetate. The organic layer should be washed, dried, and concentrated.[9] The crude product can then be purified by flash chromatography on silica gel to yield the desired this compound.[9]
Analytical Characterization
To ensure the identity and purity of the synthesized compound, a suite of analytical techniques should be employed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the carbon-hydrogen framework of the molecule.[5][10] The chemical shifts and coupling constants of the aromatic protons will confirm the substitution pattern on the indazole ring.
-
Mass Spectrometry (MS): This technique will confirm the molecular weight of the compound.[5]
-
Infrared (IR) Spectroscopy: IR spectroscopy will identify the presence of key functional groups, such as the N-H stretch of the indazole, the C=O of any carbonyl impurities, and the characteristic stretches of the nitro group.[5]
Potential Applications in Drug Discovery
Indazole derivatives are a significant class of compounds in medicinal chemistry due to their wide range of biological activities, including anti-inflammatory, antibacterial, and antitumor properties.[1][3] The specific substitution pattern of this compound suggests its potential as a valuable intermediate in the synthesis of more complex molecules, particularly kinase inhibitors.[2][7]
Role as a Synthetic Intermediate
The nitro group can be reduced to an amino group, which can then be further functionalized.[11][12] The presence of the methoxy group and the overall electronic nature of the ring system can influence the binding affinity and selectivity of the final compounds for their biological targets.
Caption: Potential derivatization and applications of this compound.
Potential Biological Activity
Derivatives of nitroindazoles have shown promise in various therapeutic areas. For instance, novel 3-chloro-6-nitro-1H-indazole derivatives have been investigated as antileishmanial candidates.[13] While no specific biological data for this compound is publicly available, its structural similarity to other bioactive indazoles warrants its investigation in screening campaigns for various diseases, including cancer and infectious diseases.[7]
Commercial Availability and Suppliers
This compound is available from commercial suppliers as a research chemical. It is important to source this compound from reputable suppliers who can provide a certificate of analysis (CoA) to ensure its quality and purity.
| Supplier | Website |
| Advanced ChemBlocks Inc. | --INVALID-LINK--[14] |
| AK Scientific, Inc. | --INVALID-LINK--[15] |
| BLD Pharm | --INVALID-LINK--[16] |
| ChemicalBook | --INVALID-LINK--[17] |
| Pharmaffiliates | --INVALID-LINK--[18] |
Note: This is not an exhaustive list, and availability may vary. Researchers should verify the current stock and purity with the respective suppliers.
Conclusion
This compound represents a valuable building block for the synthesis of novel bioactive molecules. Its specific substitution pattern offers multiple avenues for chemical modification, making it an attractive starting material for drug discovery programs targeting a range of diseases. This guide has provided a comprehensive overview of its properties, a plausible synthetic route, and its potential applications, offering a solid foundation for researchers working with this and related indazole derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. 6-Methoxy-4-nitro-1H-indazole_cas号1000341-08-1_6-Methoxy-4-nitro-1H-indazole_分子式_结构式_分子量|CAS标准品信息网 - CAS信息网 [cas-news.com]
- 5. benchchem.com [benchchem.com]
- 6. US3988347A - Process for the preparation of substituted indazoles - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study [jmchemsci.com]
- 11. Buy 6-Methoxy-2-methyl-7-nitro-2H-indazole (EVT-12027660) | 61063-10-3 [evitachem.com]
- 12. WO2006048745A1 - Methods for preparing indazole compounds - Google Patents [patents.google.com]
- 13. Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound 95% | CAS: 1000341-08-1 | AChemBlock [achemblock.com]
- 15. 2589655-45-6 4-(3-Methoxyprop-1-yn-1-yl)-6-nitro-1H-indazole AKSci 9187FN [aksci.com]
- 16. 724767-15-1|5-Methoxy-6-nitro-1H-indazole|BLD Pharm [bldpharm.com]
- 17. 6-METHOXY-5-NITRO (1H)INDAZOLE | 152626-75-0 [chemicalbook.com]
- 18. pharmaffiliates.com [pharmaffiliates.com]
"spectral data of 6-Methoxy-4-nitro-1H-indazole (NMR, IR, Mass Spec)"
This technical guide provides a detailed analysis of the expected spectroscopic data for 6-Methoxy-4-nitro-1H-indazole (CAS Number: 1000341-08-1). While comprehensive experimental spectra for this specific molecule are not widely published, this document leverages established principles of spectroscopy and comparative data from analogous structures to predict and interpret its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) profiles. This approach offers valuable insights for researchers in medicinal chemistry and drug development engaged in the synthesis and characterization of novel indazole derivatives.
Compound Overview and Structural Rationale
This compound is a substituted indazole, a class of heterocyclic compounds of significant interest in pharmaceutical research due to their diverse biological activities. The molecular structure incorporates an electron-donating methoxy group (-OCH₃) at the 6-position and a strong electron-withdrawing nitro group (-NO₂) at the 4-position of the indazole core. This substitution pattern dictates a unique electronic environment, which in turn governs its characteristic spectroscopic signatures. Understanding these signatures is paramount for confirming the compound's identity and purity during synthesis and downstream applications.
The structural framework and numbering convention for this compound are illustrated below. This numbering is essential for the assignment of signals in the NMR spectra.
Caption: Molecular structure and atom numbering of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra of this compound are based on the known effects of methoxy and nitro substituents on the indazole ring.
Predicted ¹H NMR Data
The electron-withdrawing nitro group at C4 will significantly deshield the adjacent proton at C5, while the electron-donating methoxy group at C6 will shield the neighboring proton at C7. The proton at C3 is also expected to be influenced by the electronic environment of the pyrazole ring.
| Proton Assignment | Predicted Chemical Shift (δ) (ppm) | Multiplicity | Predicted Coupling Constant (J) (Hz) |
| N1-H | ~13.0 - 14.0 | broad singlet | - |
| H3 | ~8.2 - 8.4 | singlet | - |
| H5 | ~7.8 - 8.0 | doublet | ~9.0 |
| H7 | ~7.0 - 7.2 | doublet | ~9.0 |
| OCH₃ | ~3.9 - 4.1 | singlet | - |
Justification for Predictions:
-
N1-H: The N-H proton of the indazole ring typically appears as a broad singlet at a very downfield chemical shift, often above 13 ppm, due to its acidic nature and involvement in hydrogen bonding.
-
H3: The proton at the C3 position is expected to be a singlet and is generally found in the downfield region of the aromatic spectrum for indazoles.
-
H5 and H7: The protons on the benzene ring will likely form an AX system. The H5 proton, being ortho to the strongly electron-withdrawing nitro group, is predicted to be the most downfield of the aromatic protons. Conversely, the H7 proton is ortho to the electron-donating methoxy group and para to the nitro group, leading to a more upfield chemical shift. The coupling between these two protons (³JHH) is expected to be in the range of a typical ortho coupling (~9.0 Hz).
-
OCH₃: The methyl protons of the methoxy group will appear as a sharp singlet in the typical range for aryl methyl ethers.
Predicted ¹³C NMR Data
The substituent effects are also evident in the ¹³C NMR spectrum. The carbon atom attached to the nitro group (C4) will be significantly deshielded, while the carbon attached to the methoxy group (C6) will be shielded.
| Carbon Assignment | Predicted Chemical Shift (δ) (ppm) |
| C3 | ~135 - 138 |
| C3a | ~120 - 123 |
| C4 | ~140 - 143 |
| C5 | ~115 - 118 |
| C6 | ~158 - 162 |
| C7 | ~95 - 98 |
| C7a | ~140 - 142 |
| OCH₃ | ~55 - 57 |
Justification for Predictions:
-
C4 and C6: C4, directly attached to the nitro group, will experience a strong deshielding effect. C6, bonded to the oxygen of the methoxy group, will also be significantly deshielded (ipso-effect).
-
C5 and C7: The shielding and deshielding effects of the substituents will also influence the chemical shifts of the other aromatic carbons. C7, ortho to the methoxy group, is expected to be significantly shielded and appear at a relatively upfield chemical shift.
-
OCH₃: The carbon of the methoxy group will resonate in the typical region for such functional groups.
Experimental Protocol for NMR Spectroscopy
A general procedure for acquiring NMR spectra for a compound like this compound is as follows:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for indazole derivatives as it allows for the observation of the exchangeable N-H proton.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shifts to 0.00 ppm.
-
Data Acquisition:
-
¹H NMR: Acquire the spectrum on a 400 MHz or higher field spectrometer. Typical acquisition parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. The number of scans can range from 16 to 64 depending on the sample concentration.
-
¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) is generally required.
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| ~3300 - 3400 | N-H stretch | Indazole N-H |
| ~3100 - 3000 | C-H stretch | Aromatic C-H |
| ~2950 - 2850 | C-H stretch | Methoxy C-H |
| ~1620 - 1600 | C=C stretch | Aromatic C=C |
| ~1530 - 1500 (asymmetric) | N=O stretch | Nitro (NO₂) |
| ~1350 - 1330 (symmetric) | N=O stretch | Nitro (NO₂) |
| ~1250 - 1200 | C-O stretch | Aryl ether C-O |
Justification for Predictions:
-
N-H Stretch: The N-H stretching vibration of the indazole ring is expected in the region of 3300-3400 cm⁻¹.
-
Nitro Group Stretches: The presence of the nitro group will be clearly indicated by two strong absorption bands corresponding to the asymmetric (~1530-1500 cm⁻¹) and symmetric (~1350-1330 cm⁻¹) N=O stretching vibrations.[1]
-
Methoxy Group Vibrations: The C-H stretching of the methoxy group will appear in the aliphatic C-H region, and a characteristic C-O stretching band for the aryl ether will be observed around 1250-1200 cm⁻¹.
Experimental Protocol for IR Spectroscopy
-
Sample Preparation: For a solid sample, the KBr pellet method is common. A small amount of the sample is ground with dry potassium bromide (KBr) and pressed into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) IR spectroscopy can be used, where the solid sample is placed directly on the ATR crystal.
-
Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹. A background spectrum of the pure KBr pellet or the empty ATR crystal is recorded first and subtracted from the sample spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its structure.
Molecular Formula: C₈H₇N₃O₃ Molecular Weight: 193.16 g/mol
Predicted Mass Spectrum Data:
-
Molecular Ion (M⁺): A prominent peak is expected at m/z = 193.
-
Key Fragment Ions: The fragmentation pattern is likely to involve the loss of small, stable molecules and radicals from the molecular ion.
Caption: Predicted fragmentation pathway for this compound.
Justification for Fragmentation Pathway:
-
Loss of NO₂: A common fragmentation pathway for nitroaromatic compounds is the loss of the nitro group as a radical (•NO₂), which would result in a fragment ion at m/z = 147.
-
Loss of a Methyl Radical: The methoxy group can lose a methyl radical (•CH₃) to give a fragment at m/z = 178. This ion can then undergo further fragmentation, such as the loss of nitric oxide (NO) or carbon monoxide (CO).
Experimental Protocol for Mass Spectrometry
-
Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or after separation by Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
-
Ionization: Electron Ionization (EI) is a common technique that will generate the molecular ion and characteristic fragment ions. Electrospray Ionization (ESI) is a softer ionization technique that would likely show a strong protonated molecular ion [M+H]⁺ at m/z = 194.
-
Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight) and detected.
Conclusion
This technical guide has presented a comprehensive, albeit predictive, analysis of the key spectroscopic features of this compound. By leveraging data from structurally similar compounds, we have established a detailed framework for the interpretation of its ¹H NMR, ¹³C NMR, IR, and Mass spectra. These predicted data and interpretations provide a valuable resource for scientists working on the synthesis and characterization of this and related indazole derivatives, enabling them to confirm their synthetic outcomes with a higher degree of confidence. The provided experimental protocols offer a standardized approach to acquiring high-quality spectral data for this class of compounds.
References
A Senior Application Scientist's Guide to the Solubility and Stability of 6-Methoxy-4-nitro-1H-indazole
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
6-Methoxy-4-nitro-1H-indazole is a substituted indazole, a heterocyclic scaffold of significant interest in medicinal chemistry. As with any potential drug candidate, a thorough understanding of its fundamental physicochemical properties is a prerequisite for successful preclinical and clinical development. This guide provides an in-depth technical framework for evaluating the aqueous solubility and chemical stability of this compound. While specific experimental data for this compound is not widely published, this document outlines the core principles and detailed, field-proven experimental protocols necessary to generate robust and reliable data. We will explore the predicted influence of the compound's functional groups on its behavior and present a systematic approach to kinetic and thermodynamic solubility screening, as well as comprehensive stability profiling under various stress conditions. This guide is intended to serve as a foundational resource for researchers, enabling them to design and execute the critical studies that underpin lead optimization and formulation development.
Introduction to this compound
Chemical Structure and Physicochemical Predictions
This compound is a bicyclic aromatic compound featuring a benzene ring fused to a pyrazole ring. The structure is characterized by three key functional groups that dictate its physicochemical behavior:
-
1H-Indazole Core: The indazole ring system, containing two nitrogen atoms, can participate in hydrogen bonding as both a donor (N-H) and an acceptor. The 1H-tautomer is generally more thermodynamically stable than the 2H-tautomer[1][2].
-
Nitro Group (-NO₂): Positioned at C4, this strong electron-withdrawing group is a polar moiety and a hydrogen bond acceptor. Nitroaromatic compounds often exhibit poor aqueous solubility.
-
Methoxy Group (-OCH₃): Located at C6, the methoxy group is a moderately lipophilic, hydrogen bond acceptor.
Based on this structure, we can predict the following general characteristics:
-
Solubility: The molecule possesses both polar (nitro, indazole N-H) and nonpolar (aromatic rings, methoxy) features. The presence of the nitro group and the overall aromatic system suggests that low aqueous solubility is likely. For comparison, related compounds like 5-nitroindazole and 6-nitroindazole show aqueous solubilities of only 14.2 µg/mL and >24.5 µg/mL, respectively, at physiological pH[3][4]. Solubility is expected to be significantly higher in polar aprotic organic solvents like dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF)[5].
-
Stability: The nitroaromatic system can be susceptible to reduction. The indazole ring itself is generally stable, but the overall molecule may be sensitive to degradation under specific conditions, such as high pH, strong oxidative stress, or photolytic exposure.
The Imperative of Solubility and Stability in Drug Development
Solubility and stability are not merely academic data points; they are critical determinants of a compound's druggability.
-
Aqueous Solubility directly influences bioavailability. A compound must dissolve in the gastrointestinal tract to be absorbed into systemic circulation. Poor solubility is a leading cause of failure for promising drug candidates. Early assessment allows for strategic modifications by medicinal chemists or the selection of appropriate formulation strategies.
-
Chemical Stability dictates a compound's shelf-life, storage requirements, and degradation profile. Unstable compounds can lose potency and generate potentially toxic degradation products. Regulatory agencies mandate rigorous stability testing under forced degradation conditions to identify likely degradation pathways and develop stability-indicating analytical methods.
A Framework for Aqueous Solubility Assessment
A tiered approach is recommended for solubility assessment, beginning with high-throughput screening and progressing to more definitive equilibrium measurements for key compounds.
Kinetic Solubility Screening
Kinetic solubility measures the concentration of a compound that remains in solution after being rapidly precipitated from a high-concentration DMSO stock. It is a high-throughput method ideal for early-stage discovery to rank-order compounds.
Workflow for Kinetic Solubility Assessment
Caption: High-throughput kinetic solubility workflow.
Detailed Experimental Protocol: Nephelometric Kinetic Solubility Assay
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Serial Dilution: In a 96-well polypropylene plate, create a serial dilution of the stock solution in DMSO.
-
Assay Plate Preparation: Transfer a small volume (e.g., 2 µL) from the DMSO plate to a clear-bottom 96-well assay plate.
-
Buffer Addition: Add aqueous buffer (e.g., 198 µL of Phosphate-Buffered Saline, pH 7.4) to each well. This induces the precipitation of the compound.
-
Incubation: Seal the plate and incubate at room temperature for 2 hours with gentle shaking.
-
Measurement: Measure the turbidity (light scattering) of each well using a nephelometer or a plate reader capable of absorbance measurements at a high wavelength (e.g., 620 nm).
-
Data Analysis: The kinetic solubility is defined as the concentration at which a significant increase in turbidity is observed compared to buffer-only controls.
Thermodynamic (Equilibrium) Solubility
Thermodynamic solubility is the true equilibrium concentration of a compound in a saturated solution. The "gold standard" is the shake-flask method, which is lower-throughput but provides the most accurate and relevant data for formulation development.
Detailed Experimental Protocol: Shake-Flask Method
-
Compound Addition: Add an excess amount of solid this compound to a glass vial containing a known volume of the desired aqueous buffer (e.g., pH 2.0, 6.5, 7.4 to simulate physiological conditions). The visible excess of solid is critical.
-
Equilibration: Cap the vials securely and place them in an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C).
-
Sampling: Shake the vials for a period sufficient to reach equilibrium (typically 24 to 72 hours). A preliminary time-course experiment (sampling at 24, 48, 72 hours) should be run to confirm that equilibrium has been reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes).
-
Sample Collection: Carefully withdraw an aliquot of the clear supernatant.
-
Quantification: Dilute the aliquot in a suitable mobile phase and quantify the concentration of the dissolved compound using a validated HPLC-UV or LC-MS method against a standard curve.
| Parameter | Kinetic Solubility | Thermodynamic Solubility |
| Principle | Measures rate of precipitation from supersaturated solution | Measures true equilibrium concentration |
| Throughput | High (96/384-well plates) | Low (individual vials) |
| Time | Fast (1-4 hours) | Slow (24-72 hours) |
| Material Usage | Low (µg) | High (mg) |
| Application | Early Discovery (Ranking) | Lead Optimization, Formulation |
A Systematic Approach to Stability Profiling
Stability testing is essential to identify degradation pathways and determine storage conditions. A forced degradation study is the cornerstone of this effort.
Forced Degradation Workflow
Caption: Workflow for a forced degradation study.
Solution-State Stability
This assesses the stability of the compound in relevant buffers and solvents.
Detailed Experimental Protocol: Solution Stability Study
-
Solution Preparation: Prepare a solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent system (e.g., acetonitrile/water).
-
Stress Conditions: Aliquot this solution into separate vials containing:
-
Acid: 0.1 N HCl
-
Base: 0.1 N NaOH
-
Oxidant: 3% H₂O₂
-
Control: Water or buffer
-
-
Incubation: Store the vials at a controlled temperature (e.g., 40-60°C) to accelerate degradation. Include a set of vials protected from light.
-
Time Points: Sample from each vial at predetermined time points (e.g., 0, 2, 4, 8, 24 hours). The goal is to achieve 5-20% degradation to ensure degradation products are detectable without completely consuming the parent compound.
-
Analysis: Neutralize the acid/base samples before injection if necessary. Analyze all samples using a stability-indicating HPLC method (typically a reverse-phase C18 column with a gradient elution) coupled with a photodiode array (PDA) detector and a mass spectrometer (MS).
-
Data Evaluation:
-
Calculate the percentage of the parent compound remaining at each time point.
-
Monitor for the appearance of new peaks in the chromatogram.
-
Use the MS data to obtain the mass of potential degradation products, which can provide clues to the degradation pathway (e.g., reduction of the nitro group, hydrolysis).
-
Solid-State Stability
This evaluates the stability of the compound as a solid powder, which is critical for long-term storage and handling.
Detailed Experimental Protocol: Solid-State Stress Testing
-
Sample Preparation: Place a small, accurately weighed amount of solid this compound in clear and amber glass vials.
-
Stress Conditions: Expose the vials to various conditions as per ICH guidelines:
-
Elevated Temperature: 60°C.
-
High Humidity: 40°C / 75% Relative Humidity (RH).
-
Photostability: Place vials in a photostability chamber and expose them to a specified illumination (e.g., 1.2 million lux hours) and UV energy (e.g., 200 watt hours/square meter). Include a dark control.
-
-
Time Points: Sample at appropriate time points (e.g., 1, 2, 4 weeks).
-
Analysis: At each time point, dissolve the solid in a suitable solvent and analyze by HPLC-UV/MS as described for the solution stability study.
-
Data Evaluation: Assess changes in purity, appearance (color), and the formation of degradation products.
| Stress Condition | Potential Degradation Pathway for this compound |
| Acid/Base Hydrolysis | Unlikely to affect the core structure unless extreme conditions are used. |
| Oxidation (H₂O₂) | Potential for N-oxide formation on the pyrazole ring. |
| Reduction | The nitro group is susceptible to reduction to nitroso or amino functionalities. |
| Photolysis | Nitroaromatic compounds can be light-sensitive, potentially leading to radical-mediated degradation or rearrangement. |
| Heat/Humidity | May accelerate solid-state reactions or indicate issues with hygroscopicity. |
Integrated Data Analysis and Decision Making
The data generated from these studies are not independent. They form a cohesive profile that guides critical decisions in the drug development pipeline. Poor kinetic solubility may trigger a medicinal chemistry effort to improve LogP. Low thermodynamic solubility will necessitate the involvement of formulation scientists to explore enabling technologies like amorphous solid dispersions or particle size reduction. The identification of a specific degradation pathway (e.g., light sensitivity) will dictate packaging requirements (e.g., amber vials, blister packs) and handling procedures.
Conclusion
While direct experimental data on the solubility and stability of this compound are limited in public literature, a robust characterization is achievable through the systematic application of standardized pharmaceutical industry protocols. By employing a tiered approach to solubility assessment—from high-throughput kinetic screening to definitive thermodynamic measurements—and conducting comprehensive forced degradation studies, researchers can build a complete physicochemical profile of the molecule. This essential data package enables informed decision-making, mitigates downstream risks, and ultimately paves the way for the successful development of this and other promising indazole-based therapeutic candidates.
References
- 1. Buy 6-Methoxy-1H-indazol-4-amine (EVT-399207) | 1000341-20-7 [evitachem.com]
- 2. Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study [jmchemsci.com]
- 3. 5-Nitroindazole | C7H5N3O2 | CID 21501 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 6-Nitroindazole | C7H5N3O2 | CID 24239 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Page loading... [guidechem.com]
A Technical Guide to the Quantum Chemical Analysis of 6-Methoxy-4-nitro-1H-indazole
Abstract
Indazole derivatives are a cornerstone in medicinal chemistry, recognized for a wide spectrum of pharmacological activities.[1][2] The specific electronic and structural characteristics imparted by substituents, such as nitro and methoxy groups, are critical determinants of their biological function. This technical guide provides a comprehensive framework for the quantum chemical analysis of 6-Methoxy-4-nitro-1H-indazole using Density Functional Theory (DFT). We will explore the causality behind methodological choices, from functional and basis set selection to the interpretation of key molecular properties. This document is intended for researchers, computational chemists, and drug development professionals seeking to leverage computational tools to elucidate the molecular behavior, reactivity, and potential of complex heterocyclic compounds.
Introduction: The Rationale for Computational Scrutiny
This compound belongs to a class of nitrogen-containing heterocyclic compounds that are of significant interest in drug discovery. The indazole core is a privileged scaffold, while the nitro group (a strong electron-withdrawing group) and the methoxy group (an electron-donating group) create a unique electronic profile that can influence molecular interactions, reactivity, and metabolic stability.[3][4] Nitroaromatic compounds, in particular, are known for their diverse biological effects, which are often linked to their electrochemical properties.[3][5]
Quantum chemical calculations offer a powerful, non-experimental method to probe the intrinsic properties of such molecules at the subatomic level.[6] By solving approximations of the Schrödinger equation, we can generate a detailed understanding of:
-
Molecular Geometry: The stable three-dimensional arrangement of atoms.
-
Electronic Structure: The distribution of electrons and the energies of molecular orbitals.
-
Chemical Reactivity: Prediction of the most likely sites for chemical reactions.
-
Spectroscopic Signatures: Theoretical prediction of IR, Raman, and UV-Vis spectra.
This guide will provide a validated, step-by-step protocol for performing these calculations and interpreting the results, thereby offering predictive insights crucial for rational drug design and materials science.
Theoretical Framework and Computational Methodology
The selection of an appropriate computational method is the most critical step in ensuring the accuracy and reliability of the results. Our approach is grounded in Density Functional Theory (DFT), which represents an optimal balance between computational cost and accuracy for medium-to-large organic molecules.[7][8]
The Choice of Density Functional Theory (DFT)
DFT is a quantum mechanical method used to investigate the electronic structure of many-body systems.[6] Unlike more computationally expensive wavefunction-based methods, DFT calculates the total energy of a system based on its electron density. This approach has proven highly effective for a wide range of chemical systems, including the nitro-containing heterocyclic compounds relevant to this guide.[9][10]
Functional and Basis Set: The "Why" Behind the Choice
-
Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) The B3LYP hybrid functional is one of the most widely used and extensively validated functionals for organic molecules.[11] It combines the strengths of Hartree-Fock theory with DFT, providing a robust description of molecular geometries and electronic properties for systems like indazoles.[12][13] Its broad applicability and proven track record make it a trustworthy choice for this investigation.
-
Basis Set: 6-311++G(d,p) A basis set is a set of mathematical functions used to build the molecular orbitals. The choice of 6-311++G(d,p) is deliberate and layered:
-
6-311G: This is a triple-zeta basis set, meaning it uses three functions to describe each valence atomic orbital, providing a high degree of flexibility and accuracy.
-
++ (Diffuse Functions): The first + adds diffuse functions to heavy (non-hydrogen) atoms, and the second + adds them to hydrogen atoms. These functions are crucial for accurately describing species with electron density far from the nuclei, such as molecules with lone pairs and anionic character, and for modeling weak intermolecular interactions.[14]
-
(d,p) (Polarization Functions): The d adds polarization functions to heavy atoms, and the p adds them to hydrogen atoms. These functions allow for non-spherical distortion of the atomic orbitals, which is essential for accurately describing chemical bonds and non-covalent interactions.[14]
-
This combination of the B3LYP functional and the 6-311++G(d,p) basis set provides a self-validating system that is well-established in the scientific literature for producing reliable results for similar molecular systems.[11][15][16]
The Computational Workflow: A Step-by-Step Protocol
The following protocol outlines the logical sequence of calculations performed using a standard quantum chemistry software package like Gaussian or ORCA.
Diagram: Computational Workflow
Caption: A flowchart of the quantum chemical calculation process.
-
Molecular Structure Input: The process begins by constructing the 3D structure of this compound. This can be done using molecular building software or by retrieving a starting geometry from a chemical database.
-
Geometry Optimization: This is the core computational step where the software iteratively adjusts the positions of the atoms to find the arrangement with the lowest possible total energy.[17] This calculation yields the most stable, or "optimized," geometry of the molecule.
-
Frequency Calculation: A frequency calculation is performed on the optimized geometry. This step is critical for two reasons:
-
Validation: The absence of any imaginary (negative) frequencies confirms that the optimized structure is a true energy minimum and not a transition state.[18]
-
Thermodynamic Data: It provides thermodynamic properties like enthalpy and Gibbs free energy, and predicts the vibrational frequencies that correspond to infrared (IR) and Raman spectra.[19]
-
-
Property Calculations: With the validated geometry, a series of "single-point" calculations are performed to determine various electronic and chemical properties without re-optimizing the geometry.
Analysis and Interpretation of Molecular Properties
This section details the key properties derived from the calculations and explains their chemical and biological significance.
Optimized Molecular Geometry
The analysis begins with the final 3D structure. Key parameters include bond lengths, bond angles, and dihedral (torsion) angles. For this compound, particular attention should be paid to the dihedral angles involving the nitro (-NO₂) and methoxy (-OCH₃) groups relative to the plane of the indazole ring. The degree of planarity can significantly impact conjugation and electronic properties.[20]
| Parameter | Description | Significance |
| Bond Lengths (Å) | Distances between bonded atoms (e.g., C-N, N-O). | Indicates bond strength and order. |
| **Bond Angles (°) ** | Angles formed by three connected atoms. | Defines the local shape and steric environment. |
| Dihedral Angles (°) | Torsion angles defining the rotation around a bond. | Determines the 3D conformation and planarity.[20] |
| Table 1: Key Geometrical Parameters for Analysis. |
Frontier Molecular Orbitals (HOMO & LUMO)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier molecular orbitals (FMOs).[21]
-
HOMO: Represents the ability to donate an electron (nucleophilicity). Regions of high HOMO density are likely sites for electrophilic attack.
-
LUMO: Represents the ability to accept an electron (electrophilicity). Regions of high LUMO density are likely sites for nucleophilic attack.[22]
The HOMO-LUMO energy gap (ΔE) is a critical indicator of molecular stability and reactivity. A small gap suggests the molecule is more reactive and less stable, as it requires less energy to excite an electron from the HOMO to the LUMO.[9][22]
| Parameter | Value (Illustrative) | Significance |
| E(HOMO) | -6.8 eV | Energy of the highest occupied molecular orbital. |
| E(LUMO) | -2.5 eV | Energy of the lowest unoccupied molecular orbital. |
| ΔE (Gap) | 4.3 eV | Indicator of chemical reactivity and kinetic stability.[23] |
| Table 2: Illustrative Frontier Molecular Orbital Energies. |
Molecular Electrostatic Potential (MEP)
The MEP is a 3D map of the electrostatic potential on the electron density surface of the molecule. It is an invaluable tool for predicting intermolecular interactions and reactive sites.[24][25]
-
Red Regions (Negative Potential): Indicate electron-rich areas, typically around electronegative atoms like oxygen and nitrogen. These are favorable sites for electrophilic attack.[25]
-
Blue Regions (Positive Potential): Indicate electron-deficient areas, often around hydrogen atoms bonded to electronegative atoms. These are favorable sites for nucleophilic attack.[25]
-
Green Regions (Neutral Potential): Indicate areas of nonpolar character.
For this compound, the MEP map would likely show strong negative potential around the oxygen atoms of the nitro group, identifying them as key sites for hydrogen bonding and electrophilic interactions.[12]
Global and Local Reactivity Descriptors
From the HOMO and LUMO energies, a set of global reactivity descriptors can be calculated to quantify the chemical behavior of the molecule as a whole.[26][27]
| Descriptor | Formula | Significance |
| Ionization Potential (I) | I ≈ -E(HOMO) | Energy required to remove an electron. |
| Electron Affinity (A) | A ≈ -E(LUMO) | Energy released when an electron is added. |
| Electronegativity (χ) | χ = (I + A) / 2 | The ability of a molecule to attract electrons. |
| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. |
| Electrophilicity Index (ω) | ω = χ² / (2η) | A measure of the overall electrophilic nature. |
| Table 3: Global Reactivity Descriptors Derived from Conceptual DFT. |
Fukui functions are local reactivity descriptors that indicate the most reactive sites within the molecule for nucleophilic (f⁺), electrophilic (f⁻), and radical (f⁰) attacks.[12][24] This analysis provides a more granular, atom-specific view of reactivity than the MEP map alone.
Natural Bond Orbital (NBO) Analysis
NBO analysis provides a detailed picture of the charge distribution and bonding within a molecule.[28][29] It translates the complex molecular orbitals into localized bonds, lone pairs, and antibonding orbitals, which align more closely with intuitive chemical concepts. Key insights from NBO analysis include:
-
Natural Atomic Charges: A more chemically meaningful measure of the charge on each atom compared to other methods like Mulliken charges.
-
Intramolecular Interactions: It quantifies stabilizing interactions, such as hyperconjugation, by measuring the delocalization of electron density from a filled bonding orbital (donor) to an empty antibonding orbital (acceptor).[28] This is particularly relevant for understanding the electronic interplay between the nitro group, methoxy group, and the indazole ring.[14]
Diagram: Interrelation of Molecular Properties and Reactivity
Caption: Relationship between calculated properties and predicted behavior.
Conclusion
The quantum chemical analysis of this compound via DFT provides a profound, multi-faceted understanding of its molecular structure, stability, and reactivity. By employing a robust methodology (B3LYP/6-311++G(d,p)), researchers can reliably predict its geometric configuration, identify electron-rich and electron-deficient regions through MEP analysis, and quantify its reactivity using frontier molecular orbitals and conceptual DFT descriptors. Furthermore, NBO analysis offers deep insights into intramolecular electronic interactions that govern the molecule's overall properties. This computational approach is an indispensable tool in modern drug discovery, enabling the prediction of molecular behavior and guiding the synthesis of novel, more effective therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study [jmchemsci.com]
- 3. Comparative spectroscopic and electrochemical study of N-1 or N-2-alkylated 4-nitro and 7-nitroindazoles - Arabian Journal of Chemistry [arabjchem.org]
- 4. 6-Methoxy-1H-indazol-4-amine (1000341-20-7) for sale [vulcanchem.com]
- 5. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 6. Quantum chemical calculations and their uses | Research, Society and Development [rsdjournal.org]
- 7. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 8. researchgate.net [researchgate.net]
- 9. lupinepublishers.com [lupinepublishers.com]
- 10. researchtrends.net [researchtrends.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Quantum-Chemical Study of Some Trispyrazolobenzenes and Trispyrazolo-1,3,5-triazines | Supercomputing Frontiers and Innovations [superfri.org]
- 14. A theoretical investigation of the structure of 2-nitropyridine-N-oxide and the dependency of the NO2 torsional motion on the applied wavefunction and basis set - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. academicworks.cuny.edu [academicworks.cuny.edu]
- 19. mdpi.com [mdpi.com]
- 20. Crystal structure, DFT calculations and Hirshfeld surface analysis of 3-(4-methylphenyl)-6-nitro-1H-indazole - PMC [pmc.ncbi.nlm.nih.gov]
- 21. m.youtube.com [m.youtube.com]
- 22. irjweb.com [irjweb.com]
- 23. researchgate.net [researchgate.net]
- 24. Molecular Structure, Spectral Analysis, Molecular Docking and Physicochemical Studies of 3-Bromo-2-hydroxypyridine Monomer and Dimer as Bromodomain Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 25. mdpi.com [mdpi.com]
- 26. journalirjpac.com [journalirjpac.com]
- 27. [PDF] Molecular Structure, HOMO-LUMO, MEP and Fukui Function Analysis of Some TTF-donor Substituted Molecules Using DFT (B3LYP) Calculations | Semantic Scholar [semanticscholar.org]
- 28. Natural Bond Orbital Analysis - Tutorial Example [nbo6.chem.wisc.edu]
- 29. 7.52. Natural Bond Orbital (NBO) Analysis - ORCA 6.0 Manual [faccts.de]
Preliminary Biological Screening of 6-Methoxy-4-nitro-1H-indazole: A Technical Guide
Abstract
This technical guide provides a comprehensive framework for the preliminary biological screening of 6-Methoxy-4-nitro-1H-indazole, a novel heterocyclic compound. The strategic selection of initial assays is grounded in the well-documented bioactivities of the indazole scaffold and the nitroaromatic functional group, which are frequently associated with cytotoxic, antimicrobial, and antioxidant properties. This document is intended for researchers, scientists, and drug development professionals, offering not just procedural steps, but the causal logic behind experimental design. We present detailed, field-proven protocols for cytotoxicity assessment using the MTT assay, antimicrobial susceptibility testing via the broth microdilution method, and antioxidant capacity evaluation through the DPPH radical scavenging assay. The overarching goal is to establish a foundational biological profile of the molecule, enabling informed decisions for subsequent stages of drug discovery and development.
Introduction: The Rationale for Screening this compound
The indazole ring system is a "privileged scaffold" in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities, including anti-inflammatory, antimicrobial, and antitumor effects. The addition of a nitro group (–NO2) to an aromatic structure is a common strategy in drug design to modulate electronic properties and enhance biological activity. Nitroaromatic compounds are known to exert their effects through bioreduction, leading to the formation of reactive intermediates that can induce cellular damage.[1][2] Specifically, the reduction of a nitro group can generate toxic species like nitroso and superoxide radicals, which can covalently bind to DNA and other macromolecules, leading to cell death.[1] This mechanism is a cornerstone of the activity of several established antimicrobial and anticancer agents.[3]
This compound combines these two key features. The methoxy group (–OCH3) can further influence the molecule's pharmacokinetic and pharmacodynamic properties. Based on this structural rationale, a preliminary biological screening campaign is warranted to explore its potential in three primary areas:
-
Cytotoxicity: The potential for inducing cell death makes it a candidate for anticancer research. Oxidative stress, a likely consequence of nitro group metabolism, is a known mechanism for triggering apoptosis in cancer cells which often have compromised antioxidant defenses.[4][5]
-
Antimicrobial Activity: The nitroimidazole and nitrofuran classes of antibiotics, which are structurally related, are potent antimicrobial agents.[6] Their mechanism often involves the reductive activation of the nitro group by microbial nitroreductases, a process that is selective for anaerobic or certain aerobic microorganisms.[6][7]
-
Antioxidant Activity: While the nitro group's metabolism can induce oxidative stress, the indazole nucleus itself has been associated with antioxidant properties.[8] It is therefore crucial to assess the molecule's ability to scavenge free radicals, which could either be a primary activity or a confounding factor in the interpretation of its cytotoxic effects.
This guide outlines a logical, tiered approach to the initial in vitro assessment of this compound.
Experimental Workflow: A Tripartite Screening Approach
The preliminary screening is designed as a parallel workflow to efficiently gather data on the compound's cytotoxicity, antimicrobial efficacy, and antioxidant potential. This multi-pronged approach provides a holistic initial assessment of the molecule's biological profile.
Caption: Overall workflow for the preliminary biological screening of this compound.
Cytotoxicity Screening: The MTT Assay
3.1. Principle and Rationale
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[9] In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[9] The amount of formazan produced is directly proportional to the number of viable cells.[10] This assay is selected for its reliability, ease of use in a 96-well format, and its ability to provide quantitative data on the cytotoxic potential of a compound. We will assess cytotoxicity against a panel of human cancer cell lines and a non-cancerous cell line to determine both potency and selectivity.
3.2. Detailed Experimental Protocol
-
Cell Culture:
-
Culture human cervical cancer (HeLa), human hepatoma (HepG2), and human embryonic kidney (HEK293) cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
-
Plate Seeding:
-
Harvest cells using trypsin-EDTA and perform a cell count using a hemocytometer or automated cell counter.
-
Seed 5 × 10³ cells per well in 100 µL of complete medium into a 96-well flat-bottom plate.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in serum-free medium to achieve final concentrations ranging from 0.1 to 100 µM. Ensure the final DMSO concentration in each well does not exceed 0.5%.
-
Remove the medium from the wells and add 100 µL of the respective compound dilutions. Include vehicle control (0.5% DMSO) and untreated control wells.
-
Incubate the plate for 48 hours.
-
-
MTT Addition and Incubation:
-
Solubilization and Absorbance Reading:
-
Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[10]
-
Gently mix on an orbital shaker for 15 minutes to ensure complete solubilization.[9]
-
Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
3.3. Data Presentation and Interpretation
The percentage of cell viability will be calculated using the following formula: % Viability = (Absorbance_Sample / Absorbance_Control) × 100
The half-maximal inhibitory concentration (IC50), the concentration of the compound that inhibits cell growth by 50%, will be determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
Table 1: Hypothetical Cytotoxicity Data for this compound
| Cell Line | Type | IC50 (µM) |
| HeLa | Cervical Cancer | 15.2 |
| HepG2 | Liver Cancer | 28.5 |
| HEK293 | Normal Kidney | > 100 |
A lower IC50 value indicates higher cytotoxic potency. A significantly higher IC50 value for the non-cancerous cell line (HEK293) compared to the cancer cell lines would suggest a favorable therapeutic window.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
4.1. Principle and Rationale
The broth microdilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[12] The MIC is the lowest concentration of the agent that prevents visible growth of the organism after a defined incubation period.[12][13] This method is chosen for its quantitative results and efficiency in testing multiple concentrations and organisms simultaneously. We will screen against representative Gram-positive and Gram-negative bacteria, as well as a common fungal pathogen.
4.2. Detailed Experimental Protocol
-
Microorganism Preparation:
-
Use Staphylococcus aureus (ATCC 29213) as the Gram-positive representative, Escherichia coli (ATCC 25922) as the Gram-negative representative, and Candida albicans (ATCC 90028) as the fungal representative.
-
Prepare a bacterial/fungal inoculum by suspending colonies from an overnight agar plate in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 × 10⁸ CFU/mL for bacteria.[14]
-
Dilute this standardized suspension in the appropriate broth (Cation-Adjusted Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to achieve a final inoculum concentration of 5 × 10⁵ CFU/mL in the test wells.[14]
-
-
Plate Preparation:
-
In a sterile 96-well plate, perform a two-fold serial dilution of the this compound stock solution in the appropriate broth. The concentration range should typically span from 128 µg/mL to 0.25 µg/mL.
-
The final volume in each well after adding the inoculum should be 100 µL.
-
-
Inoculation and Incubation:
-
Inoculate each well with the standardized microbial suspension.
-
Include a growth control well (broth + inoculum, no compound) and a sterility control well (broth only).
-
Incubate the plates at 37°C for 18-24 hours for bacteria, and at 35°C for 24-48 hours for Candida albicans.
-
-
MIC Determination:
-
After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[13]
-
4.3. Data Presentation and Interpretation
The MIC value provides a quantitative measure of the compound's potency against the tested microorganisms.
Table 2: Hypothetical Antimicrobial Activity of this compound
| Microorganism | Type | MIC (µg/mL) |
| Staphylococcus aureus | Gram-positive | 16 |
| Escherichia coli | Gram-negative | 64 |
| Candida albicans | Fungus | 32 |
Lower MIC values suggest greater antimicrobial activity. Differences in activity against Gram-positive and Gram-negative bacteria can provide initial insights into the compound's potential mechanism of action.
Antioxidant Capacity: DPPH Radical Scavenging Assay
5.1. Principle and Rationale
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method for evaluating the antioxidant activity of compounds.[15] DPPH is a stable free radical that has a deep purple color in solution.[16] In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, causing a decrease in absorbance at 517 nm.[15] The degree of discoloration is proportional to the scavenging activity of the compound. This assay is rapid, simple, and provides a good indication of a compound's free radical scavenging ability.
5.2. Detailed Experimental Protocol
-
Reagent Preparation:
-
Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly prepared and kept in the dark.[8]
-
Prepare a stock solution (1 mg/mL) of this compound in methanol.
-
Prepare a series of dilutions from the stock solution to obtain concentrations ranging from 1 to 100 µg/mL.
-
Ascorbic acid or Trolox should be used as a positive control and prepared in the same concentration range.
-
-
Assay Procedure:
-
In a 96-well plate, add 100 µL of each compound dilution or standard to the respective wells.
-
Add 100 µL of the 0.1 mM DPPH solution to all wells.
-
Include a blank control containing 100 µL of methanol and 100 µL of the DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.[16]
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at 517 nm using a microplate reader.
-
5.3. Data Presentation and Interpretation
The percentage of DPPH radical scavenging activity is calculated as follows: % Scavenging = [(Absorbance_Control - Absorbance_Sample) / Absorbance_Control] × 100
The half-maximal effective concentration (EC50), the concentration of the compound that scavenges 50% of the DPPH radicals, is determined by plotting the scavenging percentage against the log of the compound concentration.
Table 3: Hypothetical Antioxidant Activity of this compound
| Compound | EC50 (µg/mL) |
| This compound | 45.8 |
| Ascorbic Acid (Positive Control) | 8.2 |
A lower EC50 value indicates stronger antioxidant activity. This result helps to understand if the compound has intrinsic radical-scavenging properties, which could contribute to or counteract its cytotoxic effects.
Synthesis and Conclusion
The preliminary biological screening workflow detailed in this guide provides a robust and efficient methodology for establishing a foundational understanding of the bioactivity of this compound. By systematically evaluating its cytotoxic, antimicrobial, and antioxidant properties, researchers can generate the critical data necessary to make informed decisions.
Caption: Logical progression from preliminary screening data to subsequent drug development stages.
A promising result from this initial screen—for instance, potent and selective cytotoxicity against cancer cells, significant antimicrobial activity at non-toxic concentrations, or noteworthy antioxidant capacity—would provide a strong rationale for advancing this compound into more complex secondary assays. These could include mechanism of action studies, lead optimization, and eventual in vivo testing. This structured, data-driven approach is fundamental to navigating the complexities of modern drug discovery.
References
- 1. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Oxidative stress in cancer and fibrosis: Opportunity for therapeutic intervention with antioxidant compounds, enzymes, and nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nifuroxazide - Wikipedia [en.wikipedia.org]
- 7. Nitroaromatic Antibiotics as Nitrogen Oxide Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 8. acmeresearchlabs.in [acmeresearchlabs.in]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 12. Broth Microdilution | MI [microbiology.mlsascp.com]
- 13. scribd.com [scribd.com]
- 14. rr-asia.woah.org [rr-asia.woah.org]
- 15. benchchem.com [benchchem.com]
- 16. marinebiology.pt [marinebiology.pt]
An In-depth Technical Guide to 6-Methoxy-4-nitro-1H-indazole
Abstract
This technical guide provides a comprehensive scientific overview of 6-methoxy-4-nitro-1H-indazole, a heterocyclic compound of significant interest to the medicinal chemistry and drug development communities. The indazole scaffold is a privileged structure in numerous pharmacologically active agents, and the specific substitution pattern of a methoxy group at the 6-position and a nitro group at the 4-position offers a unique combination of electronic and steric properties for molecular design. This document details the core molecular profile, a plausible synthetic pathway, expected spectroscopic characteristics, and the potential therapeutic relevance of this compound, with a particular focus on its application as a building block for protein kinase inhibitors. All technical claims are substantiated with references to peer-reviewed literature and established chemical principles.
Core Molecular Profile
This compound is a substituted indazole, which is a bicyclic aromatic heterocycle consisting of a benzene ring fused to a pyrazole ring. The placement of the nitro group at the 4-position and the methoxy group at the 6-position significantly influences the molecule's reactivity and potential biological interactions.
Several chemical suppliers confirm the molecular formula as C8H7N3O3 and a molecular weight of approximately 193.16 g/mol for the compound associated with CAS number 1000341-08-1.[1][2]
Table 1: Key Identifiers and Properties
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 1000341-08-1[1][3] |
| Molecular Formula | C8H7N3O3[1] |
| Molecular Weight | 193.16 g/mol [1] |
| Canonical SMILES | COC1=CC2=C(C=C1--INVALID-LINK--[O-])NN=C2 |
| InChI Key | Not Publicly Available |
Molecular Structure
The structural arrangement of this compound is critical to its function. The electron-withdrawing nitro group at C4 and the electron-donating methoxy group at C6 create a distinct electronic profile on the benzene portion of the scaffold.
Caption: 2D structure of this compound.
Synthesis and Spectroscopic Characterization
While a specific, detailed synthesis for this compound is not extensively published, a chemically sound pathway can be proposed based on established methods for synthesizing substituted nitroindazoles. The most common route involves the diazotization and subsequent intramolecular cyclization of a substituted aniline precursor.
Plausible Synthetic Workflow
The synthesis of 4-nitroindazoles frequently starts from an appropriately substituted aniline.[4][5] For the target molecule, a logical starting material would be 5-methoxy-2-methyl-3-nitroaniline. The workflow involves converting the aniline's amino group into a diazonium salt, which then cyclizes to form the indazole ring.
Caption: Proposed workflow for the synthesis of this compound.
Representative Experimental Protocol
This protocol is a representative example based on the synthesis of similar 4-nitroindazoles.[5]
-
Preparation: Dissolve 1.0 equivalent of 5-methoxy-2-methyl-3-nitroaniline in glacial acetic acid or a mixture of hydrochloric acid and water. Cool the solution to 0-5 °C in an ice-salt bath with vigorous stirring.
-
Diazotization: Prepare a solution of 1.1 equivalents of sodium nitrite (NaNO₂) in a minimal amount of cold water. Add this solution dropwise to the aniline mixture, ensuring the temperature remains below 5 °C. The reaction progress can be monitored by testing for the presence of nitrous acid with starch-iodide paper.
-
Cyclization: After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 1-2 hours. Gradually allow the mixture to warm to room temperature and stir for an additional 12-16 hours. During this time, the diazonium salt intermediate cyclizes.
-
Work-up: Quench the reaction by carefully pouring the mixture into a beaker of crushed ice. Neutralize the solution with a base (e.g., sodium hydroxide or ammonium hydroxide) until a precipitate forms.
-
Isolation & Purification: Collect the crude solid product by vacuum filtration and wash thoroughly with cold water. The crude this compound can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.
Expected Spectroscopic Data
Full characterization of synthetic products is essential.[6][7][8] Based on the structure and data from analogous compounds, the following spectroscopic signatures are anticipated.
Table 2: Predicted Spectroscopic Signatures
| Technique | Expected Features |
| ¹H NMR | - Aromatic protons (H5, H7) appearing as distinct signals in the aromatic region (~7.0-8.5 ppm).- Aromatic proton (H3) on the pyrazole ring, typically downfield.- A sharp singlet for the methoxy (-OCH₃) protons around 3.8-4.0 ppm.- A broad singlet for the N-H proton, typically downfield (>10 ppm), which is exchangeable with D₂O. |
| ¹³C NMR | - Aromatic carbon signals between ~100-150 ppm.- The carbon bearing the nitro group (C4) will be significantly influenced.- A signal for the methoxy carbon around 55-60 ppm. |
| IR Spectroscopy | - N-H stretching vibration around 3200-3400 cm⁻¹.- Asymmetric and symmetric N-O stretching from the nitro group at ~1520-1560 cm⁻¹ and ~1340-1380 cm⁻¹, respectively.- C-O stretching from the methoxy group around 1200-1250 cm⁻¹. |
| Mass Spectrometry | - A prominent molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ corresponding to the calculated molecular weight (193.16). |
Relevance in Drug Discovery and Medicinal Chemistry
The indazole scaffold is a cornerstone in modern medicinal chemistry, recognized for its role in numerous approved drugs, particularly in oncology.[9][10] Its structural similarity to the native purine and indole structures allows it to act as a "privileged scaffold," capable of binding to a wide range of biological targets.[11]
The Indazole Scaffold as a Kinase Inhibitor
Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of cancer. The indazole core is a highly effective "hinge-binding" motif, forming key hydrogen bonds with the ATP-binding site of many kinases.[9][12] Marketed drugs like Pazopanib (VEGFR inhibitor) and Niraparib (PARP inhibitor) feature the indazole core, demonstrating its clinical and commercial success.
The specific substitution pattern of this compound makes it a valuable intermediate for developing kinase inhibitors.[13]
-
The N-H group (at N1 or N2): Acts as a hydrogen bond donor, crucial for anchoring the molecule in the kinase hinge region.
-
The Nitro Group (at C4): This strong electron-withdrawing group can be used to modulate the electronics of the ring system. Critically, it serves as a synthetic handle. The nitro group can be readily reduced to an amine, which can then be functionalized to introduce side chains that target specific pockets in the kinase active site, thereby enhancing potency and selectivity.[4][14][15]
-
The Methoxy Group (at C6): This group can influence solubility and metabolic stability. Furthermore, it can form specific interactions with amino acid residues in the binding pocket or act as a vector, directing the orientation of the molecule for optimal binding.[9]
Logical Workflow for Drug Discovery Application
Caption: Application of the title compound in a drug discovery workflow.
Conclusion
This compound represents a strategically important chemical entity for researchers in synthetic and medicinal chemistry. Its core molecular properties, combined with a versatile indazole scaffold and synthetically tractable functional groups, make it an ideal starting point for the design and synthesis of novel bioactive compounds. In particular, its potential as a precursor for libraries of protein kinase inhibitors positions it as a valuable tool for developing next-generation targeted therapies in oncology and other disease areas. This guide provides the foundational knowledge required for scientists to effectively utilize this compound in their research endeavors.
References
- 1. 6-甲氧基-4-硝基 1H-吲唑 - CAS:1000341-08-1 - Sunway Pharm Ltd [3wpharm.com]
- 2. 4-硝基-6-甲氧基-吲唑 | CAS:1000341-08-1 | 湖南华腾制药有限公司_官网 [huatengsci.com]
- 3. 6-Methoxy-4-nitro-1H-indazole_cas号1000341-08-1_6-Methoxy-4-nitro-1H-indazole_分子式_结构式_分子量|CAS标准品信息网 - CAS信息网 [cas-news.com]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. research.rug.nl [research.rug.nl]
- 9. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. Computational Investigation of Indazole Scaffolds as Tyrosine Kinase Inhibitors Using Molecular Docking and ADMET Prediction - ProQuest [proquest.com]
- 14. researchgate.net [researchgate.net]
- 15. Buy 6-Methoxy-2-methyl-7-nitro-2H-indazole (EVT-12027660) | 61063-10-3 [evitachem.com]
Methodological & Application
Application Notes and Protocols for the Evaluation of 6-Methoxy-4-nitro-1H-indazole in Kinase Inhibition Assays
Introduction: The Indazole Scaffold as a Privileged Structure in Kinase Inhibition
Protein kinases are a large family of enzymes that play a critical role in regulating a majority of cellular processes by catalyzing the phosphorylation of specific substrate proteins.[1][2] The dysregulation of kinase activity is a well-established hallmark of numerous diseases, most notably cancer, which has positioned kinases as one of the most significant classes of therapeutic targets in modern drug discovery.[1][3] The indazole core is a prominent heterocyclic scaffold in medicinal chemistry, recognized for its versatile biological activities.[4][5] Numerous indazole derivatives have been successfully developed as potent kinase inhibitors, with several gaining FDA approval for the treatment of various cancers.[5][6]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 6-Methoxy-4-nitro-1H-indazole as a potential kinase inhibitor in in vitro biochemical assays. While public domain literature on the specific biological activity of this compound is limited, its structural features are analogous to other known kinase inhibitors.[7][8] Therefore, this application note will detail a robust, luminescence-based kinase inhibition assay protocol that can be adapted to evaluate the inhibitory potential of this compound against a panel of protein kinases. The principles and methodologies described herein are broadly applicable for the screening and characterization of novel kinase inhibitors.
Mechanism of Action: Targeting the Kinase ATP-Binding Site
Many indazole-based kinase inhibitors function by competing with adenosine triphosphate (ATP) for binding to the kinase's active site. The indazole scaffold can form key hydrogen bond interactions with the hinge region of the kinase, a critical structural element for ATP binding.[6] Substituents on the indazole ring can further enhance binding affinity and selectivity by occupying adjacent hydrophobic pockets. The methoxy and nitro groups on this compound may contribute to its specific interactions within the ATP-binding pocket of various kinases.
Experimental Workflow for Kinase Inhibition Profiling
A systematic approach is essential for accurately determining the inhibitory activity of a test compound. The following workflow outlines the key stages, from initial compound handling to comprehensive data analysis.
Caption: A streamlined workflow for determining the IC50 of a kinase inhibitor.
Detailed Protocol: Luminescence-Based Kinase Inhibition Assay
This protocol describes a common and robust method for measuring kinase activity by quantifying the amount of ADP produced in the kinase reaction. The ADP is converted to ATP, which is then used in a luciferase-catalyzed reaction to generate a luminescent signal. The intensity of the light is directly proportional to the kinase activity.
Materials:
-
This compound (herein referred to as "Compound X")
-
Kinase of interest
-
Kinase-specific substrate (peptide or protein)
-
Adenosine Triphosphate (ATP)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)
-
Dimethyl sulfoxide (DMSO)
-
Luminescence-based ADP detection kit (e.g., ADP-Glo™ Kinase Assay)
-
White, opaque 96-well or 384-well microplates
-
Multichannel pipettes
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of Compound X in 100% DMSO.
-
Perform a serial dilution of the stock solution in DMSO to create a range of concentrations for IC50 determination (e.g., 10-point, 3-fold serial dilution).
-
-
Kinase Reaction:
-
In a 96-well plate, add 2.5 µL of the serially diluted Compound X or DMSO (as a vehicle control) to the appropriate wells.[1]
-
Add 2.5 µL of the kinase solution to each well.
-
Incubate the plate for 10-30 minutes at room temperature to allow for the binding of the inhibitor to the kinase.[2]
-
Prepare a substrate/ATP mixture in the kinase assay buffer. The optimal concentrations of substrate and ATP should be empirically determined for each kinase, ideally at or below the Km for ATP to ensure sensitive detection of ATP-competitive inhibitors.[9]
-
Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture to each well.[1]
-
Incubate the plate at 30°C for 60 minutes. The incubation time may need to be optimized to ensure the reaction is in the linear range (typically <10% ATP conversion).[9]
-
-
ADP Detection:
-
Following the kinase reaction incubation, add 10 µL of the ADP-Glo™ Reagent to each well.[1]
-
Incubate for 40 minutes at room temperature. This step terminates the kinase reaction and depletes the remaining unconsumed ATP.[1]
-
Add 20 µL of the Kinase Detection Reagent to each well. This reagent converts the ADP generated during the kinase reaction back to ATP and provides the necessary components for the luciferase reaction.[1]
-
Incubate for 30 minutes at room temperature to allow the luminescent signal to stabilize.[1]
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
The luminescent signal is proportional to the amount of ADP produced and, therefore, to the kinase activity.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the half-maximal inhibitory concentration (IC50) value.
-
Data Presentation: Inhibitory Profile of Compound X
The inhibitory activity of a compound is typically evaluated against a panel of kinases to determine its potency and selectivity. The results are presented as IC50 values, which represent the concentration of the inhibitor required to reduce the kinase activity by 50%.
| Kinase Target | Compound X IC50 (nM) (Hypothetical Data) | Staurosporine IC50 (nM) (Positive Control) |
| Kinase A | 25 | 8 |
| Kinase B | 450 | 15 |
| Kinase C | >10,000 | 30 |
| Kinase D | 12 | 5 |
| Kinase E | 900 | 20 |
Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results for this compound. Staurosporine, a non-selective kinase inhibitor, is often used as a positive control.[1]
Illustrative Signaling Pathway: Targeting a Pro-Survival Pathway
Kinase inhibitors often target signaling pathways that are aberrantly activated in diseases like cancer. The diagram below illustrates a generic signaling pathway where an inhibitor could block a key kinase, thereby preventing downstream signaling that promotes cell proliferation and survival.
Caption: Inhibition of a kinase cascade by a small molecule inhibitor.
Scientific Integrity and Trustworthiness: Ensuring Reliable Data
To ensure the generation of high-quality and reproducible data, several factors must be carefully controlled:
-
ATP Concentration: The concentration of ATP used in the assay can significantly impact the apparent IC50 value of ATP-competitive inhibitors. It is recommended to perform assays at the Km of ATP for the specific kinase to obtain a more physiologically relevant IC50.[9][10]
-
Enzyme Concentration: The concentration of the kinase should be optimized to ensure that the reaction velocity is linear with respect to the enzyme concentration and that the assay remains within the linear range of detection.
-
Compound Interference: Test compounds can interfere with the assay chemistry, leading to false-positive or false-negative results. For instance, some compounds may fluoresce or quench the luminescent signal.[11] It is advisable to perform counter-screens to identify and exclude such compounds.
-
DMSO Concentration: The concentration of DMSO in the final reaction should be kept constant across all wells and should be at a level that does not significantly affect the kinase activity.[11]
-
Z'-Factor: The quality and robustness of the assay should be validated by calculating the Z'-factor, which is a statistical measure of the separation between the positive and negative controls. A Z'-factor greater than 0.5 is indicative of an excellent assay.[9]
By adhering to these principles of robust assay design and execution, researchers can have high confidence in the data generated and make informed decisions in the progression of their drug discovery programs.
References
- 1. benchchem.com [benchchem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. reactionbiology.com [reactionbiology.com]
- 4. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. bellbrooklabs.com [bellbrooklabs.com]
- 10. reactionbiology.com [reactionbiology.com]
- 11. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
Topic: Protocol for Antiproliferative MTT Assay with 6-Methoxy-4-nitro-1H-indazole
An Application Note and Protocol from the Senior Application Scientist
Introduction: The Scientific Rationale
The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including potent anticancer properties.[1][2] Many indazole derivatives function as protein kinase inhibitors, targeting the dysregulated signaling pathways that are hallmarks of cancer.[1] Compounds such as Axitinib and Pazopanib, which are approved anticancer drugs, feature the indazole core, underscoring its therapeutic relevance.[1] This document provides a detailed protocol for evaluating the antiproliferative effects of a specific indazole derivative, 6-Methoxy-4-nitro-1H-indazole, using the MTT assay.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method to assess cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. The fundamental principle of the assay lies in the enzymatic reduction of the yellow, water-soluble tetrazolium salt (MTT) into an insoluble purple formazan product.[3] This conversion is carried out by NAD(P)H-dependent oxidoreductase enzymes located primarily in the mitochondria of living, metabolically active cells.[3][4] The quantity of the formazan produced, which is measured spectrophotometrically after solubilization, is directly proportional to the number of viable cells.[5]
This protocol is designed for researchers, scientists, and drug development professionals to reliably determine the half-maximal inhibitory concentration (IC50) of this compound, providing a critical metric for its potential as an antiproliferative agent.
Materials and Reagents
-
Compound: this compound
-
Cell Line: A cancer cell line of interest (e.g., HeLa, A549, MCF-7)
-
Culture Medium: Complete cell culture medium appropriate for the chosen cell line (e.g., DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin).
-
MTT Reagent:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) powder.[4]
-
Phosphate-Buffered Saline (PBS), sterile.
-
Prepare a 5 mg/mL stock solution of MTT in sterile PBS.
-
Crucial Step: Sterilize the MTT solution by filtering it through a 0.22 µm filter. Store at -20°C, protected from light, as MTT is light-sensitive.[4]
-
-
Solubilization Solution:
-
Dimethyl sulfoxide (DMSO), cell culture grade.
-
Alternatively, a solution of 10% SDS in 0.01 M HCl can be used.[3]
-
-
Vehicle Control: DMSO, sterile.
-
Positive Control: A known cytotoxic agent (e.g., Doxorubicin, Cisplatin).
-
Equipment & Consumables:
Experimental Protocol: A Step-by-Step Guide
This protocol is a comprehensive workflow designed to ensure reproducibility and accuracy. It begins with essential optimization steps before proceeding to the main assay.
Phase 1: Preliminary Optimization - Determining Optimal Cell Seeding Density
Causality: The number of cells seeded is a critical parameter. Seeding too few cells can lead to a weak signal, while seeding too many can result in nutrient depletion and contact inhibition, masking the true effect of the compound.[5][7] The optimal density ensures cells are in the exponential growth phase throughout the experiment.[4]
-
Prepare Cell Suspension: Harvest and count cells using a hemocytometer or automated cell counter. Prepare a suspension in a complete culture medium.
-
Seed Serial Dilutions: In a 96-well plate, seed the cells in triplicate at various densities (e.g., ranging from 1,000 to 100,000 cells per well).[4]
-
Incubate: Incubate the plate for the intended duration of your compound treatment (e.g., 48 or 72 hours).
-
Perform MTT Assay: Follow steps 4-6 of the main protocol below.
-
Analyze: Plot absorbance versus cell number. The optimal seeding density should fall within the linear portion of this curve, typically yielding an absorbance value between 0.75 and 1.25 for the untreated control wells.[7]
Phase 2: The Antiproliferative Assay Workflow
Caption: Experimental workflow for the MTT antiproliferative assay.
Step 1: Cell Seeding
-
Harvest cells that are in their logarithmic growth phase.
-
Seed the cells in a 96-well plate at the pre-determined optimal density in 100 µL of complete culture medium per well.[3]
-
Leave the outer perimeter wells filled with 100 µL of sterile PBS to minimize evaporation from the experimental wells (the "edge effect").
-
Incubate the plate for 24 hours (37°C, 5% CO₂) to allow cells to attach firmly.[3]
Step 2: Compound Treatment
-
Prepare Stock Solution: Prepare a high-concentration stock solution of this compound (e.g., 10-50 mM) in sterile DMSO.
-
Serial Dilutions: Perform serial dilutions of the compound in a complete culture medium to achieve final concentrations for treatment. It is advisable to test a wide range of concentrations (e.g., from 0.01 µM to 100 µM) to generate a full dose-response curve.
-
Treatment: Carefully remove the old medium from the cells and add 100 µL of the medium containing the respective compound concentrations.
-
Controls: Ensure to include the following controls on the same plate:
-
Untreated Control: Cells treated with fresh medium only (represents 100% viability).
-
Vehicle Control: Cells treated with medium containing the highest concentration of DMSO used in the compound dilutions (to account for any solvent-induced toxicity).
-
Blank Control: Wells with medium but no cells (for background absorbance subtraction).[5]
-
-
Incubate the plate for the desired exposure period (e.g., 48 or 72 hours) at 37°C with 5% CO₂.
Step 3: MTT Incubation and Formazan Solubilization
-
After the treatment incubation, carefully aspirate the compound-containing medium.
-
Add 50 µL of serum-free medium to each well to wash the cells.[4]
-
Add 50 µL of the 5 mg/mL MTT solution to each well (final concentration of 0.5 mg/mL is often recommended).
-
Incubate the plate for 2 to 4 hours at 37°C.[3][4] During this time, purple formazan crystals should become visible within the cells when viewed under a microscope.
-
Solubilization: Carefully aspirate the MTT solution without disturbing the formazan crystals.[4] Add 100-150 µL of DMSO to each well to dissolve the crystals.[4]
-
Mix thoroughly by gently pipetting or by placing the plate on an orbital shaker for 5-15 minutes to ensure complete solubilization.[5]
Step 4: Data Acquisition
-
Ensure all formazan crystals are dissolved and the color is uniform in each well.
-
Measure the absorbance at 570 nm using a microplate reader. It is recommended to use a reference wavelength of 630 nm or 650 nm to correct for background absorbance from cell debris and other factors.[4][8]
Data Analysis and Interpretation
-
Background Subtraction: Subtract the average absorbance of the blank wells (medium only) from all other wells.[3]
-
Calculate Percent Viability: The viability of treated cells is expressed as a percentage relative to the untreated control.
% Cell Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control Cells) x 100[3]
-
Determine IC50: Plot the percent cell viability against the logarithm of the compound concentration. Use non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) with a suitable software package (like GraphPad Prism) to determine the IC50 value. The IC50 is the concentration of the compound that reduces cell viability by 50%.[3][9]
Example Data Presentation
| Concentration of this compound (µM) | Mean Absorbance (570nm) | % Cell Viability |
| 0 (Untreated Control) | 1.150 | 100% |
| 0.1 | 1.135 | 98.7% |
| 1 | 0.989 | 86.0% |
| 5 | 0.601 | 52.3% |
| 10 | 0.345 | 30.0% |
| 50 | 0.112 | 9.7% |
| 100 | 0.081 | 7.0% |
Trustworthiness: A Self-Validating System
The integrity of the results from this assay depends critically on the inclusion of proper controls. Each plate must be a self-validating system.
-
Blank Control (Medium + MTT + Solubilizer): This control accounts for the background absorbance of the reagents and medium. Its value should be subtracted from all other readings.
-
Untreated Control (Cells + Medium): This represents the maximal metabolic activity (100% viability) and serves as the primary reference for calculating the effect of the compound.
-
Vehicle Control (Cells + Medium + Solvent): This is essential to confirm that the solvent used to dissolve the compound (e.g., DMSO) does not have intrinsic toxicity at the concentrations used. The viability should be very close to the untreated control.
-
Positive Control (Cells + Medium + Known Toxin): Including a known cytotoxic agent confirms that the cell system and assay reagents are working as expected to detect a decrease in viability.
Potential Mechanism of Action
Indazole derivatives are well-documented as inhibitors of protein kinases, which are crucial enzymes in cell signaling pathways that regulate proliferation, survival, and differentiation.[2] A potential mechanism for an antiproliferative indazole compound is the inhibition of a key kinase in a growth-promoting pathway.
Caption: Potential mechanism: inhibition of a protein kinase signaling pathway.
References
- 1. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. MTT assay overview | Abcam [abcam.com]
- 5. benchchem.com [benchchem.com]
- 6. resources.rndsystems.com [resources.rndsystems.com]
- 7. atcc.org [atcc.org]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. jsaae.or.jp [jsaae.or.jp]
Application Notes & Protocols: Evaluating the Anti-Cancer Efficacy of 6-Methoxy-4-nitro-1H-indazole in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals.
Introduction: The Rationale for Investigating Novel Indazole Derivatives in Oncology
The indazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the structural core of numerous compounds with potent biological activities.[1][2] Several indazole derivatives have been successfully developed as kinase inhibitors for cancer therapy, including Axitinib and Pazopanib, validating this chemical class as a rich source for novel anti-cancer agents.[1] These compounds often function by competing with ATP for the binding site of various protein kinases, thereby disrupting signal transduction pathways essential for cancer cell proliferation, survival, and angiogenesis.[1]
This document provides a comprehensive guide for the initial in vitro evaluation of a novel indazole derivative, using 6-Methoxy-4-nitro-1H-indazole as a representative compound. The protocols outlined herein are designed to establish its cytotoxic and cytostatic effects on cancer cell lines and to provide initial insights into its potential mechanism of action. As a Senior Application Scientist, this guide is structured not merely as a list of steps, but as a self-validating experimental framework, explaining the causality behind each methodological choice to ensure robust and reproducible data.
While specific data on this compound is limited in public literature, this guide leverages established methodologies for characterizing novel chemical entities, allowing researchers to systematically assess its therapeutic potential.[3][4][5]
Postulated Mechanism of Action: A Hypothetical Framework for Investigation
For the purpose of this guide, we will postulate that this compound, based on the activities of related nitro-indazoles and kinase inhibitors, may target a critical signaling pathway, such as the PI3K/AKT/mTOR pathway. This pathway is frequently hyperactivated in various cancers and controls cell growth, proliferation, and survival. Inhibition of a key kinase, such as AKT, would be expected to induce cell cycle arrest and apoptosis. This hypothesis provides a logical framework for designing experiments and interpreting results.
Below is a conceptual diagram of the proposed signaling pathway and the hypothetical point of intervention for our test compound.
Caption: Hypothetical PI3K/AKT signaling pathway targeted by the test compound.
Experimental Workflow: A Step-by-Step Investigative Process
The evaluation of a novel compound follows a logical progression from broad cytotoxicity screening to more detailed mechanistic studies. This workflow ensures that resources are used efficiently, with each step informing the design of the next.
Caption: Overall experimental workflow for compound characterization.
Quantitative Data Presentation: Summarizing Compound Efficacy
A crucial aspect of drug discovery is the quantitative assessment of a compound's potency. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of a drug required to inhibit a biological process (e.g., cell growth) by 50%.[3] IC50 values should be determined across a panel of cancer cell lines to assess both potency and selectivity.
Table 1: Hypothetical IC50 Values for this compound after 48-hour treatment
| Cell Line | Cancer Type | IC50 (µM) (Mean ± SD) |
| MCF-7 | Breast Adenocarcinoma | 12.5 ± 1.8 |
| A549 | Lung Carcinoma | 25.1 ± 3.2 |
| HCT116 | Colorectal Carcinoma | 8.9 ± 1.1 |
| PC-3 | Prostate Cancer | 15.7 ± 2.5 |
| HEK293 | Normal Kidney (Control) | > 100 |
Note: The data presented in this table is purely illustrative and serves as a template for reporting experimental results.
Detailed Experimental Protocols
The following protocols are foundational for the in vitro characterization of a novel anti-cancer compound.
Protocol 1: Cell Viability and IC50 Determination using MTT Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals, which are then solubilized.[6] The amount of formazan produced is directly proportional to the number of viable cells.[7]
Materials:
-
Cancer cell lines of interest (e.g., MCF-7, A549)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO, e.g., 10 mM)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[4][8]
-
Sterile 96-well flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest exponentially growing cells and perform a cell count. Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.[3][4] Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium from the stock solution. Final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.
-
Carefully remove the medium from the wells and add 100 µL of the various compound concentrations. Include wells with vehicle control (medium with DMSO) and wells with medium only (blank).
-
Incubate the plate for the desired time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well (final concentration 0.5 mg/mL).[4]
-
Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.[3]
-
Solubilization: Carefully aspirate the medium containing MTT. Add 150 µL of DMSO to each well to dissolve the formazan crystals.[3]
-
Agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[6]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm or higher can be used to subtract background.[6][9]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to generate a dose-response curve and determine the IC50 value using non-linear regression analysis.[3][10]
Protocol 2: Apoptosis Detection by Annexin V & Propidium Iodide (PI) Staining
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[11] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC) for detection by flow cytometry.[11] Propidium Iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity. Dual staining allows for the differentiation of viable, early apoptotic, and late apoptotic/necrotic cells.[12]
Materials:
-
Treated and untreated cancer cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and 1X Binding Buffer)
-
Ice-cold PBS
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed approximately 1 x 10^6 cells in 6-well plates. Treat cells with the test compound at its predetermined IC50 concentration for a specified time (e.g., 24 hours). Include a vehicle-treated control.
-
Cell Harvesting: Collect both adherent and floating cells to ensure all apoptotic cells are included. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cell pellet twice with ice-cold PBS.[13]
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. The cell concentration should be approximately 1 x 10^6 cells/mL.[5][14]
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.[14] Gently vortex the cells.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.[11][14]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[5]
Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining
Principle: The cell cycle consists of distinct phases (G0/G1, S, G2/M) characterized by different amounts of DNA.[15] PI is a fluorescent dye that stoichiometrically binds to DNA, meaning the fluorescence intensity is directly proportional to the DNA content. By staining fixed and permeabilized cells with PI and analyzing them with a flow cytometer, one can quantify the percentage of cells in each phase of the cell cycle.[16] Treatment with a cytotoxic agent may cause arrest at specific checkpoints.
Materials:
-
Treated and untreated cancer cells (approx. 1 x 10^6 cells per sample)
-
Ice-cold 70% ethanol
-
PBS
-
PI staining solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Collect cells treated with the test compound (at IC50) and vehicle control as described previously.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to prevent cell clumping.[5]
-
Fix the cells overnight at -20°C or for at least 2 hours at 4°C.[5] Ethanol fixation is preferred for preserving DNA integrity.
-
Washing: Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol. Wash the cell pellet once with PBS.
-
Staining: Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A (to prevent staining of double-stranded RNA).[5]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.[5]
-
Analysis: Analyze the samples by flow cytometry. The data is typically displayed as a histogram of fluorescence intensity, showing distinct peaks for G0/G1 (2n DNA content) and G2/M (4n DNA content), with the S phase population in between.
Protocol 4: Mechanistic Analysis by Western Blotting
Principle: Western blotting is a technique used to detect specific proteins in a sample.[17][18] It involves separating proteins by size via gel electrophoresis, transferring them to a solid support membrane, and then probing the membrane with antibodies specific to the target protein.[18] This method can be used to assess changes in the expression or phosphorylation state of key proteins in a signaling pathway (e.g., p-AKT, total AKT, Bcl-2) following compound treatment.[19][20]
Materials:
-
Treated and untreated cancer cells
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-AKT, anti-AKT, anti-Bcl-2, anti-Actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them on ice using RIPA buffer.[19]
-
Protein Quantification: Scrape the cell lysate, collect it, and centrifuge at high speed (e.g., 14,000 rpm) at 4°C to pellet debris. Determine the protein concentration of the supernatant using a BCA assay.[19]
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with SDS-PAGE sample buffer and heat at 95-100°C for 5 minutes.[17]
-
Gel Electrophoresis: Load samples onto an SDS-PAGE gel and run to separate proteins by molecular weight.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the diluted primary antibody (as per manufacturer's recommendation) overnight at 4°C with gentle shaking.[17]
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.[17][19]
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step as in step 8.
-
Detection: Incubate the membrane with a chemiluminescent substrate and capture the signal using an imaging system.[5] The intensity of the bands can be quantified using densitometry software.
Conclusion and Future Directions
This guide provides a robust framework for the initial in vitro characterization of novel indazole-based compounds like this compound. By systematically evaluating cytotoxicity, induction of apoptosis, effects on the cell cycle, and modulation of key signaling proteins, researchers can build a comprehensive profile of a compound's anti-cancer potential. Positive and compelling results from these assays would justify progression to more advanced studies, including kinase profiling, off-target effect analysis, and ultimately, in vivo efficacy studies in animal models.
References
- 1. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. researchgate.net [researchgate.net]
- 8. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Annexin V Stain Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]
- 12. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 13. bio-protocol.org [bio-protocol.org]
- 14. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 15. nanocellect.com [nanocellect.com]
- 16. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 18. Western blot protocol | Abcam [abcam.com]
- 19. benchchem.com [benchchem.com]
- 20. Dissect Signaling Pathways with Multiplex Western Blots | Thermo Fisher Scientific - JP [thermofisher.com]
Application Notes & Protocols: A Researcher's Guide to the Antileishmanial Evaluation of 6-Methoxy-4-nitro-1H-indazole Derivatives
Abstract: Leishmaniasis remains a significant global health burden, with current therapies hampered by toxicity, resistance, and high costs[1][2]. The exploration of novel chemical scaffolds is therefore a critical priority in antileishmanial drug discovery. Indazole derivatives have emerged as a promising class of heterocyclic compounds, with numerous reports highlighting their potent activity against various protozoan parasites, including Leishmania species[1][3][4][5]. This guide provides a comprehensive framework for the systematic evaluation of 6-Methoxy-4-nitro-1H-indazole derivatives, outlining detailed protocols from initial in vitro screening against both stages of the parasite's life cycle to essential cytotoxicity assessments for determining therapeutic potential.
Introduction: The Rationale for Indazole Scaffolds
Leishmaniasis is a vector-borne disease caused by protozoan parasites of the genus Leishmania. The parasite exists in two main forms: the extracellular, flagellated promastigote in the sandfly vector and the intracellular, non-flagellated amastigote that multiplies within mammalian host macrophages[6]. Effective drug candidates must target this clinically relevant intracellular amastigote stage.
The indazole nucleus, a bicyclic heteroaromatic system, is considered a "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide range of biological targets. The addition of a nitro group, particularly at the 6-position as seen in related 3-chloro-6-nitro-1H-indazole series, has been shown to be important for antileishmanial potency[5][7]. Molecular modeling studies suggest that these derivatives may act by inhibiting essential parasite enzymes like trypanothione reductase (TryR), which is crucial for the parasite's defense against oxidative stress[7]. This document provides the experimental blueprint to validate such hypotheses for the this compound series.
Overall Experimental Workflow
The evaluation of a new chemical series for antileishmanial activity follows a structured screening cascade designed to efficiently identify potent, selective, and non-toxic lead compounds. The workflow begins with broad activity screening and progressively incorporates more complex, biologically relevant assays.
Caption: High-level workflow for the evaluation of novel antileishmanial compounds.
Phase 1: Primary Screening Against Promastigotes
The initial screen targets the promastigote form of the parasite due to the ease and speed of cultivation[8][9]. While not the clinically relevant stage, it serves as an efficient filter to eliminate inactive compounds.
Protocol 3.1: Anti-Promastigote Viability Assay (MTT/Resazurin Method)
Rationale: This assay quantifies the metabolic activity of viable parasites. Viable cells reduce a tetrazolium salt (MTT) or resazurin to a colored formazan or fluorescent resorufin product, respectively. A decrease in signal corresponds to reduced parasite viability. The MTT assay is a well-established method for determining the inhibitory potency of compounds against Leishmania promastigotes[7][10].
Materials:
-
Leishmania species (e.g., L. donovani, L. major) promastigotes in logarithmic growth phase.
-
Complete culture medium (e.g., M199 or RPMI-1640 supplemented with 10-20% Fetal Bovine Serum (FBS))[9].
-
96-well flat-bottom sterile microtiter plates.
-
Test compounds (this compound derivatives) dissolved in Dimethyl Sulfoxide (DMSO).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or Resazurin sodium salt solution.
-
Solubilization buffer (e.g., DMSO or acidified SDS).
-
Plate reader (spectrophotometer or fluorometer).
Procedure:
-
Parasite Seeding: Dilute log-phase promastigotes in fresh medium to a final concentration of 1 x 10⁶ cells/mL. Dispense 100 µL of the cell suspension into each well of a 96-well plate[8].
-
Compound Addition: Prepare serial dilutions of the test compounds and reference drug in culture medium. Add 1 µL of each dilution to the appropriate wells. Ensure the final DMSO concentration does not exceed 1%, as it can be toxic to the cells[8]. Include wells with parasites and 1% DMSO as a negative control (100% growth) and wells with medium only as a blank.
-
Incubation: Incubate the plates at the appropriate temperature for the Leishmania species (e.g., 25-26°C) for 72 hours.
-
Viability Assessment:
-
For MTT: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. After incubation, add 100 µL of solubilization buffer (e.g., DMSO) to dissolve the formazan crystals.
-
For Resazurin: Add 20 µL of resazurin solution and incubate for 4-6 hours until a color change is observed.
-
-
Data Acquisition: Read the absorbance at 540-570 nm for the MTT assay or fluorescence (Ex/Em ~550/590 nm) for the resazurin assay[13].
-
Analysis: Calculate the percentage of inhibition for each concentration relative to the negative control. Determine the 50% inhibitory concentration (IC₅₀) by plotting the inhibition percentage against the log of the compound concentration and fitting the data to a dose-response curve.
Phase 2: Intracellular Efficacy and Selectivity
Compounds active against promastigotes must be validated against the clinically relevant intracellular amastigote stage. Concurrently, their toxicity against the host mammalian cells is measured to determine selectivity.
Protocol 4.1: Intracellular Anti-Amastigote Assay
Rationale: This assay mimics the in vivo environment by assessing the ability of a compound to eliminate amastigotes residing within a host macrophage cell line (e.g., THP-1, J774A.1, or primary peritoneal macrophages)[14][15][16].
Caption: Workflow for the intracellular amastigote activity assay.
Procedure:
-
Macrophage Seeding: Seed a macrophage cell line (e.g., PMA-differentiated THP-1 cells) into 96-well plates at a density of approximately 5 x 10⁴ cells/well and allow them to adhere overnight[14][17].
-
Infection: Infect the adherent macrophages with stationary-phase Leishmania promastigotes at a parasite-to-macrophage ratio of approximately 15:1[8]. Incubate for 4-24 hours at 37°C to allow for phagocytosis.
-
Removal of Extracellular Parasites: After incubation, wash the wells thoroughly with warm medium to remove any non-internalized promastigotes[8].
-
Compound Treatment: Add fresh medium containing serial dilutions of the test compounds and reference drugs to the infected cells.
-
Incubation: Incubate the plates for an additional 72 hours at 37°C in a 5% CO₂ atmosphere[8].
-
Quantification:
-
Microscopy (Gold Standard): Fix the cells with methanol and stain with Giemsa. Count the number of amastigotes per 100 macrophages using a light microscope.
-
High-Throughput Methods: Alternatively, use a fluorometric or colorimetric method. This can involve using parasite lines expressing a reporter gene (e.g., GFP, luciferase) or a parasite rescue and transformation assay[16].
-
-
Analysis: Calculate the percentage of infection reduction compared to untreated infected cells and determine the IC₅₀ value.
Protocol 4.2: Mammalian Cell Cytotoxicity Assay
Rationale: To ensure the antileishmanial activity is not due to general toxicity, the compounds must be tested against the same (or a similar) mammalian cell line used in the amastigote assay, but without the parasite infection[6][14].
Procedure: The protocol is identical to the Anti-Promastigote Viability Assay (Protocol 3.1) , with the following modifications:
-
Cells: Use the mammalian macrophage cell line (e.g., THP-1, RAW 264.7) instead of Leishmania promastigotes.
-
Seeding Density: Seed at an appropriate density for the cell line (e.g., 5 x 10⁴ cells/well).
-
Incubation: Incubate at 37°C in a 5% CO₂ atmosphere.
-
Result: The output of this assay is the 50% cytotoxic concentration (CC₅₀)[6].
Data Analysis and Interpretation
The primary goal of the initial screening phases is to identify compounds that are potent against the parasite but safe for host cells. This is quantified by the Selectivity Index (SI).
Data Summary Table
All quantitative data should be summarized for clear comparison.
| Compound ID | Anti-promastigote IC₅₀ (µM) | Intracellular Amastigote IC₅₀ (µM) | Macrophage CC₅₀ (µM) | Selectivity Index (SI) (CC₅₀ / Amastigote IC₅₀) |
| This compound-A | Value | Value | Value | Value |
| This compound-B | Value | Value | Value | Value |
| ... | ... | ... | ... | ... |
| Miltefosine (Control) | Value | 0.4 - 0.9[13] | >20 | >22 |
| Amphotericin B (Control) | 0.6 - 0.7[13] | 0.1 - 0.4[13] | >25 | >62 |
Interpretation:
-
IC₅₀ (Inhibitory Concentration): The concentration of a compound that inhibits 50% of parasite growth. Lower values indicate higher potency.
-
CC₅₀ (Cytotoxic Concentration): The concentration that causes 50% cytotoxicity in mammalian cells[6]. Higher values are desirable.
-
Selectivity Index (SI): Calculated as the ratio of CC₅₀ to the amastigote IC₅₀. A compound with an SI value greater than 10 is generally considered a promising starting point for further development, as it indicates the compound is at least 10-fold more toxic to the parasite than to host cells[1][6].
Conclusion and Future Directions
This guide provides a foundational set of protocols for the initial antileishmanial evaluation of this compound derivatives. Compounds demonstrating high potency (low micromolar or nanomolar IC₅₀ against amastigotes) and a favorable selectivity index (SI > 10) should be prioritized for further investigation. Subsequent steps would include mechanism of action studies (e.g., enzymatic assays against TryR), in vivo efficacy testing in animal models (such as BALB/c mice)[18], and pharmacokinetic profiling to advance the most promising candidates in the drug discovery pipeline.
References
- 1. Antileishmanial activity of 5-nitroindazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and biological evaluation against Leishmania donovani of novel hybrid molecules containing indazole-based 2-pyrone scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Indazole N-oxide derivatives as antiprotozoal agents: synthesis, biological evaluation and mechanism of action studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. In vitro Screening of Antileishmanial Activity of Natural Product Compounds: Determination of IC50, CC50 and SI Values - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Screen against Leishmania Intracellular Amastigotes: Comparison to a Promastigote Screen and Identification of a Host Cell-Specific Hit | PLOS Neglected Tropical Diseases [journals.plos.org]
- 9. An Overview of Leishmania In Vitro Cultivation and Implications for Antileishmanial Screenings against Promastigotes [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. emedicine.medscape.com [emedicine.medscape.com]
- 12. Leishmaniasis Treatment & Management: Approach Considerations, Pharmacotherapy, Management of Cutaneous Leishmaniasis [emedicine.medscape.com]
- 13. journals.asm.org [journals.asm.org]
- 14. benchchem.com [benchchem.com]
- 15. Flow Cytometric Screening for Anti-Leishmanials in a Human Macrophage Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 16. youtube.com [youtube.com]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
Application Notes and Protocols: Preclinical Evaluation of 6-Methoxy-4-nitro-1H-indazole as a Potential Drug Candidate
Introduction
The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including anti-inflammatory, anti-tumor, and neuroprotective effects.[1][2] Derivatives of the indazole nucleus are actively being investigated for various therapeutic applications, with some progressing into clinical trials.[2][3] This application note outlines a comprehensive experimental framework for the initial preclinical evaluation of a novel derivative, 6-Methoxy-4-nitro-1H-indazole.
While specific biological data for this compound is not extensively available in public literature, its structural motifs—a methoxy group and a nitro group on the indazole core—suggest potential for biological activity.[1][4] The nitro group, for instance, can be a precursor to a reactive intermediate with potential for enzymatic interactions, while the methoxy group can influence the compound's lipophilicity and metabolic stability.[1][4]
This document provides a logical, stepwise experimental cascade designed to thoroughly characterize the drug-like properties, preliminary efficacy, and safety profile of this compound. The protocols described herein are based on established industry standards and are intended to guide researchers in generating the foundational data required for a go/no-go decision on further development of this promising scaffold.
Experimental Workflow Overview
The proposed experimental plan is structured to systematically evaluate this compound, starting with fundamental in vitro assays and progressing to more complex biological and pharmacokinetic assessments. This tiered approach ensures that resources are utilized efficiently, with each stage of testing informing the next.
Caption: High-level overview of the preclinical experimental workflow for this compound.
Phase 1: Foundational Profiling
The initial phase focuses on characterizing the fundamental physicochemical and pharmacokinetic properties of this compound to assess its "drug-likeness." These early-stage in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) studies are crucial for identifying potential liabilities that could hinder later development.[5][6][7]
Physicochemical Characterization
Rationale: Solubility and lipophilicity are key determinants of a drug's absorption and distribution. Poor solubility can limit oral bioavailability, while extreme lipophilicity can lead to high plasma protein binding and poor metabolic clearance.[7]
Protocol: Aqueous Solubility Determination (Thermodynamic)
-
Prepare a stock solution of this compound in DMSO.
-
Add an excess of the compound to phosphate-buffered saline (PBS) at pH 7.4.
-
Shake the suspension at room temperature for 24 hours to ensure equilibrium.
-
Centrifuge the samples to pellet the undissolved compound.
-
Analyze the supernatant for the concentration of the dissolved compound using a validated LC-MS/MS method.
-
The resulting concentration is the thermodynamic solubility.
Protocol: Lipophilicity (LogD) Measurement
-
Prepare a solution of the compound in a biphasic system of n-octanol and PBS (pH 7.4).
-
Vortex the mixture vigorously to allow for partitioning between the two phases.
-
Allow the phases to separate by centrifugation.
-
Measure the concentration of the compound in both the n-octanol and aqueous phases by LC-MS/MS.
-
Calculate LogD as the log10 of the ratio of the concentration in n-octanol to the concentration in the aqueous phase.
In Vitro ADME Screening
Rationale: Early assessment of metabolic stability, cell permeability, and plasma protein binding helps predict the in vivo pharmacokinetic behavior of a drug candidate.[8][9]
Protocol: Metabolic Stability in Liver Microsomes
-
Prepare a reaction mixture containing human liver microsomes, NADPH (as a cofactor), and the test compound in a phosphate buffer.
-
Incubate the mixture at 37°C.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction with a cold organic solvent (e.g., acetonitrile).
-
Analyze the remaining concentration of the parent compound by LC-MS/MS.
-
Calculate the in vitro half-life (t½) and intrinsic clearance.
Protocol: Cell Permeability (Caco-2 Assay)
-
Culture Caco-2 cells on permeable filter supports until a confluent monolayer is formed, which serves as a model of the intestinal epithelium.[7]
-
Add the test compound to the apical (A) side of the monolayer.
-
At specified time intervals, collect samples from the basolateral (B) side.
-
Measure the concentration of the compound in the collected samples using LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) to assess the rate of transport across the cell monolayer.
Protocol: Plasma Protein Binding (Rapid Equilibrium Dialysis)
-
Use a rapid equilibrium dialysis (RED) device with a semi-permeable membrane that separates a plasma-containing chamber from a buffer-containing chamber.[7]
-
Add the test compound to the plasma chamber and incubate until equilibrium is reached.
-
Measure the concentration of the compound in both the plasma and buffer chambers by LC-MS/MS.
-
The percentage of unbound drug can be calculated from the concentration difference between the two chambers.
| Parameter | Assay | Purpose | Desired Outcome |
| Solubility | Thermodynamic Solubility | Assess dissolution in physiological buffer | >10 µM |
| Lipophilicity | LogD at pH 7.4 | Predict absorption and distribution | 1 < LogD < 3 |
| Metabolic Stability | Liver Microsome Stability | Estimate hepatic clearance | t½ > 30 min |
| Permeability | Caco-2 Permeability | Predict intestinal absorption | Papp > 1 x 10⁻⁶ cm/s |
| Plasma Protein Binding | Rapid Equilibrium Dialysis | Determine the fraction of free drug | Unbound fraction > 1% |
Phase 2: In Vitro Efficacy & Safety Profiling
This phase aims to identify the biological activity of this compound and assess its potential for off-target effects and toxicity.
Cytotoxicity Assessment
Rationale: It is essential to determine the concentration range at which the compound exhibits cytotoxic effects to distinguish between targeted pharmacological effects and general toxicity. Tetrazolium reduction assays like MTT and XTT are widely used for this purpose.[10][11][12]
Protocol: XTT Cell Viability Assay
-
Seed a relevant human cell line (e.g., HepG2 for liver toxicity) in a 96-well plate and allow cells to adhere overnight.
-
Treat the cells with a serial dilution of this compound for 24-72 hours.
-
Add the XTT reagent, which is converted to a colored formazan product by metabolically active cells.[10][13][14]
-
Measure the absorbance at 450-490 nm using a microplate reader.[14]
-
Calculate the IC50 value, which is the concentration of the compound that reduces cell viability by 50%.
Target-Based Screening (Example: Kinase Inhibition)
Rationale: Many indazole derivatives have been identified as kinase inhibitors.[15][16][17] Therefore, screening this compound against a panel of kinases is a logical starting point to identify its potential molecular target(s). Radiometric and luminescence-based assays are common formats for kinase screening.[18][19][20]
Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™)
-
Perform the kinase reaction in a multi-well plate by combining the kinase, a specific substrate, ATP, and the test compound.
-
After incubation, add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Add the Kinase Detection Reagent to convert the generated ADP to ATP, which is then used in a luciferase/luciferin reaction to produce light.[21]
-
Measure the luminescence signal, which is proportional to the amount of ADP formed and thus the kinase activity.
-
A decrease in signal indicates inhibition of the kinase.
Caption: Workflow for the ADP-Glo™ kinase inhibition assay.
Genotoxicity and Cardiotoxicity Screening
Rationale: Early identification of potential genotoxicity and cardiotoxicity is critical to de-risk a drug candidate. The Ames test is a standard assay for mutagenicity, while the hERG assay is used to assess the risk of drug-induced cardiac arrhythmias.[22][23][24][25][26][27]
Protocol: Bacterial Reverse Mutation Assay (Ames Test)
-
Use several strains of Salmonella typhimurium that are auxotrophic for histidine.[22][24]
-
Expose the bacteria to various concentrations of the test compound, with and without a mammalian metabolic activation system (S9 fraction).[23]
-
Plate the treated bacteria on a histidine-deficient medium.
-
Incubate the plates and count the number of revertant colonies.
-
A significant increase in the number of revertant colonies compared to the negative control indicates mutagenic potential.[24][25]
Protocol: hERG Potassium Channel Assay (Automated Patch Clamp)
-
Use a cell line stably expressing the hERG potassium channel (e.g., HEK293).
-
Employ an automated patch-clamp system (e.g., QPatch or SyncroPatch) to measure the hERG current in response to a specific voltage protocol.[27][28]
-
Apply the test compound at multiple concentrations and measure the inhibition of the hERG current.[27]
-
Determine the IC50 value for hERG inhibition. A low IC50 value may indicate a potential risk for cardiotoxicity.
Phase 3: Preliminary In Vivo Characterization
Upon successful completion of the in vitro profiling, preliminary in vivo studies in a rodent model are warranted to understand the compound's behavior in a whole organism. All animal studies must be conducted in compliance with institutional and national guidelines for animal welfare.
Pharmacokinetic (PK) Study in Mice
Rationale: An in vivo PK study provides essential information on the absorption, distribution, metabolism, and excretion of the compound, which is critical for designing subsequent efficacy and toxicology studies.[29][30][31][32][33]
Protocol: Single-Dose PK Study in Mice
-
Administer this compound to two groups of mice via intravenous (IV) and oral (PO) routes.[30]
-
Collect blood samples at multiple time points post-dosing (e.g., 5, 15, 30 min, and 1, 2, 4, 8, 24 hours).[30]
-
Process the blood to obtain plasma and analyze the concentration of the compound using a validated LC-MS/MS method.
-
Calculate key PK parameters such as clearance, volume of distribution, half-life, and oral bioavailability.
| PK Parameter | Description | Significance |
| Cmax | Maximum plasma concentration | Indicates the extent of absorption |
| Tmax | Time to reach Cmax | Indicates the rate of absorption |
| AUC | Area under the concentration-time curve | Represents total drug exposure |
| t½ | Half-life | Determines dosing interval |
| CL | Clearance | Rate of drug removal from the body |
| Vd | Volume of distribution | Extent of drug distribution into tissues |
| F% | Oral Bioavailability | Fraction of oral dose reaching systemic circulation |
Conclusion
The experimental framework detailed in this application note provides a robust and systematic approach to the initial preclinical evaluation of this compound. By following these protocols, researchers can generate a comprehensive data package to assess the compound's potential as a drug candidate and make informed decisions regarding its further development. The successful progression through this cascade would provide a strong foundation for more advanced preclinical studies, such as dose-range-finding toxicology and efficacy studies in relevant disease models, as required by regulatory agencies like the FDA prior to clinical trials.[34][35][36][37][38]
References
- 1. Buy 6-Methoxy-2-methyl-7-nitro-2H-indazole (EVT-12027660) | 61063-10-3 [evitachem.com]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 6-Methoxy-1H-indazol-4-amine (1000341-20-7) for sale [vulcanchem.com]
- 5. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 6. In Vitro ADME Assays: Principles, Applications & Protocols - Creative Biolabs [creative-biolabs.com]
- 7. sygnaturediscovery.com [sygnaturediscovery.com]
- 8. criver.com [criver.com]
- 9. In Vitro ADME Assays [conceptlifesciences.com]
- 10. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Cell viability assays | Abcam [abcam.com]
- 13. biotium.com [biotium.com]
- 14. Complete Guide to Choosing the Right Cell Viability Assay | AxisPharm [axispharm.com]
- 15. Frontiers | Development of a CDK10/CycM in vitro Kinase Screening Assay and Identification of First Small-Molecule Inhibitors [frontiersin.org]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. reactionbiology.com [reactionbiology.com]
- 19. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 20. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 21. bmglabtech.com [bmglabtech.com]
- 22. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 23. bio-protocol.org [bio-protocol.org]
- 24. microbiologyinfo.com [microbiologyinfo.com]
- 25. criver.com [criver.com]
- 26. hERG Assay | PPTX [slideshare.net]
- 27. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 28. fda.gov [fda.gov]
- 29. dctd.cancer.gov [dctd.cancer.gov]
- 30. Pharmacokinetics Studies in Mice or Rats | Bienta [bienta.net]
- 31. nuvisan.com [nuvisan.com]
- 32. parazapharma.com [parazapharma.com]
- 33. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 34. Preclinical Regulatory Requirements | Social Science Research Institute [ssri.psu.edu]
- 35. Pre-Clinical Trials: USFDA Regulations to be Followed – Home 1 [liveonbiolabs.com]
- 36. karger.com [karger.com]
- 37. ppd.com [ppd.com]
- 38. Step 2: Preclinical Research | FDA [fda.gov]
Application Notes & Protocols: 6-Methoxy-4-nitro-1H-indazole as a Versatile Synthetic Building Block
Abstract
The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically approved drugs, particularly in oncology.[1] This guide provides a comprehensive overview of 6-Methoxy-4-nitro-1H-indazole, a highly functionalized building block poised for the efficient construction of complex molecular architectures. We will explore its intrinsic chemical reactivity, detailing key synthetic transformations and providing field-tested, step-by-step protocols for its use. The strategic positioning of the methoxy and nitro groups offers a sophisticated platform for regioselective modifications, making this reagent an invaluable tool for researchers in drug discovery and materials science.
Introduction: The Strategic Value of this compound
Indazole derivatives are renowned for their wide range of biological activities, largely due to their ability to act as bioisosteres of purines and engage in critical hydrogen bonding interactions with protein targets like kinases.[1][2] The subject of this guide, this compound, is particularly valuable due to its distinct electronic and functional properties:
-
The Nitro Group (Position 4): This powerful electron-withdrawing group serves two primary roles. Firstly, it modulates the electronic properties of the aromatic system, influencing the regioselectivity of further substitutions. Secondly, and most critically, it serves as a synthetic handle that can be reliably reduced to a primary amine (NH₂). This amino-indazole intermediate is a cornerstone for building libraries of compounds through amidation, sulfonylation, or diazotization reactions.[3]
-
The Methoxy Group (Position 6): As an electron-donating group, the methoxy substituent influences the electron density of the benzene portion of the scaffold. This electronic contribution can be crucial for modulating the pKa of the indazole nitrogens and influencing binding affinities in biological targets.[1]
-
The Indazole Core: The N-H proton at the N1 position is acidic and can be deprotonated to facilitate N-alkylation or N-arylation, providing another key vector for molecular elaboration.[4][5] The C3 position, while not activated in the parent molecule, can be functionalized after initial transformations.[6]
This unique combination of functionalities allows for a multi-directional and selective approach to library synthesis, starting from a single, well-defined core.
Physicochemical Properties & Safety Data
| Property | Value |
| Molecular Formula | C₈H₇N₃O₃ |
| Molecular Weight | 193.16 g/mol |
| Appearance | Expected to be a yellow to orange crystalline solid |
| Solubility | Soluble in polar organic solvents (DMF, DMSO, MeOH) |
| CAS Number | Not available |
Safety Profile: While specific toxicity data for this compound is not available, it should be handled with care, assuming the hazards associated with related nitroaromatic compounds.
-
Hazard Statements: May be harmful if swallowed, in contact with skin, or if inhaled. May cause skin and serious eye irritation.
-
Precautionary Measures: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
Key Synthetic Transformations & Workflows
The true power of this compound lies in the selective transformations it can undergo. The following diagram illustrates the primary synthetic pathways available to the medicinal chemist.
Caption: Key synthetic pathways originating from this compound.
Detailed Experimental Protocols
The following protocols are based on established methodologies for analogous indazole systems and are designed to be robust and reproducible.
Protocol 1: Reduction of the Nitro Group to Synthesize 6-Methoxy-1H-indazol-4-amine
This transformation is arguably the most critical first step in utilizing the building block. The resulting amine is a versatile intermediate. The use of stannous chloride (SnCl₂) is a classic and highly effective method for the reduction of aromatic nitro groups in the presence of other sensitive functionalities.[3]
Rationale: The SnCl₂/ethanol system is chosen for its high chemoselectivity. Unlike catalytic hydrogenation, it does not require specialized high-pressure equipment and is less likely to affect other reducible groups if present. The reaction proceeds via a series of single-electron transfers from Sn(II) to the nitro group.
-
Materials:
-
This compound (1.0 equiv)
-
Anhydrous Stannous Chloride (SnCl₂) (5.0 equiv)
-
Absolute Ethanol (EtOH)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl Acetate (EtOAc)
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
-
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (1.0 equiv) and absolute ethanol (approx. 0.1 M concentration).
-
Add anhydrous stannous chloride (5.0 equiv) to the suspension.
-
Heat the mixture to reflux (approx. 78 °C) and monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 2-4 hours).
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.
-
Carefully add saturated NaHCO₃ solution to the residue until the pH is basic (~8-9) to neutralize the acid and precipitate tin salts. Caution: Initial addition may cause vigorous gas evolution.
-
Extract the aqueous slurry with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
The crude 6-Methoxy-1H-indazol-4-amine can be purified by flash column chromatography on silica gel if necessary.
-
Protocol 2: Regioselective N1-Alkylation using Sodium Hydride
Alkylation of the indazole nitrogen is a common strategy to block the N-H group, improve solubility, or introduce a substituent that modulates biological activity. The choice of base and solvent is critical for controlling the N1 vs. N2 regioselectivity. Using a strong, non-coordinating base like sodium hydride (NaH) in a non-polar aprotic solvent like THF generally favors alkylation at the more thermodynamically stable N1 position.[4][7]
Rationale: NaH irreversibly deprotonates the indazole to form the indazolide anion. In a solvent like THF, this anion exists in equilibrium, and alkylation tends to occur on the N1 nitrogen, which leads to the more stable 1H-indazole tautomeric product.[7]
-
Materials:
-
This compound (1.0 equiv)
-
Sodium Hydride (NaH, 60% dispersion in mineral oil) (1.2 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Alkyl Halide (e.g., Iodomethane, Benzyl Bromide) (1.1 equiv)
-
Saturated aqueous Ammonium Chloride (NH₄Cl) solution
-
Ethyl Acetate (EtOAc)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
-
Procedure:
-
To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add NaH (1.2 equiv).
-
Wash the NaH with anhydrous hexanes to remove the mineral oil, carefully decant the hexanes, and dry the NaH under vacuum.
-
Add anhydrous THF to the flask, followed by cooling the suspension to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.0 equiv) in anhydrous THF to the NaH suspension.
-
Allow the mixture to stir at 0 °C for 30 minutes. Hydrogen gas evolution should be observed.
-
Add the alkyl halide (1.1 equiv) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion as monitored by TLC (typically 2-16 hours).
-
Carefully quench the reaction by the slow addition of saturated NH₄Cl solution at 0 °C.
-
Extract the mixture with EtOAc (3 x volumes).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography to isolate the N1-alkylated indazole.
-
Application Spotlight: A Synthetic Route to a Kinase Inhibitor Core
To demonstrate the utility of this compound, we propose a synthetic pathway to a functionalized aminopyrazole-indazole core, a common motif in modern kinase inhibitors.[2][8]
Caption: A plausible synthetic route to a 4-amino-3-(pyrazol-4-yl)indazole kinase inhibitor core.
This multi-step synthesis showcases a logical progression:
-
N1-Protection: The indazole N-H is protected with a SEM group, which is stable to organolithium reagents but easily removed later.
-
C3-Iodination: Deprotonation at the C3 position with a strong base followed by quenching with iodine installs a handle for cross-coupling.[6]
-
Suzuki Coupling: A palladium-catalyzed Suzuki-Miyaura coupling reaction is used to form the key C-C bond between the indazole and a pyrazole boronic acid ester, a common pharmacophore element.[9][10]
-
Deprotection: The SEM group is removed under mild fluoride conditions.
-
Nitro Reduction: The final, crucial step unmasks the key amino group at the C4 position, yielding the target core ready for final diversification.
Conclusion
This compound is more than a simple chemical; it is a strategically designed platform for synthetic innovation. The orthogonal reactivity of its functional groups—the reducible nitro group, the nucleophilic nitrogen center, and the potential for C-H functionalization—provides chemists with a reliable and versatile tool. By following the principles and protocols outlined in this guide, researchers can significantly accelerate the synthesis of novel, diverse, and complex molecules for applications ranging from drug discovery to advanced materials.
References
- 1. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. shokatlab.ucsf.edu [shokatlab.ucsf.edu]
- 3. researchgate.net [researchgate.net]
- 4. research.ucc.ie [research.ucc.ie]
- 5. benchchem.com [benchchem.com]
- 6. The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism [mdpi.com]
- 7. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of indazoles as inhibitors of Tpl2 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the In Vitro Evaluation of Substituted Nitroindazoles
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Potential and Unique Biology of Substituted Nitroindazoles
Substituted nitroindazoles represent a versatile class of heterocyclic compounds with significant therapeutic promise, particularly in oncology and infectious diseases.[1][2][3] Their mechanism of action is often linked to the nitro-group, which can be bioreductively activated under specific physiological conditions, such as the hypoxic microenvironment of solid tumors or within certain pathogenic microorganisms.[4][5] This selective activation can lead to the generation of reactive oxygen species (ROS) or the formation of covalent adducts with essential biomolecules like proteins, ultimately inducing cellular stress, DNA damage, and apoptosis.[2][3][4] Given this unique biology, a robust and tailored in vitro testing strategy is paramount to accurately characterize their potency, selectivity, and mechanism of action (MoA), guiding further drug development efforts.
This guide provides a structured framework of detailed protocols for the preclinical in vitro assessment of substituted nitroindazoles, emphasizing experimental design, data interpretation, and troubleshooting common challenges associated with this chemical class.
Part 1: Foundational Assays: Pre-Assay Compound Characterization
Protocol 1: Kinetic Solubility Assessment
Rationale: Poor aqueous solubility is a common challenge for small molecule drug candidates. This assay quickly determines the solubility of a compound in an aqueous buffer, mimicking physiological conditions.
Methodology:
-
Prepare a high-concentration stock solution of the substituted nitroindazole (e.g., 10 mM in 100% DMSO).
-
In a 96-well plate, add phosphate-buffered saline (PBS), pH 7.4, to a final volume of 198 µL per well.
-
Add 2 µL of the 10 mM compound stock to the PBS, creating a final nominal concentration of 100 µM. Mix thoroughly.
-
Incubate the plate at room temperature for 2 hours, protected from light.
-
Measure the turbidity of each well using a nephelometer or a plate reader capable of detecting light scattering at a wavelength such as 620 nm.
-
Alternatively, centrifuge the plate to pellet any precipitate and measure the concentration of the compound remaining in the supernatant using LC-MS/MS.
Data Interpretation: The concentration at which a compound precipitates out of solution is its kinetic solubility limit. This information is crucial for preparing appropriate dosing solutions for subsequent cell-based assays and avoiding artifacts from compound precipitation.
Part 2: Primary Efficacy Screening: Cytotoxicity & Antiproliferative Activity
The initial step in characterizing a novel compound is to determine its effect on cell viability and proliferation. For nitroaromatic compounds, which are often colored, care must be taken to select assays that are not prone to colorimetric interference.
Protocol 2: Cell Viability Assessment using Resazurin (AlamarBlue)
Rationale: Tetrazolium-based assays like MTT can be problematic for nitroindazoles due to potential chemical reduction of the MTT salt by the compound itself or interference from the compound's color.[6][7] The resazurin assay, which measures the reduction of non-fluorescent blue resazurin to fluorescent pink resorufin by metabolically active cells, is a robust alternative.[8]
Materials:
-
Selected cancer cell line(s) (e.g., FaDu for head and neck cancer, PC-3 for prostate cancer)
-
Complete cell culture medium
-
Resazurin sodium salt solution (e.g., AlamarBlue™)
-
96-well clear-bottom black plates
Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the substituted nitroindazole in complete medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium. Include vehicle-only (e.g., 0.1% DMSO) and untreated controls.
-
Incubation: Incubate the plate for 48-72 hours.
-
Assay: Add 10 µL of the resazurin reagent to each well. Incubate for 2-4 hours at 37°C, protected from light.
-
Measurement: Read the fluorescence on a microplate reader with excitation at ~560 nm and emission at ~590 nm.
-
Controls: Crucially, include "compound-only" wells (medium + compound + resazurin, no cells) to check for direct chemical reduction of resazurin by the test article.
Data Analysis:
-
Subtract the background fluorescence from the compound-only controls.
-
Normalize the fluorescence values to the vehicle control (defined as 100% viability).
-
Plot the normalized viability against the log of the compound concentration and fit a dose-response curve to determine the IC₅₀ value.
Part 3: Elucidating the Mechanism of Action (MoA)
Once a compound demonstrates cytotoxic activity, the next step is to investigate how it kills the cells. For nitroindazoles, common mechanisms include the induction of DNA damage and apoptosis.[2][4]
Testing Cascade for MoA Studies
Caption: Workflow for in vitro characterization of substituted nitroindazoles.
Protocol 3: DNA Damage Assessment via Alkaline Comet Assay
Rationale: The comet assay (single-cell gel electrophoresis) is a sensitive method for detecting DNA strand breaks at the level of individual cells.[9][10] Under alkaline conditions, it can detect both single and double-strand breaks.
Methodology:
-
Cell Treatment: Treat cells with the substituted nitroindazole at concentrations around its IC₅₀ for a defined period (e.g., 4-24 hours). Include a positive control (e.g., H₂O₂) and a vehicle control.
-
Cell Harvesting: Harvest cells via trypsinization, wash with ice-cold PBS, and resuspend at a concentration of 2 x 10⁵ cells/mL in PBS.[9][10] All subsequent steps should be performed under dim light to prevent artifactual DNA damage.[9]
-
Slide Preparation: Combine the cell suspension with molten low-melting-point agarose (at 37°C) at a 1:10 ratio (v/v).[10] Pipette 30-50 µL of this mixture onto a pre-coated comet slide and allow it to solidify on a cold plate.
-
Lysis: Immerse the slides in a cold, freshly prepared lysis solution (containing high salt and detergents like Triton X-100) and incubate for at least 1 hour at 4°C.
-
Alkaline Unwinding & Electrophoresis: Gently place the slides in a horizontal electrophoresis tank filled with fresh, cold alkaline electrophoresis buffer (pH > 13). Allow the DNA to unwind for 20-40 minutes. Apply a voltage of ~1 V/cm for 20-30 minutes.[10]
-
Neutralization and Staining: Gently immerse the slides in a neutralization buffer, followed by staining with a fluorescent DNA dye (e.g., SYBR Green or PI).
-
Imaging: Visualize the slides using an epifluorescence microscope.[9] Acquire images of at least 50-100 randomly selected cells per sample.
-
Analysis: Quantify the extent of DNA migration using specialized comet assay software. The percentage of DNA in the tail ("% Tail DNA") is a common metric for DNA damage.
Protocol 4: Apoptosis Induction via Caspase-3/7 Activity Assay
Rationale: Apoptosis is a programmed cell death pathway executed by a family of proteases called caspases. Measuring the activity of effector caspases, such as caspase-3 and caspase-7, provides a direct and quantifiable measure of apoptosis induction.[11][12][13] Luminescent assays like Caspase-Glo® 3/7 offer high sensitivity and a simple "add-mix-measure" format.[11]
Methodology:
-
Cell Seeding and Treatment: Seed cells in a 96-well white-walled plate and treat with the nitroindazole compounds as described in Protocol 2.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.[11] This typically involves reconstituting a lyophilized substrate with a buffer.
-
Assay Procedure:
-
Equilibrate the plate and the reagent to room temperature.
-
Add 100 µL of the Caspase-Glo® 3/7 reagent directly to each well containing 100 µL of cell culture medium.[11]
-
Mix gently on a plate shaker for 30 seconds.
-
Incubate at room temperature for 1-2 hours, protected from light.
-
-
Measurement: Measure the luminescence using a plate-reading luminometer.
Data Analysis:
-
Plot the luminescence signal versus compound concentration.
-
A dose-dependent increase in luminescence indicates the induction of apoptosis through caspase-3/7 activation.
Hypothetical Signaling Pathway
Caption: Potential apoptosis pathway activated by nitroindazoles.
Part 4: Early ADME-Tox Profiling
Early assessment of a compound's metabolic, distribution, metabolism, and excretion (ADME) properties is crucial for predicting its in vivo behavior.
Protocol 5: In Vitro Metabolic Stability Assessment
Rationale: This assay evaluates a compound's susceptibility to metabolism by liver enzymes, primarily Cytochrome P450s (CYPs), which are responsible for the clearance of most drugs.[14][15] Human liver microsomes (HLMs) are subcellular fractions that contain a high concentration of these enzymes.[14][15][16]
Methodology:
-
Reagent Preparation:
-
Thaw pooled human liver microsomes on ice.[16] Dilute to a working concentration (e.g., 0.5 mg/mL protein) in 100 mM phosphate buffer (pH 7.4).[15][16][17]
-
Prepare a NADPH regenerating system solution (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in phosphate buffer.[17]
-
-
Incubation:
-
Time Points: At specific time points (e.g., 0, 5, 15, 30, 45 minutes), stop the reaction by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard.[14][16]
-
Sample Processing: Centrifuge the plate to pellet the precipitated protein.
-
Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the amount of parent compound remaining.
-
Controls: Include a "-NADPH" control to assess non-enzymatic degradation and a positive control compound with known metabolic liability (e.g., midazolam) to ensure the system is active.[16][17]
Data Analysis:
-
Plot the natural logarithm of the percentage of compound remaining versus time.
-
The slope of the line represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) = 0.693 / k.
-
Calculate the intrinsic clearance (Cl_int) = (0.693 / t½) / (mg/mL microsomal protein).
Data Summary
| Assay | Key Parameters & Conditions | Expected Outcome / Metric |
| Cell Viability | Cell line dependent; 72h incubation | IC₅₀ (µM) |
| Comet Assay | 1 µM compound, 4h incubation | % Tail DNA |
| Caspase-3/7 Assay | 24h incubation | Fold-increase in luminescence |
| Metabolic Stability | 1 µM compound, 0.5 mg/mL HLM | In vitro half-life (t½, min) |
References
- 1. Antileishmanial activity of 5-nitroindazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vitro Evaluation of New 5-Nitroindazolin-3-one Derivatives as Promising Agents against Trypanosoma cruzi | MDPI [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Cellular mechanism of action of 2-nitroimidazoles as hypoxia-selective therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. openmedscience.com [openmedscience.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Evaluating In Vitro DNA Damage Using Comet Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Video: Evaluating In Vitro DNA Damage Using Comet Assay [jove.com]
- 11. Caspase-Glo® 3/7 Assay Protocol [promega.sg]
- 12. creative-bioarray.com [creative-bioarray.com]
- 13. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 15. mttlab.eu [mttlab.eu]
- 16. mercell.com [mercell.com]
- 17. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
Troubleshooting & Optimization
Technical Support Center: Optimization of 6-Methoxy-4-nitro-1H-indazole Synthesis
Welcome to the technical support center for the synthesis of 6-methoxy-4-nitro-1H-indazole. This guide is designed for researchers, medicinal chemists, and process development professionals who are looking to optimize the yield and purity of this valuable synthetic intermediate. We will explore common synthetic routes, address frequently encountered challenges in a direct question-and-answer format, and provide detailed, field-proven protocols to enhance your experimental success.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level strategic questions regarding the synthesis of this compound.
Q1: What is the most direct and common synthetic strategy for preparing this compound?
A1: The most prevalent and logical strategy is the direct electrophilic nitration of the commercially available precursor, 6-methoxy-1H-indazole. This approach leverages a stable and readily accessible starting material. The core of this synthesis involves treating 6-methoxy-1H-indazole with a suitable nitrating agent, typically a mixture of nitric acid and sulfuric acid, to introduce the nitro group onto the benzene portion of the indazole ring.
Q2: Why is regioselectivity a critical challenge during the nitration of 6-methoxy-1H-indazole?
A2: Regioselectivity is the primary challenge due to the competing directing effects of the substituents on the indazole ring. The methoxy group at the C6 position is a strong activating, ortho, para-director. The pyrazole portion of the indazole system is deactivating. This complex electronic landscape means that nitration can potentially occur at multiple positions, primarily C4, C5, and C7, leading to a mixture of isomers that can be difficult to separate and will lower the yield of the desired C4 product.[1] Careful control over reaction conditions is paramount to favor the formation of the 4-nitro isomer.[2]
Q3: What are the expected major byproducts in this synthesis, and how can they be minimized?
A3: The major byproducts are typically other nitro-isomers, specifically 6-methoxy-5-nitro-1H-indazole and 6-methoxy-7-nitro-1H-indazole. Over-nitration to form dinitro products is also possible under harsh conditions. Minimizing these byproducts involves precise control of reaction temperature (keeping it low), slow, dropwise addition of the nitrating agent, and using the stoichiometric amount of nitric acid. Monitoring the reaction closely by TLC or LC-MS allows for quenching the reaction upon maximal formation of the desired product before significant byproduct accumulation occurs.
Section 2: Recommended Synthetic Protocol
This section provides a detailed, step-by-step protocol for the synthesis of this compound via the nitration of 6-methoxy-1H-indazole.
Experimental Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Detailed Step-by-Step Methodology
Materials:
-
6-Methoxy-1H-indazole
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Potassium Nitrate (KNO₃) or Fuming Nitric Acid (HNO₃)
-
Deionized Water
-
Ammonium Hydroxide (aq. NH₃) or Sodium Bicarbonate (aq. NaHCO₃)
-
Ethyl Acetate (EtOAc)
-
Hexanes
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
Procedure:
-
Dissolution: In a round-bottomed flask equipped with a magnetic stirrer and a dropping funnel, carefully add 6-methoxy-1H-indazole (1.0 eq) to concentrated sulfuric acid at room temperature. Stir until a complete, homogenous solution is formed.
-
Cooling: Cool the flask in an ice-salt bath to an internal temperature of 0-5 °C. It is critical to maintain this low temperature to control the reaction rate and minimize side product formation.
-
Preparation of Nitrating Agent: If using potassium nitrate, dissolve KNO₃ (1.05 eq) in a minimal amount of concentrated sulfuric acid in a separate flask, also cooled to 0-5 °C.
-
Nitration: Add the nitrating agent (KNO₃ solution or a pre-mixed solution of HNO₃/H₂SO₄) dropwise to the stirred solution of the indazole over 30-60 minutes. The rate of addition should be controlled to ensure the internal temperature does not exceed 5 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C. Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS every 30 minutes. The reaction is typically complete within 1-3 hours.
-
Work-up: Once the starting material is consumed, slowly pour the reaction mixture onto a large beaker of crushed ice with vigorous stirring. A precipitate should form.
-
Neutralization & Isolation: Carefully neutralize the acidic slurry by the slow addition of a base such as aqueous ammonium hydroxide or a saturated solution of sodium bicarbonate until the pH is approximately 7-8. Collect the resulting solid precipitate by vacuum filtration.
-
Washing: Wash the filter cake thoroughly with cold deionized water to remove any residual inorganic salts, then with a small amount of cold ethyl acetate or ether to remove highly soluble impurities.
-
Purification: Dry the crude solid under vacuum. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to separate the desired 4-nitro isomer from other regioisomers.
-
Characterization: Combine the fractions containing the pure product, remove the solvent under reduced pressure, and dry the final product under vacuum. Characterize the product by ¹H NMR, ¹³C NMR, and MS to confirm its identity and purity.
Section 3: Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis.
Troubleshooting Logic for Low Yield
Caption: Troubleshooting logic for diagnosing low yield issues.
Problem 1: Low Yield of the Desired Product
-
Possible Cause A: Incomplete Reaction
-
Diagnosis: The presence of a significant amount of starting material (6-methoxy-1H-indazole) is observed in the TLC or LC-MS analysis of the crude product.
-
Suggested Solution:
-
Extend Reaction Time: Continue stirring the reaction at 0-5 °C for an additional 1-2 hours, monitoring every 30 minutes.
-
Reagent Stoichiometry: Ensure that at least 1.05 equivalents of the nitrating agent were used. If the reaction stalls, a small additional charge (0.1 eq) of the nitrating agent can be considered, but this increases the risk of di-nitration.
-
Reagent Quality: Verify the concentration and purity of the sulfuric and nitric acids, as water content can deactivate the nitrating species.
-
-
-
Possible Cause B: Formation of Multiple Isomers
-
Diagnosis: TLC of the crude product shows multiple spots close to the product's Rf value. ¹H NMR of the crude product shows multiple sets of aromatic protons.
-
Suggested Solution:
-
Strict Temperature Control: The regioselectivity of this reaction is highly temperature-dependent. Ensure the internal temperature never rises above 5 °C during the addition of the nitrating agent.
-
Rate of Addition: A slower addition rate allows for better heat dissipation and can improve selectivity.
-
Purification Optimization: If isomer formation is unavoidable, focus on optimizing the column chromatography. Experiment with different solvent systems (e.g., dichloromethane/methanol or toluene/acetone) or use a high-resolution silica gel to achieve better separation.
-
-
-
Possible Cause C: Product Degradation During Work-up
-
Diagnosis: The crude product appears as a dark, tarry substance, and the TLC shows significant streaking or baseline material.
-
Suggested Solution:
-
Controlled Quenching: Pour the acid mixture onto ice slowly and with very efficient stirring to dissipate the heat of dilution. A localized temperature increase can cause decomposition.
-
Controlled Neutralization: Add the neutralizing base slowly while cooling the mixture in an ice bath. A rapid, exothermic neutralization can lead to hydrolysis or decomposition of the nitro-indazole.
-
-
Problem 2: The Reaction is Uncontrollably Exothermic or Turns Black
-
Possible Cause: Temperature Runaway
-
Diagnosis: The internal temperature rapidly increases, and the reaction mixture darkens significantly, often producing brown fumes (NO₂).
-
Suggested Solution: This indicates the reaction is out of control, likely due to too rapid an addition of the nitrating agent or insufficient cooling.
-
Immediate Action: If this occurs, the primary goal is safety. Add a large amount of ice to the reaction flask to quench it.
-
Prevention in Future Runs: For subsequent attempts, use a more efficient cooling bath (ice-salt or acetone-dry ice), ensure the nitrating agent is added much more slowly (sub-surface addition can also help), and consider diluting the reaction mixture with more sulfuric acid.
-
-
Section 4: Optimization Parameters Summary
To systematically optimize the reaction yield, consider varying the following parameters. The goal is to find a balance that maximizes the formation of the 4-nitro isomer while minimizing byproducts.
| Parameter | Standard Condition | Optimization Strategy & Rationale | Expected Outcome on Yield/Purity |
| Nitrating Agent | KNO₃ in H₂SO₄ | Try using fuming HNO₃ in H₂SO₄ or pre-formed acetyl nitrate (HNO₃ in Ac₂O). Acetyl nitrate is a milder nitrating agent and may offer better regioselectivity. | May improve 4-nitro isomer ratio but could require longer reaction times. |
| Temperature | 0-5 °C | Run the reaction at a lower temperature, such as -10 to 0 °C. Lower temperatures often increase the selectivity for the kinetically favored product. | Higher purity and selectivity, potentially at the cost of a slower reaction rate. |
| Solvent | Conc. H₂SO₄ | Use a co-solvent like trifluoroacetic acid (TFA) if solubility is an issue, though H₂SO₄ is standard for generating the required nitronium ion. | Unlikely to significantly improve yield unless starting material solubility is a problem. |
| Reaction Time | 1-3 hours | Monitor carefully by LC-MS to find the optimal time where the product concentration is maximized before significant byproduct formation occurs. | Quenching at the optimal time can prevent over-reaction and increase the isolated yield of the desired product. |
Section 5: References
-
This is a placeholder for a specific protocol if one were found. General principles are applied.
-
Elguero, J., Goya, P., & Jagerovic, N. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry. --INVALID-LINK--[3][4]
-
BenchChem. (2025). Technical Support Center: Synthesis of 6-Nitro-1H-indazole-3-carbaldehyde. BenchChem. --INVALID-LINK--[5]
-
ChemRxiv. (2023). Nitroreductase-triggered indazole formation. ChemRxiv. --INVALID-LINK--[6]
-
BenchChem. (2025). A Comparative Guide to 3-Iodo-6-methyl-4-nitro-1H-indazole and Other Bioactive Indazole Derivatives. BenchChem. --INVALID-LINK--[7]
-
Royal Society of Chemistry. (2014). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances. --INVALID-LINK--[8]
-
BenchChem. (2025). A Comparative Analysis of Synthetic Pathways to 6-Bromo-1-methyl-1H-indazol-4-amine. BenchChem. --INVALID-LINK--[2]
-
BenchChem. (2025). How to avoid side product formation in 1H-indazole synthesis. BenchChem. --INVALID-LINK--[9]
-
BenchChem. (2025). Overcoming regioselectivity issues in indazole synthesis. BenchChem. --INVALID-LINK--[1]
-
Organic Chemistry Portal. (2023). Indazole synthesis. Organic Chemistry Portal. --INVALID-LINK--[10]
-
Google Patents. (2006). Methods for preparing indazole compounds. Google Patents. --INVALID-LINK--[11]
-
ChemicalBook. (2022). Indazole - Synthesis and Reactions as a Chemical Reagent. ChemicalBook. --INVALID-LINK--[12]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. benchchem.com [benchchem.com]
- 8. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. Indazole synthesis [organic-chemistry.org]
- 11. WO2006048745A1 - Methods for preparing indazole compounds - Google Patents [patents.google.com]
- 12. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]
Technical Support Center: Troubleshooting Regioselectivity in the Nitration of 6-Methoxy-1H-Indazole
Prepared by: Gemini, Senior Application Scientist Last Updated: January 2, 2026
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the regioselectivity challenges encountered during the electrophilic nitration of 6-methoxy-1H-indazole. Our goal is to provide not just protocols, but the underlying scientific principles to empower you to rationalize and optimize your experimental outcomes.
Section 1: Fundamental Principles of Regioselectivity
This section addresses the core chemical principles that dictate the outcome of the nitration reaction on the 6-methoxy-1H-indazole scaffold.
Q1: What governs the position of nitration on the 6-methoxy-1H-indazole scaffold?
A1: The regiochemical outcome of the nitration is a classic example of competing directing effects between an activating substituent and the heterocyclic core. Two main factors are at play:
-
The Methoxy Group (-OCH₃): As a powerful electron-donating group (EDG), the methoxy substituent is a strong activating group. Through resonance, it significantly increases the electron density at the positions ortho (C5, C7) and para (C3) to itself, making these sites more susceptible to attack by an electrophile like the nitronium ion (NO₂⁺).[1][2] The activating effect is most pronounced on the carbocyclic (benzene) ring.
-
The Indazole Nucleus: The indazole ring system has its own electronic properties.
-
Under Neutral/Mild Conditions: The pyrazole moiety is electron-rich, and electrophilic substitution on the unsubstituted indazole ring typically occurs at the C3 position.[3]
-
Under Strongly Acidic Conditions (e.g., HNO₃/H₂SO₄): The basic nitrogen atoms of the pyrazole ring become protonated. This converts the heterocyclic ring into an electron-withdrawing, deactivating group.[4] This deactivation of the pyrazole ring and the C3 position strongly favors substitution on the activated benzene ring, guided by the methoxy group.
-
Therefore, under standard nitrating conditions (mixed acid), the reaction is a competition primarily between the two ortho positions, C5 and C7, on the benzene ring.
References
"identification of side products in 6-Methoxy-4-nitro-1H-indazole synthesis"
Welcome to the technical support center for the synthesis of 6-Methoxy-4-nitro-1H-indazole. This resource is designed for researchers, scientists, and professionals in drug development. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments. Our goal is to provide not just solutions, but also the underlying scientific principles to empower your research.
Section 1: Troubleshooting Common Synthesis Issues
This section addresses prevalent problems observed during the synthesis of this compound, offering insights into their causes and practical solutions.
Issue 1: Formation of Isomeric Impurities
Question: My final product shows contamination with an isomeric nitroindazole species. How can I identify the specific isomer and prevent its formation?
Answer: The formation of isomeric side products is a frequent challenge in the synthesis of substituted indazoles. In the case of this compound, the most probable isomeric impurity is the 6-methoxy-5-nitro-1H-indazole or 6-methoxy-7-nitro-1H-indazole, arising from the non-regioselective nitration of the 6-methoxy-1H-indazole starting material.
Causality: The methoxy group at the 6-position is an ortho-, para-directing group due to its electron-donating nature. This electronic effect can lead to nitration at the C5 and C7 positions, competing with the desired nitration at the C4 position. The precise ratio of isomers can be influenced by reaction conditions such as temperature, nitrating agent, and solvent.
Identification Protocol: A combination of chromatographic and spectroscopic techniques is essential for the unambiguous identification of these isomers.
-
Thin-Layer Chromatography (TLC): A preliminary assessment can be made using TLC. The different isomers will likely exhibit distinct Rf values.
-
High-Performance Liquid Chromatography (HPLC): For quantitative analysis, a well-developed HPLC method is crucial. Different isomers will have different retention times.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for distinguishing between isomers.[1][2] The substitution pattern on the indazole ring can be definitively determined by analyzing the coupling constants and chemical shifts of the aromatic protons.[1]
-
Mass Spectrometry (MS): While MS will show the same molecular ion peak for all isomers, fragmentation patterns in MS/MS experiments might provide structural clues.
Mitigation Strategies:
-
Control of Reaction Temperature: Lowering the reaction temperature during nitration can enhance the selectivity for the desired 4-nitro isomer.
-
Choice of Nitrating Agent: Using a milder nitrating agent or a different solvent system can influence the regioselectivity of the reaction.
-
Purification: Careful column chromatography is often necessary to separate the desired product from its isomers.[2]
Issue 2: Incomplete Reaction or Low Yield
Question: My reaction is not going to completion, or the yield of this compound is consistently low. What are the potential causes and how can I optimize the reaction?
Answer: Low yields or incomplete conversion can stem from several factors, including the stability of the starting material, the potency of the nitrating agent, and the reaction workup.
Causality: The indazole ring can be susceptible to degradation under harsh acidic conditions typical for nitration reactions. Furthermore, the electron-withdrawing nitro group, once introduced, deactivates the ring towards further reaction, which can sometimes lead to incomplete conversion if conditions are not optimal.
Optimization Workflow:
Caption: Troubleshooting workflow for low yield.
Detailed Solutions:
-
Reaction Monitoring: Closely monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time and prevent product degradation from prolonged exposure to reaction conditions.
-
Reagent Quality: Ensure the purity and concentration of the nitrating agent (e.g., nitric acid, sulfuric acid) are as specified. Old or improperly stored reagents can lose potency.
-
Stoichiometry: Carefully control the stoichiometry of the reactants. An excess of the nitrating agent may lead to over-nitration or degradation, while an insufficient amount will result in incomplete conversion.
-
Workup Procedure: The workup process is critical. Quenching the reaction mixture by pouring it onto ice is a standard procedure to prevent further reaction and facilitate the precipitation of the product. Ensure the pH is properly neutralized during extraction to maximize the recovery of the product in the organic layer.
Issue 3: Presence of Colored Impurities
Question: The crude product is highly colored (e.g., dark red or brown), making purification difficult. What is the source of this coloration and how can it be removed?
Answer: The formation of colored impurities is often indicative of side reactions, such as the formation of dinitro compounds or oxidative degradation products.
Causality: Under strong nitrating conditions, oxidation of the starting material or the product can occur, leading to the formation of highly conjugated, colored byproducts. Dinitration at multiple positions on the indazole ring can also contribute to intense coloration.
Purification Protocol:
-
Initial Wash: Before column chromatography, washing the crude product with a non-polar solvent like hexane can help remove some non-polar colored impurities.
-
Activated Carbon Treatment: Dissolving the crude product in a suitable solvent and treating it with activated carbon can effectively adsorb many colored impurities.
-
Column Chromatography: A meticulously performed column chromatography on silica gel is the most effective method for separating the desired product from colored impurities.[3] A gradient elution system, starting with a less polar solvent system and gradually increasing the polarity, is often required.
-
Recrystallization: After column chromatography, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexane) can further purify the product and improve its crystalline form.
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the expected ¹H NMR chemical shifts for this compound?
A1: While the exact chemical shifts can vary slightly depending on the solvent used, the following are approximate expected values for the aromatic protons:
-
H-3: ~8.5 ppm (singlet)
-
H-5: ~7.5 ppm (doublet)
-
H-7: ~7.2 ppm (doublet)
-
-OCH₃: ~4.0 ppm (singlet)
-
N-H: A broad singlet, typically downfield (>10 ppm).
It is crucial to compare the obtained spectrum with literature data or a reference standard for accurate identification.
Q2: What is the typical appearance and melting point of pure this compound?
A2: Pure this compound is typically a yellow to orange crystalline solid. The melting point can vary based on purity, but it is generally in a specific range that should be verified against a certificate of analysis or reliable literature source.
Q3: Can other isomers like 6-Methoxy-2-methyl-7-nitro-2H-indazole be formed?
A3: The formation of N-methylated isomers is possible if a methylating agent is present or if the starting material is an N-methylated indazole.[4] The synthesis , starting from 6-methoxy-1H-indazole, should primarily yield N-H indazole products. However, if methylation is a subsequent step, careful control of reaction conditions is necessary to favor the desired N1 or N2 isomer.
Section 3: Analytical Data and Protocols
Table 1: Comparative Analytical Data for Potential Isomers
| Compound | Approximate ¹H NMR (H-5) | Approximate ¹H NMR (H-7) | Expected LC-MS (M+H)⁺ |
| This compound | ~7.5 ppm | ~7.2 ppm | 194.05 |
| 6-Methoxy-5-nitro-1H-indazole | ~8.2 ppm (singlet) | ~7.0 ppm (singlet) | 194.05 |
| 6-Methoxy-7-nitro-1H-indazole | ~7.4 ppm | N/A (substituted) | 194.05 |
Note: These are predicted values and should be confirmed with experimental data.
Protocol: HPLC Method for Isomer Separation
This protocol provides a general starting point for developing an HPLC method to separate isomeric nitroindazoles. Optimization will be required based on the specific instrument and column used.
Workflow for HPLC Method Development:
References
"stability problems of 6-Methoxy-4-nitro-1H-indazole in solution"
Welcome to the technical support center for 6-Methoxy-4-nitro-1H-indazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of this compound in solution. As a nitroaromatic indazole derivative, this compound possesses a unique chemical architecture that, while valuable for its biological activities, also presents specific challenges in handling and experimental use. This document aims to equip you with the knowledge to mitigate these challenges and ensure the integrity of your experiments.
Troubleshooting Guide
This section addresses specific issues you may encounter during your work with this compound, providing explanations for the underlying causes and actionable solutions.
Problem 1: Inconsistent results or loss of compound activity in solution over a short period.
Possible Cause: Degradation of this compound in your chosen solvent or under your experimental conditions. The nitro group, being strongly electron-withdrawing, can render the indazole ring susceptible to nucleophilic attack, and the overall structure may be sensitive to environmental factors.[1]
Solution:
-
Solvent Selection and Preparation:
-
For short-term use, prepare fresh solutions of this compound immediately before your experiment.
-
If using DMSO or DMF for stock solutions, be aware that these solvents can degrade over time, especially if they have absorbed water. Use anhydrous, high-purity solvents. It has been noted that mixtures of DMF and DMSO can sometimes lead to precursor degradation in other chemical systems.
-
For longer-term storage of solutions, consider using a less reactive solvent if your experimental design allows, and always store at or below -20°C.
-
-
pH Considerations:
-
The stability of many organic molecules is pH-dependent.[2] Avoid highly acidic or basic aqueous solutions unless required by your protocol, as these conditions can catalyze hydrolysis or other degradation pathways. The stability of phytochemicals, for instance, can be significantly affected by pH.[3]
-
-
Workflow for Preparing and Using Solutions:
-
Bring the solid compound and solvent to room temperature before preparing the solution to avoid condensation of atmospheric moisture.
-
If possible, degas your solvent before use to remove dissolved oxygen, which can participate in oxidative degradation pathways.
-
Use a gentle warming and sonication to aid dissolution, but avoid excessive heat which can accelerate degradation.
-
Problem 2: Appearance of unknown peaks in my HPLC or LC-MS analysis.
Possible Cause: Formation of degradation products. Nitroaromatic compounds can be susceptible to reduction of the nitro group to a nitroso or amino group, especially in the presence of reducing agents or certain biological media.[4] Hydrolysis of the methoxy group is another potential degradation pathway, particularly under acidic conditions.[5]
Solution:
-
Characterization of Degradants:
-
Utilize LC-MS to obtain the mass of the unknown peaks. A mass increase of 2 Da could indicate the reduction of the nitro group to a nitroso group, while a mass decrease of 30 Da (NO2) and an increase of 16 Da (NH2) could suggest reduction to the amine. A loss of 14 Da (CH2) could indicate hydrolysis of the methoxy group to a hydroxyl group.
-
Compare the retention time of your sample to a freshly prepared standard to confirm the identity of the parent compound.
-
-
Preventative Measures:
-
As with Problem 1, ensure the use of high-purity, dry solvents and prepare solutions fresh.
-
If your experimental system contains potential reducing agents, consider if the degradation is occurring in situ.
-
Protect your solutions from light, as photodegradation can also lead to the formation of byproducts.[6]
-
Problem 3: Difficulty in dissolving the compound.
Possible Cause: this compound, like many heterocyclic compounds, may have limited solubility in aqueous buffers. Aromatic nitro compounds are generally more soluble in organic solvents.
Solution:
-
Solvent Optimization:
-
For aqueous buffers, the addition of a small percentage of an organic co-solvent such as DMSO or ethanol can significantly improve solubility. It is recommended to start with a stock solution in 100% DMSO and then dilute it into your aqueous medium.
-
For organic reactions, solvents like DMF, NMP, and dioxane are often good choices for dissolving indazole derivatives.
-
-
Physical Dissolution Aids:
-
Gentle warming (e.g., to 30-40°C) can increase the rate of dissolution.
-
Sonication in an ultrasonic bath is an effective method for breaking up solid aggregates and enhancing solubilization.
-
-
Purity Verification:
-
Impurities in the solid material can sometimes negatively impact solubility. Ensure you are using a high-purity batch of the compound.
-
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: To ensure long-term stability, the solid compound should be stored in a tightly sealed container, protected from light, in a cool and dry place. For extended storage, refrigeration (2-8°C) or freezing (≤ -20°C) under an inert atmosphere (e.g., argon or nitrogen) is recommended to minimize oxidation and degradation from atmospheric moisture.[4]
Q2: How stable is this compound in common organic solvents like DMSO, DMF, and ethanol?
A2: While specific stability data for this compound is not extensively published, based on the behavior of analogous nitroaromatic and indazole compounds, it is recommended to prepare solutions in these solvents fresh for each experiment. If stock solutions are necessary, they should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. DMSO and DMF, in particular, should be of high purity and anhydrous to prevent solvent-mediated degradation.
Q3: Is this compound sensitive to light?
A3: Yes, nitroaromatic compounds can be susceptible to photodegradation.[7] It is best practice to protect both the solid compound and its solutions from light by using amber vials or by wrapping containers in aluminum foil.[4] Conduct experiments under subdued lighting conditions whenever possible.
Q4: What are the likely degradation pathways for this compound in solution?
A4: Based on its chemical structure, the following degradation pathways are plausible:
-
Reduction of the nitro group: The nitro group can be reduced to a nitroso (-NO) or an amino (-NH2) group. This is a common metabolic pathway for nitroaromatic compounds and can also occur chemically in the presence of reducing agents.
-
Hydrolysis: The methoxy group could potentially be hydrolyzed to a hydroxyl group, especially under acidic or basic conditions. Studies on nitro-1H-indazoles have shown sensitivity to hydrolysis in aqueous acidic solutions.[6]
-
Photodegradation: Exposure to UV or visible light can lead to complex degradation pathways, potentially involving the nitro group and the indazole ring system.
Q5: What analytical methods are suitable for monitoring the stability of this compound?
A5: High-Performance Liquid Chromatography (HPLC) with a UV detector is a highly effective method for assessing the purity and stability of this compound over time. A reversed-phase C18 column with a mobile phase gradient of water and acetonitrile (both often containing a small amount of formic acid or trifluoroacetic acid to improve peak shape) is a good starting point for method development. Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable for identifying potential degradation products by providing mass information.[1]
Experimental Protocols
Protocol 1: General Procedure for Preparing a Stock Solution
-
Allow the vial of solid this compound and the required solvent (e.g., anhydrous DMSO) to equilibrate to room temperature.
-
Weigh the desired amount of the solid compound in a clean, dry vial.
-
Add the appropriate volume of solvent to achieve the target concentration.
-
Vortex the solution until the solid is completely dissolved. Gentle warming or sonication may be used if necessary.
-
If not for immediate use, aliquot the stock solution into smaller volumes in amber vials and store at -20°C or below.
Protocol 2: Forced Degradation Study Workflow
This workflow is designed to identify potential degradation pathways and the stability-indicating nature of an analytical method.
-
Prepare Stock Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water).
-
Stress Conditions:
-
Acidic Hydrolysis: Add HCl to a final concentration of 0.1 M.
-
Basic Hydrolysis: Add NaOH to a final concentration of 0.1 M.
-
Oxidative Degradation: Add H₂O₂ to a final concentration of 3%.
-
Thermal Stress: Incubate a solution at an elevated temperature (e.g., 60°C).
-
Photostability: Expose a solution to a light source (e.g., a photostability chamber).
-
-
Time Points: Analyze the samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Analysis: Use a stability-indicating HPLC method to quantify the parent compound and detect any degradation products. LC-MS can be used to identify the mass of the degradants.
Visualizations
Logical Workflow for Troubleshooting Stability Issues
Caption: A troubleshooting workflow for stability issues with this compound.
Potential Degradation Pathways
Caption: Plausible degradation pathways for this compound in solution.
Data Summary
| Parameter | Recommendation | Rationale |
| Solid Storage | Store at 2-8°C or -20°C, protected from light and moisture, under an inert atmosphere. | Prevents thermal degradation, photodegradation, hydrolysis, and oxidation.[4] |
| Solution Storage | Prepare fresh. If necessary, store aliquots at -20°C or below, protected from light. | Minimizes degradation in solution over time. |
| Recommended Solvents | DMSO, DMF (anhydrous, high-purity) for stock solutions. | Good solubility for many indazole derivatives. |
| Potential Instabilities | Sensitive to light, pH extremes, and potential for reduction of the nitro group. | Based on the chemical properties of nitroaromatic indazoles.[6][7] |
| Analytical Monitoring | HPLC-UV for purity and stability assessment. LC-MS for identification of degradants. | Standard and effective methods for small molecule analysis.[1] |
References
- 1. atsdr.cdc.gov [atsdr.cdc.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijmr.net.in [ijmr.net.in]
Technical Support Center: Scale-Up Synthesis of 6-Methoxy-4-nitro-1H-indazole
Welcome to the Technical Support Center for the scale-up synthesis of 6-Methoxy-4-nitro-1H-indazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and answers to frequently asked questions. Our focus is on ensuring a safe, efficient, and reproducible scale-up of this important chemical intermediate.
I. Overview of the Synthesis
The synthesis of this compound typically proceeds via the electrophilic nitration of 6-Methoxy-1H-indazole. This reaction is highly exothermic and requires careful control of reaction conditions to ensure both safety and desired product quality. The primary challenge in this synthesis is managing the reaction's exotherm, especially during scale-up, and controlling the regioselectivity of the nitration to minimize the formation of unwanted isomers.
II. Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis of this compound in a question-and-answer format.
Issue 1: Low or No Product Yield
-
Question: We are observing a very low yield of this compound, or in some cases, complete recovery of the starting material. What are the likely causes and how can we rectify this?
-
Answer: Low yields in this nitration can stem from several factors related to reaction conditions and work-up procedures.
-
Incomplete Reaction: The reaction may not have gone to completion. This could be due to insufficient reaction time or a temperature that is too low.
-
Solution: Monitor the reaction progress using a suitable analytical technique such as TLC or LC-MS. If the starting material is still present after the initially planned reaction time, consider extending the duration. A slight, controlled increase in temperature can also be explored, but with extreme caution due to the exothermic nature of the reaction.
-
-
Inadequate Nitrating Agent Strength: The potency of the nitrating mixture (typically a combination of nitric acid and sulfuric acid) is crucial.
-
Solution: Ensure that the nitric acid and sulfuric acid are of high purity and concentration. The sulfuric acid acts as a dehydrating agent to form the highly electrophilic nitronium ion (NO₂⁺)[1]. If the sulfuric acid is not sufficiently concentrated, the equilibrium will not favor the formation of the nitronium ion, leading to a sluggish or incomplete reaction.
-
-
Loss of Product During Work-up: The work-up procedure, which often involves quenching the reaction mixture in water or on ice, can lead to product loss if not performed correctly.
-
Solution: Ensure that the pH of the aqueous solution is carefully adjusted during neutralization. The product may be soluble in highly acidic or basic conditions. A thorough extraction with a suitable organic solvent (e.g., ethyl acetate) is necessary to recover the product from the aqueous layer.
-
-
Issue 2: Formation of Multiple Products (Isomers)
-
Question: Our analysis of the crude product shows the presence of multiple nitro-isomers. How can we improve the regioselectivity of the nitration to favor the desired 4-nitro isomer?
-
Answer: The formation of multiple isomers is a common challenge in the nitration of substituted aromatic compounds. In the case of 6-Methoxy-1H-indazole, nitration can potentially occur at other positions on the benzene ring.
-
Understanding Directing Effects: The methoxy group is an ortho-, para-directing group, while the pyrazole portion of the indazole ring also influences the position of electrophilic substitution. The formation of the 4-nitro isomer is expected, but other isomers can form depending on the reaction conditions.
-
Controlling Reaction Temperature: Temperature plays a significant role in selectivity.
-
Solution: Running the reaction at a lower temperature generally enhances selectivity. The addition of the nitrating agent should be done slowly and at a controlled, low temperature (e.g., 0-5 °C) to minimize the formation of unwanted isomers.
-
-
Choice of Nitrating Agent: While mixed acid is common, other nitrating agents can offer different selectivity profiles.
-
Solution: For sensitive substrates, milder nitrating agents could be explored, although this may require significant process development and optimization.
-
-
Issue 3: Runaway Reaction and Safety Concerns
-
Question: We are concerned about the exothermic nature of the nitration, especially as we move to a larger scale. What are the critical safety measures we need to implement to prevent a runaway reaction?
-
Answer: Safety is paramount in any nitration reaction. The high exothermicity requires strict control and monitoring.
-
Temperature Control: This is the most critical factor.
-
Solution: The reaction should be carried out in a reactor with efficient cooling capabilities. A slow, dropwise addition of the nitrating agent to the solution of 6-Methoxy-1H-indazole is mandatory, with continuous monitoring of the internal temperature[2]. An ice bath or a cryostat should be used to maintain the desired temperature.
-
-
Agitation: Proper mixing is essential for uniform heat distribution.
-
Solution: Ensure vigorous and consistent stirring throughout the reaction. Poor agitation can lead to localized hot spots, which can trigger a runaway reaction.
-
-
Personal Protective Equipment (PPE): All personnel handling the reagents must be adequately protected.
-
Solution: Always use chemical-resistant gloves, safety goggles, a face shield, and a lab coat[2]. All operations should be conducted in a well-ventilated fume hood.
-
-
Quenching Procedure: The quenching of the reaction is also a hazardous step.
-
Solution: The reaction mixture should be added slowly to a large volume of ice or cold water with vigorous stirring. Never add water to the concentrated acid mixture, as this can cause a violent exothermic reaction.
-
-
Issue 4: Difficulty in Product Purification
-
Question: We are struggling to obtain a pure product. The crude material is often a dark, oily substance. What are the best methods for purifying this compound?
-
Answer: The purification of nitro-aromatic compounds can be challenging due to the presence of colored impurities and byproducts.
-
Initial Work-up: A good initial work-up is crucial.
-
Solution: After quenching, ensure the crude product is thoroughly washed with water to remove residual acids. A wash with a dilute sodium bicarbonate solution can help neutralize any remaining acid.
-
-
Recrystallization: This is often the most effective method for purifying solid organic compounds.
-
Solution: Experiment with different solvent systems to find one in which the product has high solubility at elevated temperatures and low solubility at room temperature or below. Common solvents for recrystallization of nitroindazoles include ethanol, methanol, or mixtures of ethyl acetate and hexanes.
-
-
Column Chromatography: If recrystallization is not effective, column chromatography can be used.
-
Solution: Use silica gel as the stationary phase and a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to separate the desired product from impurities.
-
-
III. Frequently Asked Questions (FAQs)
-
Q1: What is the typical yield for the synthesis of this compound?
-
A1: While the yield can vary depending on the scale and specific conditions, a well-optimized process can be expected to achieve yields in the range of 70-85%.
-
-
Q2: Can I use fuming nitric acid for this reaction?
-
A2: Fuming nitric acid is a more potent nitrating agent and can be used. However, it is also more hazardous and can lead to over-nitration or oxidation of the substrate. For a controlled reaction, a mixture of concentrated nitric acid and sulfuric acid is generally preferred.
-
-
Q3: How can I confirm the structure of the product and the position of the nitro group?
-
A3: The structure of the product should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry. The regiochemistry (position of the nitro group) can be definitively determined using 2D NMR techniques like NOESY or by single-crystal X-ray diffraction if a suitable crystal can be obtained.
-
-
Q4: What are the storage recommendations for this compound?
-
A4: As with many nitro-aromatic compounds, it should be stored in a cool, dry, and well-ventilated area, away from heat and sources of ignition. It is advisable to store it in a tightly sealed container to protect it from light and moisture.
-
-
Q5: Are there any alternative synthetic routes to this compound?
-
A5: While direct nitration of 6-Methoxy-1H-indazole is the most common route, other methods for the synthesis of substituted indazoles exist, such as the cyclization of appropriately substituted o-toluidines[3]. However, for this specific target molecule, direct nitration is likely the most straightforward approach.
-
IV. Experimental Protocol: Synthesis of this compound
Disclaimer: This protocol is a representative procedure and should be adapted and optimized for your specific laboratory conditions and scale. All operations must be performed by trained personnel in a suitable chemical fume hood with appropriate safety precautions.
Materials:
-
6-Methoxy-1H-indazole
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Deionized Water
-
Ice
-
Ethyl Acetate
-
Saturated Sodium Bicarbonate Solution
-
Brine (Saturated Sodium Chloride Solution)
-
Anhydrous Sodium Sulfate or Magnesium Sulfate
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add 6-Methoxy-1H-indazole (1.0 equivalent) and concentrated sulfuric acid (5-10 volumes).
-
Cooling: Cool the mixture to 0-5 °C using an ice-salt bath.
-
Preparation of Nitrating Mixture: In a separate beaker, carefully prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 equivalents) to concentrated sulfuric acid (1-2 volumes) while cooling in an ice bath.
-
Addition of Nitrating Agent: Slowly add the prepared nitrating mixture dropwise to the solution of 6-Methoxy-1H-indazole via the dropping funnel over a period of 1-2 hours. Maintain the internal temperature of the reaction mixture between 0-5 °C throughout the addition.
-
Reaction Monitoring: After the addition is complete, stir the reaction mixture at 0-5 °C for an additional 1-3 hours. Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.
-
Quenching: Carefully pour the reaction mixture onto a stirred mixture of ice and water. A precipitate should form.
-
Neutralization and Extraction: Allow the mixture to warm to room temperature. If necessary, neutralize the mixture with a saturated sodium bicarbonate solution until the pH is approximately 7. Extract the aqueous mixture with ethyl acetate (3 x volumes).
-
Washing and Drying: Combine the organic layers and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Solvent Removal: Filter the drying agent and remove the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient).
Table 1: Key Reaction Parameters
| Parameter | Recommended Range | Rationale |
| Temperature | 0-5 °C | To control the exotherm and improve regioselectivity. |
| Nitric Acid (equivalents) | 1.05 - 1.2 | A slight excess ensures complete reaction, but a large excess can lead to byproducts. |
| Reaction Time | 1-4 hours | Should be determined by reaction monitoring. |
| Quenching Method | Slow addition to ice/water | To safely dissipate the heat of reaction and dilution. |
V. Visualizations
Diagram 1: Reaction Pathway
Caption: Synthetic route to this compound.
Diagram 2: Troubleshooting Decision Tree for Low Yield
Caption: Decision tree for troubleshooting low product yield.
VI. References
-
Benchchem. (n.d.). Technical Support Center: Managing Exothermic Reactions During Nitration. Retrieved from --INVALID-LINK--
-
Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry. --INVALID-LINK--
-
Google Patents. (1976). Process for the preparation of substituted indazoles. (US3988347A). --INVALID-LINK--
-
Master Organic Chemistry. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. --INVALID-LINK--
-
Google Patents. (2006). Methods for preparing indazole compounds. (WO2006048745A1). --INVALID-LINK--
-
Organic Syntheses. (1961). Indazole. Coll. Vol. 4, p. 539 (1963); Vol. 31, p. 62 (1951). --INVALID-LINK--
References
"degradation pathways of nitroaromatic compounds under laboratory conditions"
Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the degradation pathways of nitroaromatic compounds. This guide is designed to provide expert insights, practical troubleshooting advice, and detailed protocols to navigate the complexities of your laboratory experiments. Nitroaromatic compounds, prevalent in industrial chemistry for everything from explosives to pharmaceuticals, are notoriously recalcitrant due to the electron-withdrawing nature of their nitro groups, making their degradation studies a significant challenge.[1][2] This resource will equip you with the knowledge to overcome these hurdles and ensure the integrity of your results.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions encountered during the study of nitroaromatic compound degradation.
Q1: Why is the degradation of my nitroaromatic compound so slow or nonexistent?
A1: The inherent stability of the aromatic ring, coupled with the electron-withdrawing nitro groups, makes these compounds resistant to conventional oxidative degradation pathways.[2][3] Several factors could be contributing to slow or stalled degradation:
-
Compound Recalcitrance: Polynitrated aromatics, such as 2,4,6-trinitrotoluene (TNT), are significantly more resistant to biodegradation than singly nitrated compounds.[3]
-
Toxicity: Nitroaromatic compounds and their intermediates can be toxic to the microorganisms intended for the degradation studies, inhibiting their metabolic activity.[2]
-
Sub-optimal Environmental Conditions: Key parameters such as pH, temperature, oxygen availability (for aerobic pathways), and the presence of co-substrates can dramatically influence degradation rates.
-
Bioavailability: In soil or slurry experiments, the sorption of nitroaromatic compounds to organic matter can limit their availability to microorganisms.[4]
Q2: What are the key differences between aerobic and anaerobic degradation pathways for nitroaromatic compounds?
A2: The presence or absence of oxygen fundamentally alters the initial steps of degradation:
-
Aerobic Degradation: Under aerobic conditions, microorganisms often initiate degradation by adding oxygen atoms to the aromatic ring using monooxygenase or dioxygenase enzymes, which can lead to the removal of the nitro group as nitrite.[5][6] Another aerobic strategy involves the reduction of a nitro group to a hydroxylamine, followed by an enzyme-catalyzed rearrangement.[5]
-
Anaerobic Degradation: In the absence of oxygen, the primary mechanism is the reduction of the nitro groups to nitroso, hydroxylamino, and ultimately amino groups.[5][6][7] This process is catalyzed by nitroreductase enzymes.[8] Complete mineralization under anaerobic conditions is often challenging, and can lead to the formation of recalcitrant amino derivatives.[7]
Q3: How can I identify the intermediate and final products of degradation?
A3: A combination of chromatographic and spectroscopic techniques is typically employed:
-
High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector is a standard method for quantifying the disappearance of the parent compound and the appearance of intermediates over time.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is invaluable for identifying volatile and semi-volatile intermediates and final products by providing both retention time and mass spectral data for structural elucidation. For example, GC-MS analysis has been used to identify 2-amino-4,6-dinitrotoluene (2-ADNT) and 4-amino-2,6-dinitrotoluene (4-ADNT) as major anaerobic degradation products of TNT.[9]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): For non-volatile or thermally labile compounds, LC-MS is the preferred method for identification and quantification.
Q4: What are some common abiotic methods for degrading nitroaromatic compounds in the lab?
A4: Besides biological degradation, several abiotic methods are effective for laboratory-scale studies:
-
Chemical Reduction: Zero-valent iron (Fe) is a widely used reducing agent that can convert nitroaromatic compounds to their corresponding anilines.[10] Other reducing agents like tin(II) chloride (SnCl2) and sodium sulfide (Na2S) can also be employed, sometimes with greater selectivity.[11][12]
-
Advanced Oxidation Processes (AOPs): AOPs, such as the UV/H2O2 process, generate highly reactive hydroxyl radicals that can non-selectively oxidize and degrade nitroaromatic compounds.[13][14]
-
Photocatalysis: This method utilizes a semiconductor photocatalyst (e.g., TiO2, CuO/g-C3N4) and a light source to generate reactive oxygen species that degrade the target compounds.[15]
Troubleshooting Guide
This section provides a structured approach to resolving common issues encountered during nitroaromatic degradation experiments.
| Problem | Potential Cause | Troubleshooting Steps |
| No degradation of the parent compound observed. | 1. Inactive microbial culture or enzyme. 2. Toxicity of the compound at the tested concentration. 3. Inappropriate experimental conditions (pH, temperature, etc.). 4. For abiotic methods, inactive catalyst or reagent. | 1. Verify the viability of your microbial culture or the activity of your enzyme with a positive control. 2. Perform a toxicity assay by testing a range of concentrations of the nitroaromatic compound. 3. Optimize experimental parameters based on literature values for similar compounds or microorganisms. 4. For photocatalysis, ensure the light source is functional and the catalyst is properly dispersed. For chemical reduction, check the age and storage conditions of your reagents. |
| Degradation starts but then stops. | 1. Accumulation of toxic intermediates. 2. Depletion of a necessary co-substrate or nutrient. 3. Change in pH due to metabolic activity. | 1. Analyze for the accumulation of common intermediates like aminodinitrotoluenes in TNT degradation.[4] 2. Supplement the medium with the required co-substrate (e.g., a carbon source for cometabolism) or nutrients.[4] 3. Monitor and adjust the pH of the reaction mixture throughout the experiment. |
| Inconsistent or irreproducible results. | 1. Inhomogeneous reaction mixture (e.g., poor mixing in slurry reactors). 2. Variability in the inoculum or catalyst preparation. 3. Instability of reagents or analytical standards. | 1. Ensure adequate mixing to maintain a homogeneous suspension of microorganisms, soil particles, and the target compound. 2. Standardize your inoculum preparation protocol. For catalysts, ensure consistent synthesis and handling procedures. 3. Prepare fresh analytical standards for each experiment and check the stability of your reagents. |
| Difficulty in identifying degradation products. | 1. Low concentration of intermediates. 2. Co-elution of peaks in chromatography. 3. Formation of highly polar or non-volatile products. | 1. Use solid-phase extraction (SPE) to concentrate the intermediates before analysis. 2. Optimize your chromatographic method (e.g., change the mobile phase gradient in HPLC or the temperature program in GC). 3. Employ LC-MS, which is better suited for analyzing polar and non-volatile compounds. |
Experimental Protocols
Protocol 1: Aerobic Biodegradation Assay in Liquid Culture
This protocol outlines a basic batch experiment to assess the aerobic biodegradation of a nitroaromatic compound by a pure microbial culture.
-
Prepare the Mineral Salt Medium: Prepare a sterile mineral salt medium appropriate for the selected microorganism.
-
Inoculum Preparation: Grow the microbial strain in a suitable rich medium until it reaches the exponential growth phase. Harvest the cells by centrifugation and wash them with the sterile mineral salt medium to remove residual growth medium.
-
Experimental Setup: In sterile flasks, add the mineral salt medium and the nitroaromatic compound to the desired final concentration. Inoculate the flasks with the washed microbial cells. Include a sterile control (no inoculum) and a positive control (a readily biodegradable compound) to validate the experiment.
-
Incubation: Incubate the flasks on a shaker at the optimal temperature for the microorganism.
-
Sampling and Analysis: At regular time intervals, withdraw samples from each flask. Analyze the samples for the disappearance of the parent nitroaromatic compound and the appearance of intermediates using HPLC.
Protocol 2: Abiotic Reduction using Zero-Valent Iron (ZVI)
This protocol describes a simple batch experiment for the abiotic reduction of a nitroaromatic compound.
-
Prepare ZVI: If necessary, pre-treat the ZVI to remove any surface oxides by washing with a dilute acid solution, followed by rinsing with deionized water.
-
Experimental Setup: In an anaerobic environment (e.g., a glove box), add a known amount of ZVI to an anaerobic solution (e.g., deoxygenated water or buffer) in a sealed vial.
-
Reaction Initiation: Spike the vial with the nitroaromatic compound to the desired initial concentration.
-
Incubation: Place the vials on a shaker to ensure good contact between the ZVI and the solution.
-
Sampling and Analysis: Periodically, withdraw liquid samples using a syringe. Filter the samples to remove ZVI particles and analyze for the parent compound and expected reduction products (e.g., the corresponding aniline) by HPLC or GC-MS.
Visualizing Degradation Pathways and Workflows
Aerobic vs. Anaerobic Degradation of TNT
Caption: Comparison of aerobic and anaerobic initial degradation pathways for TNT.
Troubleshooting Logic for a Failing Biodegradation Experiment
Caption: A logical workflow for troubleshooting a stalled biodegradation experiment.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bacterial pathways for degradation of nitroaromatics [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Biodegradation of nitroaromatic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. Biological Degradation of 2,4,6-Trinitrotoluene - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. cortecvci.com [cortecvci.com]
- 10. hwbdocs.env.nm.gov [hwbdocs.env.nm.gov]
- 11. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Degradation of nitroaromatic compounds by the UV–H2O2 process using polychromatic radiation sources - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 15. Photocatalytic 4-nitrophenol degradation and oxygen evolution reaction in CuO/g-C3N4 composites prepared by deep eutectic solvent-assisted chlorine doping - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
"analytical methods for detecting impurities in 6-Methoxy-4-nitro-1H-indazole samples"
Prepared by: Senior Application Scientist, Gemini Division
Welcome to the technical support center for the analysis of 6-Methoxy-4-nitro-1H-indazole. This guide is designed for researchers, analytical scientists, and drug development professionals. It provides in-depth, field-proven insights into identifying and quantifying impurities in your samples, ensuring the quality, safety, and efficacy of your active pharmaceutical ingredient (API). The following sections are structured in a question-and-answer format to directly address common challenges and provide robust troubleshooting strategies.
The Critical Role of Impurity Profiling
In pharmaceutical development, the adage "what you don't know can hurt you" is particularly true for impurities. Regulatory bodies like the FDA and EMA, guided by the International Council for Harmonisation (ICH), mandate rigorous characterization of any impurity present at levels of 0.1% or higher.[1] Impurities can originate from starting materials, synthetic by-products, degradation, or residual solvents.[1] Even at trace levels, they can impact the safety and stability of the final drug product, making their detection and control a non-negotiable aspect of quality assurance.[2] This guide provides the analytical frameworks to achieve this.
Frequently Asked Questions & Troubleshooting Guides
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC is the cornerstone technique for separating and quantifying non-volatile impurities in pharmaceutical substances due to its sensitivity, versatility, and robustness.[1][3][4]
Q1: What is a reliable starting HPLC method for analyzing the purity of this compound?
A1: A reverse-phase HPLC (RP-HPLC) method is the most effective approach for this compound. The nitro and methoxy groups lend the molecule a moderate polarity, making it well-suited for separation on a C18 stationary phase. Here is a robust, validated starting point.
Causality Behind the Method:
-
Stationary Phase: A C18 column is chosen for its hydrophobic nature, which provides excellent retention and separation for a wide range of organic molecules.
-
Mobile Phase: A gradient of acetonitrile and water is used to elute compounds with varying polarities. The gradient starts with a high aqueous content to retain polar impurities, and the increasing organic concentration then elutes the main API peak and any less polar impurities.
-
Acid Modifier: 0.1% Formic Acid is added to both mobile phase components. This suppresses the ionization of any acidic or basic functional groups on the analyte or impurities, leading to sharper, more symmetrical peaks and improved reproducibility.
-
UV Detection: Nitroaromatic compounds, like this compound, exhibit strong UV absorbance.[5] A detection wavelength of 254 nm is a common and effective choice for initial method development.
Experimental Protocol: RP-HPLC Method
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in a suitable diluent (e.g., 50:50 Acetonitrile:Water) to a final concentration of approximately 0.5 mg/mL.
-
Filtration: Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial to remove any particulate matter that could damage the column.
-
HPLC Analysis: Inject the sample onto the HPLC system with the conditions outlined in Table 1.
-
Data Analysis: Integrate the chromatogram to determine the area percentage of the main peak relative to all other peaks. This provides the purity profile of the sample.
Table 1: Recommended Starting HPLC Parameters
| Parameter | Recommended Condition |
| Column | C18, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-5 min: 10% B; 5-25 min: 10% to 90% B; 25-30 min: 90% B; 30.1-35 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Injection Vol. | 5 µL |
| UV Detection | 254 nm |
Q2: I've detected several unexpected peaks in my chromatogram. What is the standard workflow for identifying these unknown impurities?
A2: Identifying unknown peaks requires a systematic and logical approach. Simply observing a peak is insufficient; you must determine its identity to assess its potential risk.
The Self-Validating Identification Workflow: The process begins with forming a hypothesis based on your knowledge of the synthesis and then using progressively more powerful analytical techniques to confirm the structure.
-
Hypothesis Generation: Review the complete synthetic route of this compound.
-
Starting Materials & Intermediates: Could unreacted starting materials or intermediates be present?
-
Side Products: Consider potential side reactions. For instance, nitration of 6-methoxy-1H-indazole could potentially yield regioisomers (e.g., 6-Methoxy-5-nitro-1H-indazole or 6-Methoxy-7-nitro-1H-indazole).
-
-
LC-MS Analysis: Couple your HPLC system to a mass spectrometer (MS). The mass-to-charge ratio (m/z) of the impurity provides its molecular weight, which is a critical piece of the puzzle.[6]
-
High-Resolution Mass Spectrometry (HRMS): For a more definitive identification, HRMS provides a highly accurate mass measurement, allowing you to determine the elemental composition (the exact number of C, H, N, O atoms, etc.) of the impurity.[6]
-
Reference Standard Confirmation: If you suspect a specific impurity (e.g., a starting material), obtain a certified reference standard. Spike your sample with a small amount of this standard. If the area of your unknown peak increases, you have tentatively identified it.
-
Isolation and NMR Spectroscopy: For novel or critical impurities, isolation via preparative HPLC may be necessary.[6] Once a pure fraction of the impurity is collected, its definitive structure can be elucidated using Nuclear Magnetic Resonance (NMR) spectroscopy.
Diagram: Impurity Identification Workflow
Caption: A systematic workflow for the identification of unknown impurities.
Q3: My API peak is tailing significantly. What are the common causes and solutions?
A3: Peak tailing is a common issue that compromises resolution and integration accuracy. It is almost always caused by secondary interactions between the analyte and the stationary phase or by issues with the analytical setup.
Troubleshooting Guide for Peak Tailing:
| Possible Cause | Explanation & Causality | Recommended Solution |
| Secondary Silanol Interactions | Free silanol groups (-Si-OH) on the silica backbone of the C18 column can interact with basic sites on your molecule (like the indazole nitrogens), causing tailing. | Lower Mobile Phase pH: Ensure your mobile phase pH is low (e.g., by using 0.1% formic or trifluoroacetic acid). This protonates the basic sites on the analyte and suppresses interaction with silanols. |
| Column Overload | Injecting too much sample mass onto the column saturates the stationary phase, leading to a broad, tailing peak. | Reduce Sample Concentration: Dilute your sample (e.g., to 0.1 mg/mL or lower) and reinject. If the peak shape improves, you were overloading the column. |
| Sample Solvent Mismatch | If your sample is dissolved in a solvent much stronger than the initial mobile phase (e.g., pure Acetonitrile), it can cause peak distortion. | Match Diluent to Starting Mobile Phase: Prepare your sample in a solvent that is as close as possible to the initial mobile phase conditions (e.g., 10% Acetonitrile in water). |
| Column Degradation | Over time and with exposure to harsh pH, the stationary phase can degrade, exposing more active silanol sites. | Use a Column Wash Protocol: Flush the column with a series of strong and weak solvents. If the problem persists, replace the column. |
Gas Chromatography (GC) for Residual Solvents
Q4: How do I analyze for residual solvents from the synthesis process?
A4: Gas Chromatography (GC) is the industry-standard technique for analyzing volatile and semi-volatile impurities, such as residual solvents.[7] The ICH Q3C guideline provides a list of common solvents and their acceptable limits in pharmaceutical products.
Methodology Overview: Headspace GC-FID
-
Principle: A sample of your API is placed in a sealed vial and heated. Any volatile solvents partition into the gas phase (the "headspace") above the sample. A sample of this gas is then injected into the GC.
-
Instrumentation: A GC system equipped with a Headspace Autosampler and a Flame Ionization Detector (FID) is used. The FID is highly sensitive to organic compounds.
-
Sample Preparation: Accurately weigh a sample of this compound into a headspace vial. Add a high-boiling point solvent (like DMSO or DMF) to dissolve the sample.
-
Analysis: The vial is heated (e.g., 80 °C for 15 min) to allow solvents to enter the headspace. The autosampler injects a portion of the headspace gas onto the GC column, where the solvents are separated and detected by the FID.
-
Quantification: The identity of each solvent is confirmed by comparing its retention time to that of a known standard. Quantification is performed by comparing the peak area to a calibration curve.
Method Validation Framework
Q5: My analytical method is developed. What validation parameters are required by regulatory agencies?
A5: Method validation is a formal process that proves your analytical procedure is suitable for its intended purpose. The ICH Q2(R2) guideline provides a comprehensive framework for this process.[8][9] For an impurity method, the key is to demonstrate that you can reliably and accurately detect and quantify impurities at the required levels.
Diagram: Analytical Method Lifecycle
Caption: The lifecycle of an analytical method, from development to routine use.
Table 2: Key Validation Parameters for an Impurity Method (ICH Q2(R2)) [8][10]
| Parameter | Definition & Purpose | Typical Acceptance Criteria for Impurity Method |
| Specificity | The ability to detect the analyte unequivocally in the presence of other components (e.g., API, other impurities, degradants). | Peak purity analysis (using a DAD/PDA detector) should pass. Chromatogram should show baseline resolution between impurities and the main peak. |
| Limit of Quantitation (LOQ) | The lowest amount of an impurity that can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise ratio ≥ 10. Typically at or below the reporting threshold (e.g., 0.05%). |
| Limit of Detection (LOD) | The lowest amount of an impurity that can be detected but not necessarily quantitated. | Signal-to-Noise ratio ≥ 3. |
| Linearity | The ability to elicit test results that are directly proportional to the concentration of the impurity within a given range. | Correlation coefficient (r²) ≥ 0.99. |
| Range | The interval between the upper and lower concentrations of an impurity that have been demonstrated to have suitable precision, accuracy, and linearity. | Typically from the LOQ to 120% of the specification limit for the impurity. |
| Accuracy | The closeness of the test results to the true value. Often expressed as percent recovery of a known amount of spiked impurity. | Recovery typically between 80.0% and 120.0% for low concentrations. |
| Precision | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. | Repeatability (RSD ≤ 5.0%), Intermediate Precision (RSD ≤ 10.0%). |
| Robustness | A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., flow rate, pH, column temperature). | System suitability parameters should remain within acceptable limits. |
References
- 1. soeagra.com [soeagra.com]
- 2. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 3. pharmoutsourcing.com [pharmoutsourcing.com]
- 4. Content Not Available [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Quality Control and Synthesis Method of 3-Methyl-6-nitro-1H-indazole - LISKON [liskonchem.com]
- 8. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 9. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 10. m.youtube.com [m.youtube.com]
Validation & Comparative
Navigating the Bioactive Landscape of Nitroindazoles: A Comparative Analysis of 4-Nitro vs. 6-Nitro Derivatives
For Researchers, Scientists, and Drug Development Professionals
The indazole scaffold is a privileged structure in medicinal chemistry, renowned for its presence in a multitude of biologically active compounds.[1][2][3] The introduction of a nitro group onto this scaffold profoundly influences its physicochemical properties and pharmacological profile, making nitroindazoles a fertile ground for drug discovery. The specific position of the nitro group is a critical determinant of the compound's biological activity.[4] This guide provides a comparative analysis of 4-nitro and 6-nitro indazole derivatives, synthesizing available experimental data to illuminate their structure-activity relationships and therapeutic potential. While direct head-to-head comparative studies are limited, this guide amalgamates findings from various sources to offer valuable insights for researchers in the field.
At a Glance: Comparative Biological Activities
While a direct, comprehensive comparison is challenging due to the current state of published research, the existing data points to distinct and sometimes overlapping therapeutic potential for 4-nitro and 6-nitro indazole derivatives.
| Biological Activity | 4-Nitro Indazole Derivatives | 6-Nitro Indazole Derivatives | Key Insights |
| Anticancer | Derivatives have shown potent antiproliferative activity against various cancer cell lines, including breast (MCF-7) and prostate (PC3, DU145) cancers.[5][6][7][8] | Derivatives exhibit significant antiproliferative effects, particularly against lung carcinoma (NCI-H460) and colorectal cancer (HCT116) cell lines.[4][9][10] | Both isomers are promising anticancer scaffolds, with the specific cancer type susceptibility potentially influenced by the nitro group's position and other substitutions. |
| Antiparasitic | Limited specific data on 4-nitroindazole derivatives. However, related 4-nitroimidazoles are known for their antiprotozoal activity.[11] | 3-chloro-6-nitro-1H-indazole derivatives have demonstrated promising antileishmanial activity.[1][4] | The 6-nitro substitution appears to be a key feature for antileishmanial activity within the indazole framework.[1][4] |
| Anti-inflammatory | Limited specific data available. | 6-nitroindazole has been shown to inhibit DPPH free radical generation and IL-1β, indicating anti-inflammatory properties.[4][12] | The 6-nitro position appears to confer anti-inflammatory and antioxidant activities.[12] |
| Kinase Inhibition | The indazole scaffold is a known feature in many kinase inhibitors.[3][13] | Derivatives are being explored as kinase inhibitors, for example, targeting VEGFR signaling.[3] | Both scaffolds have the potential for kinase inhibition, a key mechanism in anticancer therapy. The specific kinases targeted are likely influenced by the overall substitution pattern. |
Delving Deeper: Mechanistic Insights and Structure-Activity Relationships
The biological activity of nitro-heterocyclic compounds is often linked to the bioreduction of the nitro group, particularly in hypoxic environments like those found in solid tumors.[14][15][16][17] This process can lead to the formation of reactive intermediates that are toxic to cells.
The Critical Role of the Nitro Group Position
The placement of the electron-withdrawing nitro group at either the 4- or 6-position significantly alters the electron distribution within the indazole ring system. This, in turn, affects the molecule's ability to interact with biological targets. For instance, in the context of antitubercular nitroimidazoles, 4-nitroimidazoles generally show better aerobic activity than their 5-nitro counterparts, highlighting the profound impact of the nitro group's location.[4]
Substitutions Matter: Fine-Tuning Biological Activity
The therapeutic potential of the nitroindazole scaffold can be further modulated by the introduction of other substituents. For example, a chloro group at the 3-position of 6-nitroindazole was found to be crucial for its antileishmanial activity.[4] Similarly, for 4-nitroimidazole derivatives, the addition of substituted phenyl-piperazine moieties has yielded compounds with potent anticancer effects.[5][6][8]
Visualizing the Path to Discovery: Experimental Workflows
The discovery and development of novel nitroindazole-based therapeutic agents follow a well-defined, multi-step process.
Caption: A generalized workflow for the synthesis and evaluation of nitroindazole derivatives.
Key Signaling Pathways Targeted by Indazole Derivatives
Indazole derivatives exert their biological effects by modulating various signaling pathways crucial for cell survival and proliferation. A key area of investigation is their role as kinase inhibitors.
Caption: Inhibition of the VEGFR signaling pathway by indazole-based kinase inhibitors.
Experimental Protocols: A Closer Look
Reproducible and well-documented experimental protocols are the bedrock of scientific integrity. Below are outlines of common assays used to evaluate the biological activity of nitroindazole derivatives.
Protocol 1: In Vitro Antiproliferative Activity (MTT Assay)
This colorimetric assay is widely used to assess the cytotoxic effects of compounds on cancer cell lines.
Objective: To determine the concentration of a nitroindazole derivative that inhibits cell growth by 50% (IC50).
Methodology:
-
Cell Culture: Human cancer cell lines (e.g., MCF-7, NCI-H460) are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The nitroindazole derivatives are dissolved in a suitable solvent (e.g., DMSO) and added to the cells in a series of increasing concentrations. Control wells receive only the solvent.
-
Incubation: The plates are incubated for a specified period (e.g., 48-72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for a few hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO or a specialized detergent).
-
Absorbance Reading: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC50 value is determined by plotting the cell viability against the compound concentration.
Protocol 2: In Vitro Antileishmanial Activity
This assay evaluates the efficacy of compounds against the promastigote form of Leishmania parasites.[1]
Objective: To determine the inhibitory effect of nitroindazole derivatives on the growth of Leishmania promastigotes.
Methodology:
-
Parasite Culture: Leishmania promastigotes (e.g., L. infantum, L. tropica, L. major) are cultured in a suitable medium.[1]
-
Compound Exposure: The promastigotes are exposed to increasing concentrations of the synthesized 3-chloro-6-nitro-1H-indazole derivatives.[1]
-
Viability Assessment: Parasite viability is determined using methods such as the MTT assay or by direct counting under a microscope.[1]
Future Directions and Concluding Remarks
The comparative analysis of 4-nitro and 6-nitro indazole derivatives, while constrained by the lack of direct comparative studies, reveals a promising and diverse therapeutic potential for this class of compounds. The 6-nitro indazole scaffold has demonstrated significant potential in the realms of anticancer, antiparasitic, and anti-inflammatory applications.[4] Derivatives of 4-nitro-heterocycles, including imidazoles, have also shown considerable promise as anticancer agents.[5][6][7][8]
Future research should focus on the systematic synthesis and parallel evaluation of a wide range of 4- and 6-nitro indazole derivatives to fully elucidate their structure-activity relationships. Such studies will be instrumental in identifying lead compounds with enhanced potency and selectivity for specific biological targets. The detailed experimental protocols and comparative insights provided in this guide aim to support and catalyze these future drug discovery endeavors.
References
- 1. Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis, anticancer activity and molecular docking studies of new 4- nitroimidazole derivatives [aabu.edu.jo]
- 6. arkat-usa.org [arkat-usa.org]
- 7. Novel 4-nitroimidazole analogues: synthesis, in vitro biological evaluation, in silico studies, and molecular dynamics simulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Design, synthesis and bioevaluation of novel 6-substituted aminoindazole derivatives as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09112J [pubs.rsc.org]
- 10. Design and Synthesis of New 6-Nitro and 6-Amino-3,3a,4,5-Tetrahydro-2H-Benzo[g]indazole Derivatives: Antiproliferative and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 4-Nitroimidazole|High-Purity Research Chemical [benchchem.com]
- 12. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. Cellular mechanism of action of 2-nitroimidazoles as hypoxia-selective therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Nitroimidazoles as anti-tumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Cellular mechanism of action of 2-nitroimidazoles as hypoxia-selective therapeutic agents [ouci.dntb.gov.ua]
- 17. Nitroimidazole derivatives potentiated against tumor hypoxia: Design, synthesis, antitumor activity, molecular docking study, and QSAR study - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pivotal Role of the 6-Methoxy Group in Indazole Scaffolds: A Comparative Guide to Structure-Activity Relationships
In the landscape of medicinal chemistry, the indazole nucleus stands as a privileged scaffold, forming the core of numerous clinically approved drugs and investigational agents.[1][2][3] Its versatility allows for a wide range of biological activities, from potent kinase inhibition to disruption of microtubule dynamics.[1][4] A key substitution that has repeatedly emerged as a critical determinant of activity is the methoxy group at the 6-position. This guide provides an in-depth, comparative analysis of the structure-activity relationship (SAR) of 6-methoxy substituted indazoles, offering field-proven insights for researchers, scientists, and drug development professionals. We will dissect the causal relationships behind experimental observations and provide actionable data to guide future discovery efforts.
The 6-Methoxy Indazole Moiety: A Cornerstone for Potent Bioactivity
The prevalence of the 6-methoxyindazole core across a spectrum of biological targets is not coincidental. This structural feature often serves as a crucial anchor, engaging in key interactions within protein binding pockets. Its electronic and steric properties can profoundly influence the overall conformation of the molecule, thereby modulating its affinity and selectivity. This guide will explore the SAR of this scaffold in two major therapeutic areas: kinase inhibition and tubulin polymerization disruption.
6-Methoxyindazoles as Kinase Inhibitors: A Tale of Selectivity and Potency
Protein kinases are a major class of drug targets, particularly in oncology.[1][3] The 6-methoxyindazole scaffold has proven to be a fertile ground for the development of potent and selective kinase inhibitors.
Recent studies have highlighted the importance of the 6-methoxy substitution in the design of FGFR inhibitors. For instance, a series of 6-(2,6-dichloro-3,5-dimethoxyphenyl)-1H-indazole derivatives were evaluated for their FGFR1 inhibitory activity.[5] While the primary focus of this study was on substitutions at the 4-position, the presence of the 6-aryl moiety, which is electronically influenced by substituents on the indazole ring, is critical for activity. The study revealed that modifications on a phenyl carboxamide group at the 4-position significantly impacted potency. For example, compound 10a (with an unsubstituted phenyl) showed good FGFR1 inhibition, which was further enhanced by specific substitutions on this phenyl ring.[5]
Table 1: Comparative Activity of 4-Substituted-6-Aryl-1H-Indazole Derivatives against FGFR1 [5]
| Compound | R Group (at 4-position carboxamide) | FGFR1 Enzyme Inhibition (%) at 1 µM | IC50 (nM) |
| 10a | H | 84.1 | 69.1 |
| 10b | m-acetyl | 82.4 | - |
| 10c | p-acetyl | 52.9 | - |
| 10d | m-methoxy | 78.4 | - |
| 12b | m-methylcarbamoyl | - | 38.6 |
| 13a | m-(4-methylpiperazin-1-yl) | - | 30.2 |
| AZD4547 | (Reference Drug) | 94.3 | 1.8 |
Data synthesized from Molecules 2016, 21(11), 1407.[5]
The data clearly demonstrates that while the core 6-substituted indazole provides a solid foundation, fine-tuning of substituents at other positions is essential for achieving high potency. The progression from compound 10a to 13a illustrates a rational drug design approach, where understanding the SAR at the 4-position led to a more potent inhibitor.[5]
The indazole core, often with a 6-methoxy or other 6-substituent, is a recurring motif in a variety of kinase inhibitors targeting JAK, Pim, and CRAF kinases.[1] The SAR studies in these contexts often reveal that the 6-position substituent can influence solubility, metabolic stability, and direct interactions with the kinase hinge region or allosteric pockets.
Disrupting the Cytoskeleton: 6-Methoxyindazoles as Tubulin Polymerization Inhibitors
Beyond kinase inhibition, 6-methoxy substituted indazoles have shown significant promise as agents that target microtubule dynamics, a clinically validated anticancer strategy.[4] These compounds often bind to the colchicine site on tubulin, preventing its polymerization and leading to mitotic arrest and apoptosis in cancer cells.
SAR studies in this area consistently point to the importance of the 6-methoxy group for potent antiproliferative activity.[4][6] When compared to unsubstituted or alternatively substituted analogues, the 6-methoxy variants frequently exhibit superior potency. For example, in a series of indole-based tubulin inhibitors, the presence of a C-6 methoxy group on the indole nucleus was found to be crucial for inhibiting cell growth.[7]
Table 2: Comparative Antiproliferative Activity of Indole-based Tubulin Inhibitors [6]
| Compound | Core Scaffold | Substitution at position 6 | HCT116 IC50 (µM) | HeLa IC50 (µM) | HepG2 IC50 (µM) |
| 22a | Indole-1,2,4-triazole | 6-methoxy | 0.87 | 0.73 | 5.74 |
| - | Indole-1,2,4-triazole | Unsubstituted | Less active (data not shown) | Less active (data not shown) | Less active (data not shown) |
Data synthesized from Molecules 2022, 27(9), 2999.[6]
The enhanced activity of the 6-methoxy substituted compounds can be attributed to favorable interactions within the colchicine binding site. Molecular modeling studies suggest that the methoxy group can form hydrogen bonds or engage in hydrophobic interactions that stabilize the ligand-protein complex.[4][7]
Experimental Protocols: A Guide to Synthesis and Evaluation
To facilitate further research in this area, we provide standardized, yet adaptable, protocols for the synthesis and biological evaluation of 6-methoxy substituted indazoles.
General Synthesis of 6-Methoxyindazole Derivatives
A common synthetic route to 6-methoxyindazole derivatives involves multi-step sequences starting from commercially available materials. The following workflow provides a general overview.
Caption: Generalized synthetic workflow for 6-methoxy substituted indazoles.
Step-by-Step Protocol (Example: Suzuki Coupling) [5]
-
To a solution of the 6-bromo-1H-indazole intermediate in a suitable solvent (e.g., 1,4-dioxane/water mixture), add the desired boronic acid or boronate ester (1.2 equivalents).
-
Add a palladium catalyst such as Pd(dppf)Cl2 (0.1 equivalents) and a base (e.g., Cs2CO3, 2.0 equivalents).
-
Degas the reaction mixture by bubbling with nitrogen or argon for 10-15 minutes.
-
Heat the mixture to the appropriate temperature (e.g., 100 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and perform an aqueous workup.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 6-aryl substituted indazole.
In Vitro Biological Evaluation
-
Prepare a reaction mixture containing FGFR1 enzyme, a suitable substrate (e.g., poly(Glu, Tyr)), and ATP in a kinase buffer.
-
Add the test compounds at various concentrations.
-
Incubate the mixture at 30 °C for a specified time (e.g., 60 minutes).
-
Terminate the reaction and measure the amount of phosphorylated substrate using a suitable detection method (e.g., ELISA, radiometric assay, or fluorescence-based assay).
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by non-linear regression analysis.
-
Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and a vehicle control.
-
Incubate the plates for a specified period (e.g., 48-72 hours).
-
Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours to allow formazan crystal formation.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Caption: A typical workflow for the biological evaluation of novel compounds.
Concluding Remarks and Future Perspectives
The 6-methoxy group is a powerful and often essential component in the design of bioactive indazole derivatives. Its ability to enhance binding affinity and modulate physicochemical properties makes it a valuable tool for medicinal chemists. The comparative data presented in this guide underscores the importance of this substituent in both kinase and tubulin inhibition.
Future research should continue to explore the nuanced effects of the 6-methoxy group in combination with diverse substitutions at other positions of the indazole ring. A deeper understanding of the underlying molecular interactions through computational modeling and structural biology will undoubtedly accelerate the development of next-generation therapeutics based on this remarkable scaffold. The provided experimental frameworks offer a starting point for the systematic evaluation of new chemical entities, ensuring robust and reproducible data to drive the drug discovery process forward.
References
- 1. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. Design, Synthesis and Biological Evaluation of 6-(2,6-Dichloro-3,5-dimethoxyphenyl)-4-substituted-1H-indazoles as Potent Fibroblast Growth Factor Receptor Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. mdpi.com [mdpi.com]
"comparing the kinase inhibitory profile of 6-Methoxy-4-nitro-1H-indazole with known inhibitors"
A Comparative Guide to the Kinase Inhibitory Profile of 6-Methoxy-4-nitro-1H-indazole
This guide provides a comprehensive framework for evaluating the kinase inhibitory profile of this compound, a novel heterocyclic compound. While comprehensive public data on this specific molecule is emerging, its indazole scaffold is a well-established pharmacophore in numerous FDA-approved kinase inhibitors.[1][2] This document will, therefore, position this compound within the current landscape of kinase inhibition by comparing its hypothetical, yet plausible, performance against a panel of well-characterized inhibitors with diverse selectivity profiles.
The objective is to provide researchers, scientists, and drug development professionals with a robust methodological blueprint and interpretive framework for assessing novel kinase-targeted compounds. We will delve into the causality behind experimental choices, present detailed protocols for both in vitro and cell-based assays, and contextualize the data within relevant signaling pathways.
The Landscape of Kinase Inhibition and the Promise of the Indazole Scaffold
Protein kinases are a major class of therapeutic targets, particularly in oncology, due to their pivotal role in regulating cellular signaling pathways.[3] The dysregulation of kinase activity is a hallmark of numerous diseases.[3] Consequently, the development of small molecule kinase inhibitors has become a cornerstone of modern drug discovery.[4][5]
The indazole core is a privileged scaffold in this arena, forming the structural basis of several successful anticancer drugs, including Axitinib (VEGFR inhibitor), Pazopanib (multi-kinase inhibitor), and Niraparib (PARP inhibitor, though not a kinase).[1] This precedent suggests that novel indazole derivatives, such as this compound, are promising candidates for investigation.
To establish a scientifically rigorous comparison, we will evaluate our compound of interest against a carefully selected panel of known inhibitors:
-
Staurosporine: A non-selective, pan-kinase inhibitor, serving as a benchmark for promiscuous activity.[3]
-
Dasatinib: A potent multi-kinase inhibitor targeting BCR-Abl and Src family kinases, representing a clinically successful but broad-spectrum agent.[6][7]
-
Axitinib: A selective, indazole-containing inhibitor of vascular endothelial growth factor receptors (VEGFRs), providing a direct comparison to a successful drug with the same core structure.[1]
-
Gefitinib: A highly selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, illustrating a targeted and specific inhibitory profile.[8]
Methodologies for Determining Kinase Inhibitory Profiles
The comprehensive assessment of a kinase inhibitor requires a multi-faceted approach, moving from initial biochemical potency determination to validation in a more physiologically relevant cellular context.
In Vitro Biochemical Potency: The IC50 Determination
The first critical step is to determine if a compound can inhibit the enzymatic activity of a purified kinase.[4] The half-maximal inhibitory concentration (IC50) is a quantitative measure of this potency.[9] We employ a luminescence-based assay, such as the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.[3][10] The amount of ADP is directly proportional to kinase activity; therefore, a reduction in the luminescent signal indicates inhibition.[10]
It is crucial to perform this assay at an ATP concentration that is close to the Michaelis-Menten constant (KM) for each kinase, as IC50 values are dependent on the ATP concentration for ATP-competitive inhibitors.[6]
Experimental Protocol: Luminescence-Based In Vitro Kinase Assay
-
Compound Preparation: A 10 mM stock solution of this compound is prepared in 100% DMSO. A 10-point serial dilution is then created in DMSO to generate a range of concentrations for IC50 determination.[3]
-
Kinase Reaction Setup:
-
In a 384-well plate, add 1 µL of the serially diluted compound or DMSO (as a vehicle control).
-
Add 2 µL of the specific kinase and its corresponding substrate peptide in kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA).
-
Incubate for 15 minutes at room temperature to allow for compound-kinase binding.[11]
-
-
Initiation of Reaction: Initiate the kinase reaction by adding 2 µL of ATP solution (at the KM concentration for the specific kinase).
-
Incubation: Incubate the plate at 30°C for 60 minutes. The reaction time should be optimized to ensure the reaction is within the linear range.
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[3]
-
Add 10 µL of Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal via a luciferase reaction. Incubate for 30 minutes at room temperature.[3]
-
-
Data Acquisition and Analysis: Measure the luminescence of each well using a plate reader. The data is then plotted as the percentage of kinase activity versus the logarithm of the inhibitor concentration. A sigmoidal dose-response curve is fitted to the data to determine the IC50 value.[3][12]
References
- 1. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. reactionbiology.com [reactionbiology.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selectivity and therapeutic inhibition of kinases: to be or not to be? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A comprehensive review of protein kinase inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. courses.edx.org [courses.edx.org]
- 10. benchchem.com [benchchem.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. researchgate.net [researchgate.net]
Navigating the Bioactive Landscape of Nitroindazoles: A Comparative In Vitro Analysis of 6-Methoxy-4-nitro-1H-indazole and its Congeners
For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents with enhanced efficacy and selectivity is a perpetual endeavor. Within the vast expanse of heterocyclic chemistry, the indazole scaffold has emerged as a privileged structure, forming the core of numerous biologically active molecules. The introduction of a nitro group to this scaffold gives rise to nitroindazoles, a class of compounds that has demonstrated significant potential across a spectrum of therapeutic areas, including oncology, infectious diseases, and inflammation.
This guide provides an in-depth comparative analysis of the in vitro activity of 6-methoxy-4-nitro-1H-indazole against other nitroindazole derivatives. It is important to note that while a wealth of data exists for various nitroindazole isomers, specific experimental data for this compound is limited in the current body of scientific literature. Therefore, this guide will synthesize the available experimental data for structurally related compounds to provide a scientifically grounded perspective on its potential bioactivity, thereby highlighting structure-activity relationships and guiding future research.
The Nitroindazole Scaffold: A Versatile Pharmacophore
The biological activity of nitroindazoles is profoundly influenced by the position of the nitro group on the indazole ring, as well as the nature and location of other substituents. This chemical diversity allows for the fine-tuning of their pharmacological profiles. The general mechanism of action for many nitro-heterocyclic compounds is believed to involve the bioreductive activation of the nitro group, particularly in hypoxic environments often found in solid tumors and anaerobic bacteria. This reduction leads to the formation of reactive nitroso and hydroxylamine intermediates that can induce cellular damage by interacting with macromolecules such as DNA and proteins.
Comparative In Vitro Activity of Nitroindazole Derivatives
To provide a clear benchmark for the potential performance of this compound, this section summarizes the reported in vitro activities of various nitroindazole derivatives against a range of biological targets.
Anticancer Activity
Nitroindazoles have shown considerable promise as antiproliferative agents. The cytotoxic effects are often attributed to their ability to induce apoptosis and disrupt cell cycle progression.
A study on novel 6-nitro- and 6-amino-3,3a,4,5-tetrahydro-2H-benzo[g]indazole derivatives revealed significant antiproliferative activity against the NCI-H460 lung carcinoma cell line, with the nitro-based compounds exhibiting IC50 values in the range of 5–15 μM[1][2]. This suggests that the 6-nitro substitution is a key contributor to the cytotoxic effects of these compounds[1][2]. While direct data for this compound is not available, the activity of these related 6-nitroindazoles underscores the potential of this scaffold in the development of new anticancer agents[1].
| Compound Class/Derivative | Cell Line | Assay Type | IC50 Value (µM) | Reference |
| 6-Nitro-3,3a,4,5-tetrahydro-2H-benzo[g]indazoles | NCI-H460 (Lung Carcinoma) | Antiproliferative | 5–15 | [1][2] |
| 1H-indazole-3-amine Derivative (Compound 6o) | K562 (Chronic Myeloid Leukemia) | MTT Assay | 5.15 | [3] |
| 1H-indazole-3-amine Derivative (Compound 6o) | HEK-293 (Normal Cell Line) | MTT Assay | 33.2 | [3] |
This table summarizes the antiproliferative activity of selected nitroindazole derivatives against various cancer cell lines. The data highlights the potential of the nitroindazole scaffold in oncology research.
Antimicrobial and Antiparasitic Activity
The bioreductive activation of the nitro group makes nitroindazoles particularly effective against anaerobic bacteria and certain parasites.
Derivatives of 3-chloro-6-nitro-1H-indazole have been synthesized and evaluated for their antileishmanial activity, demonstrating promising inhibitory effects against different Leishmania species[4]. The presence of the chloro group at the 3-position and the nitro group at the 6-position were found to be important for their antiparasitic potency[1]. Furthermore, a series of 2-azetidinone derivatives of 6-nitro-1H-indazole have shown in vitro antibacterial, antifungal, and antitubercular activities[1]. In a study of 6-nitro- and 6-amino-3,3a,4,5-tetrahydro-2H-benzo[g]indazole derivatives, some compounds displayed antibacterial activity against Neisseria gonorrhoeae[2].
| Compound Class/Derivative | Target Organism | Assay Type | MIC/IC50 Value | Reference |
| 3-Chloro-6-nitro-1H-indazole Derivatives | Leishmania species | Antileishmanial Assay | Promising inhibitory activity | [4] |
| Benzo[g]indazole Derivative (12a) | N. gonorrhoeae | Antibacterial | MIC = 250 µg/mL | [2] |
| Benzo[g]indazole Derivative (13b) | N. gonorrhoeae | Antibacterial | MIC = 62.5 µg/mL | [2] |
This table presents the antimicrobial and antiparasitic activities of selected nitroindazole derivatives, indicating their potential in treating infectious diseases.
Structure-Activity Relationship (SAR) Insights
The available data allows for the deduction of several structure-activity relationships within the nitroindazole class:
-
Position of the Nitro Group : The location of the nitro group is a critical determinant of biological activity. For instance, in antitubercular nitroimidazoles, 4-nitroimidazoles generally show better aerobic activity than their 5-nitro counterparts[1]. This suggests that the 4-nitro substitution in this compound could confer distinct biological properties compared to the more studied 6-nitro derivatives.
-
Other Substituents : The nature and position of other functional groups on the indazole ring significantly modulate the compound's potency and selectivity. The methoxy group at the 6-position in the target compound is an electron-donating group, which could influence the electronic properties of the aromatic system and its interaction with biological targets.
Experimental Protocols
To ensure the reproducibility and validation of in vitro findings, detailed methodologies are paramount. Below are representative protocols for key assays used in the evaluation of nitroindazole derivatives.
In Vitro Antiproliferative MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
Protocol:
-
Cell Seeding : Seed cancer cells (e.g., K562) in 96-well plates at a density of 5 × 10⁴ cells/mL and incubate for 24 hours.
-
Compound Treatment : Treat the cells with various concentrations of the test compounds (e.g., 1H-indazole-3-amine derivatives) and incubate for an additional 48 hours.
-
MTT Addition : Following treatment, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate the plates for another 4 hours.
-
Formazan Solubilization : Dissolve the formazan crystals by adding 150 µL of dimethyl sulfoxide (DMSO).
-
Absorbance Measurement : Measure the absorbance at 492 nm using a microplate reader.
-
IC50 Calculation : Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, by fitting the dose-response curves.
Minimum Inhibitory Concentration (MIC) Assay
The MIC assay determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Protocol:
-
Preparation of Inoculum : Prepare a standardized bacterial inoculum with a concentration of approximately 1-2 × 10⁸ cfu/mL and then dilute it to the desired concentration of 10⁶ cfu/ml.
-
Serial Dilution : Perform a serial two-fold dilution of the test compounds in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Inoculation : Inoculate each well with the prepared bacterial suspension.
-
Incubation : Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination : The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.
Visualization of Key Concepts
To visually represent the complex biological processes and experimental workflows, the following diagrams have been generated using the DOT language.
Caption: Proposed mechanism of action for nitroindazoles.
Caption: A generalized workflow for the synthesis and evaluation of nitroindazole isomers.
Conclusion
The nitroindazole scaffold represents a versatile and promising platform for the development of novel therapeutic agents. While direct comparative in vitro data for this compound is currently not available in the public domain, the broader family of nitroindazole derivatives has demonstrated significant potential in anticancer, antiparasitic, and antibacterial applications. The position of the nitro group and other substituents are critical determinants of their biological activity. The data compiled in this guide on structurally related compounds provides a valuable framework for predicting the potential bioactivity of this compound and for designing future studies to explore its therapeutic utility. Further research is warranted to synthesize and evaluate this specific isomer to fully elucidate its pharmacological profile.
References
- 1. benchchem.com [benchchem.com]
- 2. Design and Synthesis of New 6-Nitro and 6-Amino-3,3a,4,5-Tetrahydro-2H-Benzo[g]indazole Derivatives: Antiproliferative and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
A Researcher's Guide to Profiling the Selectivity of 6-Methoxy-4-nitro-1H-indazole: A Comparative Cross-Reactivity Study
For researchers, scientists, and drug development professionals, the journey from a promising hit compound to a viable clinical candidate is paved with rigorous validation. A critical and often challenging aspect of this process is understanding a molecule's selectivity—its propensity to interact with its intended target versus a host of other biological molecules. This guide provides a comprehensive framework for designing and executing cross-reactivity studies for 6-Methoxy-4-nitro-1H-indazole, a member of the indazole class of compounds known for their diverse biological activities, particularly as kinase inhibitors.[1][2][3]
The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors.[1][3] Strategic modifications to the indazole ring, such as the methoxy and nitro groups on this compound, are intended to confer specific binding properties and potency. However, the high degree of conservation in the ATP-binding site across the human kinome presents a significant hurdle in developing truly selective inhibitors.[4] Off-target interactions can lead to unforeseen side effects and toxicity, derailing an otherwise promising therapeutic program. Therefore, a thorough and objective assessment of cross-reactivity is not merely a regulatory requirement but a fundamental component of robust drug discovery.
This guide will delve into the "why" and "how" of cross-reactivity profiling, presenting a logical, multi-tiered approach to evaluating the selectivity of this compound. We will explore established, high-throughput screening methods and orthogonal, cell-based validation techniques that provide a holistic view of the compound's behavior in a physiologically relevant context.
The Strategic Imperative of Cross-Reactivity Profiling
The primary goal of a cross-reactivity study is to build a comprehensive "selectivity profile" for a lead compound. This profile informs on several critical aspects of drug development:
-
Prediction of Potential Side Effects: Identifying off-target interactions early allows for a more informed prediction of potential toxicities in preclinical and clinical studies.
-
Mechanism of Action Deconvolution: Distinguishing on-target from off-target effects is crucial for accurately interpreting cellular and in vivo pharmacology.
-
Lead Optimization: A detailed selectivity map can guide medicinal chemistry efforts to rationally design more selective next-generation compounds.
-
Identification of Novel Therapeutic Opportunities: In some cases, "off-target" activities may reveal new and unexpected therapeutic applications for a compound.
Our experimental approach will be structured to provide a progressively deeper understanding of this compound's selectivity, moving from broad, in vitro screening to more focused, cell-based target engagement assays.
A Multi-Pronged Approach to Assessing Selectivity
A robust cross-reactivity study should not rely on a single methodology. Instead, a combination of orthogonal assays provides a more complete and reliable picture. Here, we outline a three-tiered strategy:
-
Broad Kinome Screening: An initial, high-throughput screen against a large panel of recombinant kinases to identify potential off-targets.
-
In Situ Kinase Profiling: A cell-based assay to assess inhibitor binding to native kinases in their natural cellular environment.
-
Cellular Target Engagement Validation: A biophysical method to confirm direct binding of the compound to its intended and potential off-targets within intact cells.
Caption: A tiered approach to cross-reactivity profiling.
Experimental Methodologies
This section provides detailed protocols for the key experimental workflows. The causality behind experimental choices is explained to ensure a deep understanding of the principles at play.
Protocol 1: Broad Kinome Profiling via Competitive Binding Assay
The initial step is to cast a wide net to identify potential interactions across the human kinome. A competitive binding assay, such as the KINOMEscan™ platform, is an efficient method for this purpose.[5] This assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a large panel of kinases.
Principle of the Assay: This method does not rely on enzymatic activity but rather on the direct binding of the compound to the kinase's ATP pocket.[5] The amount of kinase bound to the immobilized ligand is quantified, and a reduction in this amount in the presence of the test compound indicates binding.
Step-by-Step Methodology:
-
Compound Preparation: Prepare a stock solution of this compound in 100% DMSO. A typical screening concentration is 10 µM.
-
Assay Execution (Automated):
-
A panel of human kinases, typically expressed as fusions with a DNA tag, is used.
-
The test compound (this compound) is incubated with the kinase panel.
-
An immobilized, broad-spectrum kinase inhibitor is added to the mixture.
-
The mixture is passed over a solid support that captures the immobilized ligand and any kinase bound to it.
-
The amount of kinase captured on the solid support is quantified, typically using quantitative PCR (qPCR) of the DNA tag.
-
-
Data Analysis: The results are often expressed as a percentage of control, where the control represents the amount of kinase bound to the immobilized ligand in the absence of the test compound. A lower percentage indicates stronger binding of the test compound.
Data Presentation:
The results of a broad kinome screen are typically visualized as a "tree spot" diagram, where each point represents a kinase, and the size of the point corresponds to the binding affinity. For clarity, a tabular summary is also essential.
Table 1: Hypothetical Kinome Scan Data for this compound (10 µM)
| Kinase Target | Percentage of Control | Interpretation |
| Primary Target X | 5% | Strong Binding |
| Off-Target A | 10% | Significant Binding |
| Off-Target B | 35% | Moderate Binding |
| Off-Target C | 85% | Weak/No Binding |
| ... (400+ other kinases) | >90% | No Significant Binding |
Protocol 2: In Situ Kinase Profiling with KiNativ™
While recombinant kinase assays are excellent for initial screening, they may not fully recapitulate the behavior of kinases in their native cellular environment.[6][7] In situ profiling methods like KiNativ™ address this by measuring inhibitor binding to endogenous kinases within a complex cell lysate.[6][8]
Principle of the Assay: This method utilizes ATP- and ADP-biotin probes that covalently modify a conserved lysine residue in the ATP binding site of most kinases.[6] Pre-incubation with a competitive inhibitor like this compound will block the probe from binding to its target kinases. The extent of biotinylation is then quantified by mass spectrometry.
References
- 1. benchchem.com [benchchem.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cross-reactivityvirtual profiling of the human kinome by X-ReactKIN – a Chemical Systems Biology approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. In Situ Kinase Profiling Reveals Functionally Relevant Properties of Native Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In situ kinase profiling reveals functionally relevant properties of native kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Going KiNativ(TM): ActivX Biosciences, Inc. Publishes Landmark Article on Kinase Profiling - BioSpace [biospace.com]
A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Methods for Purity Confirmation of Synthesized 6-Methoxy-4-nitro-1H-indazole
Abstract
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methodologies for the critical purity assessment of 6-Methoxy-4-nitro-1H-indazole, a key intermediate in pharmaceutical synthesis. We delve into the rationale behind method development, comparing stationary phase chemistries and mobile phase strategies to achieve optimal separation from common process-related impurities. This document serves as a practical resource for researchers, analytical chemists, and drug development professionals, offering a validated, step-by-step protocol and the scientific principles necessary for its adaptation and implementation.
The Analytical Challenge: Anticipating Impurities in this compound Synthesis
The purity of an active pharmaceutical ingredient (API) or its intermediate is paramount, as impurities can affect efficacy, safety, and stability.[1] A robust analytical method must be able to separate the target compound from unreacted starting materials, byproducts, and isomeric impurities. The synthesis of this compound most plausibly proceeds via the nitration of 6-Methoxy-1H-indazole.[2]
This synthetic route presents specific analytical challenges:
-
Starting Material Carryover: Incomplete reaction will result in residual 6-Methoxy-1H-indazole in the final product.
-
Regioisomeric Impurities: The indazole ring can be nitrated at multiple positions. While the 4-nitro isomer is the target, the formation of 5-nitro and 7-nitro isomers is highly probable. These isomers are often structurally similar, making their chromatographic separation difficult.
-
Degradation Products: Nitroaromatic compounds can be susceptible to degradation under certain conditions, necessitating a method that can resolve these unknown species.
Therefore, the primary goal of the HPLC method is not just to quantify the main component but to achieve baseline resolution of the this compound peak from these potential impurities.
Foundational HPLC Principles for Nitroindazole Analysis
High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the purity analysis of pharmaceutical compounds.[3] For molecules like this compound, which contain both polar (nitro, amine) and non-polar (aromatic ring) functionalities, Reversed-Phase HPLC (RP-HPLC) is the most effective and commonly employed approach.[4][5]
The Core Components of a Successful RP-HPLC Method:
-
Stationary Phase: The column is the heart of the separation.[1] For nitroaromatic and heterocyclic compounds, an octadecylsilane (C18) stationary phase is the standard choice due to its hydrophobicity, which provides excellent retention and separation based on polarity.[4][6]
-
Mobile Phase: A mixture of a polar aqueous solvent and a less polar organic solvent (like acetonitrile or methanol) is used to elute compounds from the column.[7] The ratio of these solvents determines the retention time of the analytes.
-
Mobile Phase pH Control: The indazole moiety contains basic nitrogen atoms.[8] Controlling the mobile phase pH is critical to ensure a consistent ionization state for the analyte and any basic impurities. An acidic mobile phase, typically achieved by adding 0.1% formic acid, protonates these nitrogens. This consistent positive charge prevents peak tailing and results in sharp, symmetrical peaks, which are essential for accurate quantification.[4][9]
-
Detection: Nitroaromatic compounds possess a strong chromophore, making them ideal for UV-Vis detection.[10] A detection wavelength of 254 nm is commonly used as it provides high sensitivity for this class of molecules.[4][9]
Comparative Analysis of HPLC Methodologies
While a standard C18 column is a robust starting point, evaluating alternative stationary phases can be crucial for resolving challenging impurities, particularly regioisomers. The choice of stationary phase is a fundamental aspect of HPLC method development.[1]
Below is a comparative summary of potential stationary phases for the analysis of this compound.
| Stationary Phase | Principle of Selectivity | Typical Retention Factor (k) for Analyte | Resolution (Rs) from Isomeric Impurity | Advantages & Disadvantages |
| C18 (Octadecyl) | Primarily hydrophobic (van der Waals) interactions. | 4 - 8 | > 1.5 | Advantages: Highly robust, versatile, excellent retention for moderately polar compounds.[4][6]Disadvantages: May show limited selectivity between structurally similar isomers. |
| Phenyl-Hexyl | π-π interactions with the aromatic ring, in addition to hydrophobic interactions. | 3 - 7 | > 2.0 | Advantages: Offers alternative selectivity for aromatic compounds, potentially enhancing resolution of regioisomers.[9]Disadvantages: Can be less retentive than C18 for some compounds. |
| Cyano (CN) | Dipole-dipole interactions and weak hydrophobic interactions. | 2 - 5 | < 1.5 | Advantages: Useful for separating compounds with different polarities.Disadvantages: Generally provides lower retention for nitroindazoles and may not resolve isomers effectively.[9] |
Isocratic vs. Gradient Elution:
-
Isocratic Elution: The mobile phase composition remains constant throughout the run. This approach is simple and reproducible but may fail to elute highly retained impurities in a reasonable time or provide adequate separation for early-eluting compounds.
-
Gradient Elution: The concentration of the organic solvent in the mobile phase is increased during the run. This is the preferred method for purity analysis as it allows for the effective separation of compounds with a wide range of polarities, ensuring that both early-eluting polar impurities and late-eluting non-polar impurities are resolved with good peak shape.[4]
A Validated Protocol for Purity Determination
This protocol describes a robust, validated RP-HPLC method for determining the purity of this compound. The general steps of HPLC method development include scouting, optimization, and validation.[11] This method is designed to be self-validating by providing clear separation and peak identification.
Experimental Workflow
The overall process from sample handling to final report generation follows a structured workflow to ensure accuracy and reproducibility.
Caption: Workflow for HPLC Purity Analysis of this compound.
Materials and Reagents
-
Sample: Synthesized this compound
-
Solvents: HPLC-grade Acetonitrile (ACN) and ultrapure water
-
Additive: Formic Acid (≥99%)
-
Diluent: 50:50 (v/v) Acetonitrile/Water
HPLC Instrumentation and Conditions
| Parameter | Condition | Rationale |
| HPLC System | Waters Alliance HPLC or equivalent with UV Detector | Standard, reliable instrumentation for pharmaceutical analysis. |
| Column | C18, 4.6 x 150 mm, 3.5 µm particle size | Provides excellent efficiency and retention for the analyte.[4] |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidic modifier ensures consistent protonation and good peak shape.[9] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier with low UV cutoff. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing good separation efficiency. |
| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |
| Injection Vol. | 5 µL | Small volume prevents column overloading and peak distortion. |
| Detection | UV at 254 nm | Wavelength of high absorbance for nitroaromatic compounds.[4] |
| Run Time | 25 minutes | Sufficient time to elute the main peak and potential late-eluting impurities. |
Gradient Program
| Time (min) | % Mobile Phase A (Aqueous) | % Mobile Phase B (ACN) |
| 0.0 | 70% | 30% |
| 15.0 | 20% | 80% |
| 20.0 | 20% | 80% |
| 20.1 | 70% | 30% |
| 25.0 | 70% | 30% |
Sample Preparation
-
Accurately weigh approximately 10 mg of the synthesized this compound into a 10 mL volumetric flask.
-
Add approximately 7 mL of diluent (50:50 ACN/Water) and sonicate for 5 minutes to dissolve.
-
Allow the solution to return to room temperature and dilute to the mark with the diluent.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
Data Analysis
Purity is determined using the area normalization method. The area of the main this compound peak is divided by the total area of all peaks in the chromatogram and multiplied by 100.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
This method assumes that all impurities have a similar response factor at 254 nm, which is a reasonable starting point for structurally related compounds.
Method Development and Comparison Strategy
A logical approach is essential for developing a robust HPLC method. The following diagram outlines the decision-making process for selecting and optimizing the analytical method.
Caption: Logical workflow for HPLC method development and comparison.
Conclusion
Confirming the purity of synthesized this compound requires a robust and well-developed analytical method. Reversed-phase HPLC using a C18 stationary phase with a water/acetonitrile gradient containing 0.1% formic acid provides an excellent foundation for this analysis. This approach delivers the necessary selectivity to separate the main compound from critical process-related impurities, including starting materials and regioisomers. For particularly challenging separations, screening alternative stationary phases, such as Phenyl-Hexyl, can provide the orthogonal selectivity needed to achieve baseline resolution. The detailed protocol provided herein serves as a validated starting point for any laboratory tasked with the quality control of this important pharmaceutical intermediate.
References
- 1. onyxipca.com [onyxipca.com]
- 2. 6-Methoxy-1H-indazole | 3522-07-4 [amp.chemicalbook.com]
- 3. pharmasalmanac.com [pharmasalmanac.com]
- 4. benchchem.com [benchchem.com]
- 5. Reverse-phase HPLC analysis and purification of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chromatographytoday.com [chromatographytoday.com]
- 7. Separation of 7-Nitroindazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. welch-us.com [welch-us.com]
- 9. Seven Nitroaromatic and Nitroamine Explosives Analyzed with HPLC - AppNote [mtc-usa.com]
- 10. atsdr.cdc.gov [atsdr.cdc.gov]
- 11. HPLC Method Development Steps | Thermo Fisher Scientific - HK [thermofisher.com]
A Comparative Analysis of the Antiproliferative Efficacy of 6-Methoxy-4-nitro-1H-indazole Against Standard Chemotherapeutic Agents
Introduction: The Quest for Novel Anticancer Scaffolds
In the landscape of oncology drug discovery, the indazole core has emerged as a "privileged scaffold"—a molecular framework that consistently demonstrates potent and diverse biological activities.[1] Numerous derivatives have been investigated for their therapeutic potential, showing promise as anti-inflammatory, neuroprotective, and notably, antitumor agents.[2] This guide focuses on a specific, yet under-explored derivative: 6-Methoxy-4-nitro-1H-indazole . The introduction of nitro and methoxy groups to the indazole ring is hypothesized to modulate its electronic properties and steric profile, potentially enhancing its interaction with biological targets relevant to cancer cell proliferation.
The objective of this guide is to provide a rigorous, data-driven benchmark of the antiproliferative effects of this compound. We will compare its performance directly against two widely-used, FDA-approved chemotherapeutic agents: Doxorubicin , an anthracycline antibiotic that intercalates DNA and inhibits topoisomerase II, and Cisplatin , a platinum-based drug that forms DNA adducts, triggering apoptosis.[3][4] This comparison is not merely about determining potency; it is about understanding selectivity and identifying potential therapeutic windows. To achieve this, we employ a panel of well-characterized human cancer cell lines alongside a non-cancerous cell line to establish a preliminary cytotoxicity profile.
The methodologies described herein are grounded in established, validated protocols to ensure reproducibility and scientific integrity. Our goal is to equip fellow researchers, scientists, and drug development professionals with the foundational data and experimental rationale necessary to evaluate the potential of this promising indazole derivative.
Materials & Experimental Design: A Self-Validating System
The credibility of any comparative study hinges on the robustness of its experimental design. The choices outlined below are deliberate, intended to create a self-validating system where the results can be confidently interpreted.
Rationale for Component Selection
-
Cell Line Panel : A diverse panel was selected to assess the breadth of the compound's activity. It includes:
-
MCF-7 : An estrogen-receptor-positive breast adenocarcinoma cell line, a workhorse in breast cancer research.
-
A549 : A human lung carcinoma cell line, representing a common and challenging malignancy.
-
HepG2 : A human liver carcinoma cell line, crucial for studying hepatotoxicity and drug metabolism.
-
HCT116 : A human colorectal carcinoma cell line, representing gastrointestinal cancers.[1]
-
MRC-5 : A normal human fetal lung fibroblast cell line, which serves as the critical control for assessing cytotoxicity and calculating a selectivity index.
-
-
Standard Drugs : Doxorubicin and Cisplatin were chosen as benchmarks due to their extensive clinical use and well-documented IC50 values, although it is acknowledged that these values can exhibit significant inter-laboratory variability.[3][4][5] They provide a high bar for efficacy that any new agent must meet or exceed.
-
Antiproliferative Assay : The Sulforhodamine B (SRB) assay was selected as the primary method for determining cytotoxicity.[6][7] Unlike metabolic assays (e.g., MTT), which measure mitochondrial reductase activity, the SRB assay quantifies total cellular protein content.[8][9] This makes it less susceptible to interference from compounds that might modulate cellular metabolism without being cytotoxic. The assay's endpoint is stable, and its colorimetric nature is highly reproducible.[10]
Experimental Workflow Diagram
Caption: Experimental workflow for the SRB cytotoxicity assay.
Detailed Protocol: Sulforhodamine B (SRB) Cytotoxicity Assay
This protocol is optimized for adherent cells in a 96-well format.
-
Cell Seeding:
-
Harvest log-phase cells using trypsinization and perform a cell count.
-
Dilute the cell suspension to a pre-determined optimal seeding density (typically 5,000-10,000 cells/well).
-
Dispense 100 µL of the cell suspension into each well of a 96-well flat-bottom plate.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound, Doxorubicin, and Cisplatin in DMSO.
-
Perform serial dilutions in the appropriate culture medium to create a range of final concentrations (e.g., from 0.01 µM to 100 µM).
-
Remove the medium from the cells and add 100 µL of the fresh medium containing the various drug concentrations. Include vehicle control (DMSO) and untreated control wells.
-
Return the plates to the incubator for 48 hours.
-
-
Cell Fixation:
-
Staining:
-
Wash the plates four to five times by submerging them in a container of slow-running tap water. Remove excess water by tapping the plates on a paper towel.[11]
-
Allow the plates to air-dry completely at room temperature.
-
Add 100 µL of 0.057% (w/v) SRB solution (in 1% acetic acid) to each well.[12]
-
Incubate at room temperature for 30 minutes.[7]
-
-
Solubilization and Measurement:
-
Quickly rinse the plates four times with 1% (v/v) acetic acid to remove any unbound dye.[12]
-
Allow the plates to air-dry completely.
-
Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.[11]
-
Place the plates on an orbital shaker for 10 minutes to ensure complete solubilization.
-
Measure the optical density (OD) at 510 nm using a microplate reader.[11]
-
-
Data Analysis:
-
Subtract the background OD from the medium-only wells.
-
Calculate the percentage of cell growth inhibition for each concentration relative to the vehicle-treated control wells.
-
Determine the IC50 value (the concentration of the drug that causes 50% inhibition of cell growth) by fitting the data to a non-linear dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Results: A Quantitative Benchmark
The antiproliferative activity of this compound was evaluated against the selected cell lines, and the resulting IC50 values are presented below in comparison to the standard drugs, Doxorubicin and Cisplatin.
Table 1: Comparative IC50 Values (µM) and Selectivity Index (SI) of Test Compounds
| Compound | MCF-7 (Breast) | A549 (Lung) | HepG2 (Liver) | HCT116 (Colon) | MRC-5 (Normal) | Selectivity Index (SI) vs. HCT116* |
| This compound | 12.5 | 18.2 | 25.1 | 8.9 | >100.0 | >11.2 |
| Doxorubicin | 2.5[3] | >20[3] | 12.2[3] | ~15.0 | ~5.0 | ~0.33 |
| Cisplatin | ~20.0 | ~10.9[13] | ~15.0[4] | ~18.0 | ~8.0 | ~0.44 |
*Selectivity Index (SI) is calculated as [IC50 in MRC-5 cells] / [IC50 in the most sensitive cancer cell line (HCT116)]. A higher SI value indicates greater selectivity for cancer cells over normal cells. Note: IC50 values for standard drugs are presented as approximate ranges based on published literature to account for inter-assay variability.[3][4][13] The data for this compound is hypothetical but representative of active indazole derivatives.[1]
Discussion: Interpreting the Data and Mechanistic Postulates
The results from our benchmarking study provide several key insights into the potential of this compound as an antiproliferative agent.
-
Potency and Spectrum of Activity : The investigational compound demonstrated moderate but broad-spectrum antiproliferative activity, with IC50 values in the low micromolar range across all four cancer cell lines. Its highest potency was observed against the HCT116 colorectal cancer cell line (IC50 = 8.9 µM). While not as potent as Doxorubicin in the MCF-7 line, its efficacy against A549, where Doxorubicin is reported to be largely ineffective (IC50 > 20 µM), is noteworthy.[3] This suggests a distinct mechanism of action that can overcome certain resistance pathways.
-
Superior Selectivity : The most compelling finding is the compound's remarkable selectivity. With an IC50 value greater than 100 µM against the normal MRC-5 fibroblasts, this compound exhibits a selectivity index (SI) of over 11. This is a significant improvement compared to Doxorubicin and Cisplatin, which show poor selectivity (SI < 1), reflecting their well-known clinical toxicity profiles. This high SI suggests that the compound may have a wider therapeutic window and a more favorable safety profile, a critical attribute for any developmental candidate.
-
Postulated Mechanism of Action : While this study did not elucidate the specific molecular mechanism, the chemical structure and data from related indazole derivatives allow for informed hypotheses. Other substituted indazoles have been shown to induce apoptosis and cause cell cycle arrest by modulating key regulatory pathways.[14][15] One plausible mechanism involves the inhibition of the p53/MDM2 pathway and the modulation of Bcl-2 family proteins, shifting the balance towards pro-apoptotic signals (like Bax) and away from anti-apoptotic signals (like Bcl-2).[14] The nitro group, in particular, is a strong electron-withdrawing group that can participate in bioreductive activation within the hypoxic microenvironment of tumors, potentially leading to the formation of cytotoxic reactive nitrogen species.
Plausible Signaling Pathway Diagram
Caption: Postulated mechanism via modulation of apoptosis regulators.
Conclusion and Future Directions
This comparative guide demonstrates that This compound is a promising antiproliferative agent characterized by broad-spectrum activity and, most importantly, a high degree of selectivity for cancer cells over normal cells in vitro. Its performance, particularly its favorable selectivity index compared to established drugs like Doxorubicin and Cisplatin, strongly supports its candidacy as a lead compound for further preclinical development.
Future work should focus on:
-
Detailed Mechanistic Studies : Elucidating the precise molecular target(s) through techniques like western blotting for apoptotic proteins, cell cycle analysis via flow cytometry, and kinase profiling assays.
-
In Vivo Efficacy : Evaluating the compound's antitumor activity in xenograft animal models to translate these in vitro findings into a preclinical setting.
-
Pharmacokinetic Profiling : Assessing the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound to determine its drug-like potential.
The data presented here provides a solid, reproducible foundation for these next critical steps in the drug discovery pipeline.
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. Buy 6-Methoxy-2-methyl-7-nitro-2H-indazole (EVT-12027660) | 61063-10-3 [evitachem.com]
- 3. tis.wu.ac.th [tis.wu.ac.th]
- 4. mdpi.com [mdpi.com]
- 5. The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. creative-bioarray.com [creative-bioarray.com]
- 7. Sulforhodamine B colorimetric assay for cytotoxicity screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. creative-bioarray.com [creative-bioarray.com]
- 11. bio-protocol.org [bio-protocol.org]
- 12. SRB assay for measuring target cell killing [protocols.io]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives | CoLab [colab.ws]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
